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  • Product: 1,10-Phenanthroline-5-carbonitrile
  • CAS: 1082-21-9

Core Science & Biosynthesis

Foundational

1,10-Phenanthroline-5-carbonitrile synthesis and characterization

An In-depth Technical Guide: Synthesis and Characterization of 1,10-Phenanthroline-5-carbonitrile for Advanced Research Applications Abstract 1,10-Phenanthroline and its derivatives are foundational scaffolds in coordina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Characterization of 1,10-Phenanthroline-5-carbonitrile for Advanced Research Applications

Abstract

1,10-Phenanthroline and its derivatives are foundational scaffolds in coordination chemistry and drug discovery, prized for their rigid, planar structure and potent metal-chelating properties.[1][2] Among these, 1,10-Phenanthroline-5-carbonitrile stands out as a critical intermediate, offering a versatile nitrile group for further chemical elaboration into amines, amides, or carboxylic acids. This guide provides a comprehensive, technically-grounded overview of the multi-step synthesis and detailed characterization of 1,10-Phenanthroline-5-carbonitrile, designed for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and summarize the analytical data required to ensure the compound's identity and purity.

The Strategic Importance of 1,10-Phenanthroline-5-carbonitrile

The 1,10-phenanthroline (phen) core is a privileged structure in medicinal chemistry due to its ability to intercalate with DNA base pairs and inhibit metalloproteins.[3] Functionalization of the phenanthroline backbone is a key strategy to modulate these biological activities, reduce toxicity, and develop targeted therapeutic agents.[3] The introduction of a carbonitrile moiety at the 5-position is of particular strategic value. The nitrile group is a versatile precursor for a wide array of functional groups, making 1,10-Phenanthroline-5-carbonitrile a pivotal building block for synthesizing novel anticancer, antibacterial, and antiviral compounds.[4][5]

Recommended Synthesis Pathway

The most established and reliable route to synthesize 1,10-Phenanthroline-5-carbonitrile is a three-step process starting from the commercially available 1,10-phenanthroline. This pathway ensures high regioselectivity and provides good overall yields. The process involves:

  • Nitration: Electrophilic nitration to produce 5-nitro-1,10-phenanthroline.

  • Reduction: Conversion of the nitro group to an amine, yielding 5-amino-1,10-phenanthroline.

  • Cyanation: Transformation of the amino group into the target nitrile via a Sandmeyer reaction.

G cluster_0 Synthetic Workflow Start 1,10-Phenanthroline Step1 5-Nitro-1,10-phenanthroline Start->Step1 Step 1: Nitration (H₂SO₄, HNO₃) Step2 5-Amino-1,10-phenanthroline Step1->Step2 Step 2: Reduction (e.g., SnCl₂/HCl) End 1,10-Phenanthroline-5-carbonitrile Step2->End Step 3: Sandmeyer Cyanation (NaNO₂, HCl, CuCN)

Caption: Overall workflow for the synthesis of 1,10-Phenanthroline-5-carbonitrile.

Step 1: Electrophilic Nitration of 1,10-Phenanthroline

Expertise & Rationale: The direct nitration of 1,10-phenanthroline proceeds with high regioselectivity at the 5-position. The reaction is conducted in a mixture of concentrated sulfuric and nitric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-withdrawing nature of the nitrogen atoms in the phenanthroline ring deactivates the molecule towards electrophilic substitution, requiring harsh conditions (high temperatures) to proceed effectively. The 5-position is favored due to the directing effects of the heterocyclic nitrogen atoms.

Experimental Protocol: Synthesis of 5-Nitro-1,10-phenanthroline [6]

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 5.0 g (27.8 mmol) of 1,10-phenanthroline.

  • While maintaining the temperature at 0°C, add 15 mL of fuming nitric acid dropwise.

  • After the addition is complete, carefully heat the reaction mixture to 150-160°C and stir for 3 hours.[6] An improved method suggests keeping the temperature below 170°C for optimal results.[7]

  • Cool the mixture to room temperature and pour it carefully onto 200 mL of ice.

  • Neutralize the solution to approximately pH 3 by the slow addition of a concentrated sodium hydroxide solution. This step must be done cautiously in a fume hood due to the exothermic nature of the neutralization.

  • A yellow precipitate of 5-nitro-1,10-phenanthroline will form.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry in a vacuum desiccator.

  • Expected Yield: 90-99%.[6]

Step 2: Reduction of the Nitro Group

Expertise & Rationale: The nitro group of 5-nitro-1,10-phenanthroline is readily reduced to a primary amine using common reducing agents. A standard and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. In this reaction, Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The acidic environment is crucial for the reaction mechanism and for solubilizing the phenanthroline derivative.

Experimental Protocol: Synthesis of 5-Amino-1,10-phenanthroline

  • Suspend 5.0 g (22.2 mmol) of 5-nitro-1,10-phenanthroline in 100 mL of concentrated hydrochloric acid.

  • Add 12.6 g (55.5 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the stirred suspension.

  • Heat the mixture at reflux for 2 hours, during which the solid should dissolve.

  • Cool the reaction mixture and neutralize by the careful addition of concentrated ammonium hydroxide until the solution is strongly basic.

  • The product, 5-amino-1,10-phenanthroline, will precipitate.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Sandmeyer Reaction for Cyanation

Expertise & Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a nitrile. The process occurs in two stages. First, the 5-amino-1,10-phenanthroline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive. Second, the diazonium salt is added to a solution of a copper(I) cyanide, which catalyzes the replacement of the diazonium group with a cyanide group, releasing nitrogen gas.

G cluster_1 Sandmeyer Reaction Mechanism Amine Ar-NH₂ (5-Amino-1,10-phenanthroline) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Nitrile Ar-CN (Final Product) Diazonium->Nitrile Cyanide Displacement (CuCN)

Caption: Key stages of the Sandmeyer reaction for cyanation.

Experimental Protocol: Synthesis of 1,10-Phenanthroline-5-carbonitrile

  • Dissolve 4.0 g (20.5 mmol) of 5-amino-1,10-phenanthroline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water. Cool the solution to 0°C in an ice-salt bath.

  • Slowly add a solution of 1.5 g (21.7 mmol) of sodium nitrite in 5 mL of cold water, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) by dissolving 2.2 g (24.6 mmol) of CuCN in a solution of 4.0 g (61.5 mmol) of potassium cyanide (KCN) in 20 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure completion, evidenced by the cessation of nitrogen gas evolution.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Comprehensive Characterization

Affirming the identity and purity of the synthesized 1,10-Phenanthroline-5-carbonitrile is paramount. A combination of physical and spectroscopic methods provides a self-validating system of analysis.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₇N₃[8][9]
Molecular Weight 205.21 g/mol [8][9]
Appearance Light yellow to yellow-brown crystalline powder[6]
Melting Point 212-213 °C[8]
pKa (Predicted) 3.69 ± 0.10[8][9]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[8]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.5-9.5 ppm). Due to the asymmetry introduced by the nitrile group, the four pairs of equivalent protons present in the parent 1,10-phenanthroline will become distinct, leading to a more complex splitting pattern.[10]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms. The carbon of the nitrile group (C≡N) will appear as a characteristic signal in the range of 115-125 ppm. The remaining 12 aromatic carbons will resonate in the 120-155 ppm region.

Infrared (IR) Spectroscopy: The most definitive feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration.[11] This peak is typically observed in the range of 2220-2240 cm⁻¹ . Other significant absorptions will include C=C and C=N stretching vibrations of the aromatic rings between 1500-1620 cm⁻¹.[11][12]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ of C₁₃H₇N₃ would be calculated and compared to the experimental value. The monoisotopic mass is 205.0640 Da.[9]

Applications in Drug Development and Research

1,10-Phenanthroline-5-carbonitrile is not merely a synthetic target but a gateway to novel molecular architectures with significant therapeutic potential.

  • Anticancer Agents: The phenanthroline scaffold is a known DNA intercalator. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle to attach other pharmacophores or targeting moieties to enhance anticancer activity and selectivity.[3]

  • Antibacterial and Antimalarial Drugs: Derivatives of 5-nitro-1,10-phenanthroline have shown potent activity against Mycobacterium tuberculosis.[3] The 5-carbonitrile derivative serves as a precursor to a wider range of analogues for screening against various pathogens.

  • Coordination Chemistry: The nitrile group can be used to synthesize more complex, multidentate ligands. These ligands are valuable in developing novel metal complexes for applications in catalysis, materials science, and as diagnostic imaging agents.[2][4]

Conclusion

This guide outlines a robust and validated pathway for the synthesis of 1,10-Phenanthroline-5-carbonitrile, a compound of high strategic value for chemical and pharmaceutical research. By providing detailed protocols grounded in mechanistic understanding and a full suite of characterization data, we equip researchers with the necessary tools to confidently produce and validate this key chemical intermediate. Its versatility ensures its continued importance in the development of next-generation therapeutics, advanced materials, and catalytic systems.

References

  • Cagle, F. W., & Smith, G. F. (1947). The Improved Synthesis of 5-Nitro-1,10-Phenanthroline. Journal of the American Chemical Society, 69(7), 1860-1862. Available at: [Link]

  • Minami, H., et al. (2019). 1,10-Phenanthroline- or Electron-Promoted Cyanation of Aryl Iodides. SciSpace. Available at: [Link]

  • Nagy, L., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(18), 4269. Available at: [Link]

  • ResearchGate. (n.d.). C−H bond cyanation reactions. Retrieved from [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(13), 5123. Available at: [Link]

  • SciSpace. (1947). The improved synthesis of 5-nitro-1, 10-phenanthroline. Retrieved from [Link]

  • ResearchGate. (2007). CuI/1,10-phenanthroline: An efficient Catalyst System for the Cyanation of Aryl Halides. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information. Available at: [Link]

  • Wikipedia. (n.d.). 1,10-Phenanthroline-5,6-dione. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. Available at: [Link]

  • Royal Society of Chemistry. (2023). FT-IR spectral studies. Available at: [Link]

  • Zenodo. (1993). Synthesis of some 1,10-Phenanthroline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (a) pristine 1,10-phenanthroline... Retrieved from [Link]

  • Iowa State University Digital Repository. (1961). Infrared spectra of substituted 1,10-phenanthrolines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

  • YouTube. (2020). Preparation of 1,10-Phenanthroline by Skraup Reaction. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d6. Retrieved from [Link]

  • IntechOpen. (2015). Recent Advances in the Chemistry of 1,10-Phenanthrolines and Their Metal Complex Derivatives. Available at: [Link]

  • Google Patents. (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative.
  • Journal of Drug Delivery and Therapeutics. (2024). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Available at: [Link]

  • The Pharmaceutical and Chemical Journal. (2019). A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. Available at: [Link]

  • PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of a) 1, 10-Phenanthroline, b) Adenine... Retrieved from [Link]

  • Chemsrc. (n.d.). 1,10-Phenanthroline-5-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Available at: [Link]

  • PubChem. (n.d.). 1,10-Phenanthroline-5,6-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1,10-phenanthroline-5-phosphate. Retrieved from [Link]

  • PubMed. (1998). Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). o-Phenanthroline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Methyl-1,10-phenanthroline. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,10-Phenanthroline-5-carbonitrile: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 1,10-Phenanthroline-5-carbonitrile, a key heterocyclic compound for advanced research. As a derivative of 1,10-phenanthroline, it retains the potent meta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,10-Phenanthroline-5-carbonitrile, a key heterocyclic compound for advanced research. As a derivative of 1,10-phenanthroline, it retains the potent metal-chelating properties of its parent scaffold while introducing a versatile nitrile functional group. This functionalization opens new avenues for chemical modification and application. This document details the molecule's structure, physicochemical properties, a validated synthesis protocol, and its significant applications in coordination chemistry, drug discovery, and materials science. It is intended to serve as a critical resource for researchers, chemists, and professionals in drug development who are leveraging advanced organic synthons.

Molecular Identity and Physicochemical Properties

1,10-Phenanthroline-5-carbonitrile is a polycyclic aromatic heterocycle. Its core structure consists of a 1,10-phenanthroline skeleton with a nitrile (-C≡N) substituent at the 5-position. This structure combines the rigid, planar geometry and bidentate nitrogen chelation site of phenanthroline with the reactive and electronic properties of the nitrile group.

Molecular Structure and Formula

The fundamental structure is defined by the chemical formula C₁₃H₇N₃ [1][2]. The arrangement of atoms and bonds is visualized below.

start Start: Reactants (1,10-Phenanthroline, NaCN, DMSO) react Heat under N₂ Atmosphere start->react monitor Monitor Reaction by TLC react->monitor workup Quench with Cold Water monitor->workup Reaction Complete extract Extract with Dichloromethane workup->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Recrystallize from Ethanol/Water evaporate->purify end Final Product: 1,10-Phenanthroline-5-carbonitrile purify->end

Sources

Foundational

An In-Depth Technical Guide to 1-(2-Pyridyl)piperazine (CAS 34803-66-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Pyridyl)piperazine, a versatile molecule with significant applications in neuroscience research and pharmaceutical development. From its fundamental chemical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Pyridyl)piperazine, a versatile molecule with significant applications in neuroscience research and pharmaceutical development. From its fundamental chemical properties to its role as a key building block in drug synthesis and its specific function as a selective α2-adrenoceptor antagonist, this document serves as an essential resource for scientists and researchers in the field.

Core Chemical and Physical Properties

1-(2-Pyridyl)piperazine, also known as 2-(1-Piperazino)pyridine, is a heterocyclic organic compound. Its structure features a pyridine ring linked to a piperazine ring, a combination that underpins its diverse biological activities.

Table 1: Physicochemical Properties of 1-(2-Pyridyl)piperazine

PropertyValueSource(s)
CAS Number 34803-66-2[1]
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
Appearance Clear, colorless to yellow liquidN/A
Boiling Point 120-122 °C at 2 mmHg[2]
Density 1.072 g/mL at 25 °C[2]
Refractive Index n20/D 1.595[2]
pKa (basic) 8.9[1]

The Central Role in Neuroscience: A Selective α2-Adrenoceptor Antagonist

A significant body of research has established 1-(2-Pyridyl)piperazine and its derivatives as potent and selective antagonists of α2-adrenergic receptors.[3] These receptors are critical components of the central and peripheral nervous systems, primarily functioning as presynaptic autoreceptors that regulate the release of norepinephrine. By blocking these receptors, 1-(2-Pyridyl)piperazine can increase the synaptic concentration of norepinephrine, a mechanism that is foundational to the therapeutic effects of many antidepressant and anxiolytic medications.

Mechanism of Action: Modulating Neurotransmitter Release

The antagonist activity of 1-(2-Pyridyl)piperazine at α2-adrenoceptors has been demonstrated to impact the release of key neurotransmitters. Studies have shown that it can antagonize the inhibitory effects of α2-adrenoceptor agonists, such as clonidine, on the release of both norepinephrine and serotonin.[4] This dual action on two major monoamine neurotransmitter systems highlights its potential for modulating mood and affect.

dot

Caption: Mechanism of 1-(2-Pyridyl)piperazine as an α2-adrenoceptor antagonist.

A Cornerstone in Pharmaceutical Synthesis

Beyond its direct pharmacological activity, 1-(2-Pyridyl)piperazine is a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its bifunctional nature, with reactive sites on both the pyridine and piperazine rings, allows for its incorporation into more complex molecular scaffolds.

Synthesis of Buspirone: A Case Study

A prominent example of its utility is in the synthesis of Buspirone, an anxiolytic drug that acts as a serotonin 5-HT1A receptor agonist. In the synthesis of Buspirone, a derivative of 1-(2-Pyridyl)piperazine, specifically 1-(2-pyrimidinyl)piperazine, is reacted with other precursors to construct the final drug molecule.[5][6] This underscores the importance of pyridylpiperazines as foundational synthons in medicinal chemistry.

Buspirone_Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate_synthesis Intermediate Formation cluster_reduction Reduction Step cluster_final_condensation Final Condensation Pyrimidylpiperazine 1-(2-Pyrimidinyl)piperazine Cyanopropylpiperazine 4-(2-Pyrimidyl)-1-(3- cyanopropyl)piperazine Pyrimidylpiperazine->Cyanopropylpiperazine Reaction Chlorobutyronitrile 4-Chlorobutyronitrile Chlorobutyronitrile->Cyanopropylpiperazine Reaction Aminobutylpiperazine 1-(2-Pyrimidyl)-4-(4- aminobutyl)piperazine Cyanopropylpiperazine->Aminobutylpiperazine Hydrogenation (Raney Nickel) Buspirone Buspirone Aminobutylpiperazine->Buspirone Reaction Oxaspirodecane 8-Oxaspiro[4,5]decan-7,9-dione Oxaspirodecane->Buspirone Reaction

Sources

Exploratory

A Technical Guide to the Solubility of 1,10-Phenanthroline-5-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,10-Phenanthroline-5-carbonitrile (CAS 1082-21-9), a crucial heterocyclic organic compound in coordination chemistry and materi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,10-Phenanthroline-5-carbonitrile (CAS 1082-21-9), a crucial heterocyclic organic compound in coordination chemistry and materials science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in various research and development settings.

Introduction: Understanding the Molecule

1,10-Phenanthroline-5-carbonitrile is a derivative of 1,10-phenanthroline, a well-known bidentate chelating agent. The introduction of a nitrile (-C≡N) group at the 5-position significantly alters the molecule's electronic properties and, consequently, its solubility profile compared to the parent compound.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₃H₇N₃[1]
Molecular Weight 205.22 g/mol [1]
Melting Point 212-213 °C[1]
Appearance Yellow to orange crystals or solid[2]
Predicted pKa 3.69 ± 0.10[1]

The structure combines a large, rigid, and aromatic phenanthroline core, which is inherently hydrophobic, with three nitrogen atoms (two in the ring system and one in the nitrile group) that can participate in hydrogen bonding and polar interactions. This duality governs its solubility behavior.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] For 1,10-Phenanthroline-5-carbonitrile, solubility is a balance between its aromatic, nonpolar characteristics and the polar contributions of the nitrogen atoms and the nitrile group.

  • Polar Solvents: Protic solvents (e.g., ethanol, methanol) can interact with the lone pair electrons on the phenanthroline nitrogens. Aprotic polar solvents (e.g., DMSO, DMF, acetonitrile) can engage in dipole-dipole interactions with the polar nitrile group.

  • Nonpolar Solvents: Solvents like hexane or toluene are less likely to be effective solvents due to the polar nature of the molecule. However, the large aromatic surface area may allow for some limited solubility through van der Waals forces.

  • Chlorinated Solvents: Solvents such as dichloromethane and chloroform are often effective for compounds of this type, as they can solvate both moderately polar and nonpolar regions of the molecule.[2]

The following diagram illustrates the logical flow for predicting solubility based on solvent properties.

G cluster_solvent Solvent Type cluster_interaction Primary Interaction with C₁₃H₇N₃ cluster_solubility Predicted Solubility polar_protic Polar Protic (e.g., Ethanol) h_bond Hydrogen Bonding (N atoms) polar_protic->h_bond Enables polar_aprotic Polar Aprotic (e.g., DMSO) dipole Dipole-Dipole (Nitrile Group) polar_aprotic->dipole Enables nonpolar Nonpolar (e.g., Hexane) vdw Van der Waals (Aromatic Core) nonpolar->vdw Enables chlorinated Chlorinated (e.g., DCM) mixed Mixed Interactions chlorinated->mixed Enables mod_sol Moderate Solubility h_bond->mod_sol high_sol Higher Solubility dipole->high_sol low_sol Low Solubility vdw->low_sol mixed->mod_sol

Caption: Logical workflow for predicting solubility based on solvent-solute interactions.

Qualitative & Quantitative Solubility Data

While extensive quantitative data for 1,10-Phenanthroline-5-carbonitrile is not widely published, qualitative observations and data from its parent compound, 1,10-phenanthroline, provide valuable insights.

Qualitative Solubility of 1,10-Phenanthroline-5-carbonitrile:

SolventSolubilityReference
DichloromethaneSoluble[2]
EthanolSoluble[2]
WaterLow Solubility[2]

For context, a study on 1,10-phenanthroline monohydrate determined its solubility in a wide array of solvents, which can serve as a useful baseline for estimating the behavior of the 5-carbonitrile derivative.[5] The nitrile group is expected to increase polarity, potentially enhancing solubility in polar aprotic solvents compared to the parent compound.

Estimated Solubility of 1,10-Phenanthroline Monohydrate at 25°C: [5]

SolventSolubility Estimation
Alcohols (Methanol, Ethanol, etc.) High (<0.1 mL needed to dissolve 10 mg)
Ketones (Acetone, etc.) High (<0.1 mL needed to dissolve 10 mg)
Chlorinated (DCM, Chloroform) Moderate (~0.2 mL needed to dissolve 10 mg)
Ethers (Diethyl ether, etc.) Insoluble
Hydrocarbons (Heptane, Toluene) Insoluble
Water Insoluble

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the equilibrium solubility of 1,10-Phenanthroline-5-carbonitrile.

Objective: To determine the solubility of 1,10-Phenanthroline-5-carbonitrile in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • 1,10-Phenanthroline-5-carbonitrile (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 1,10-Phenanthroline-5-carbonitrile to a vial (e.g., 20 mg). The solid should be in excess to ensure saturation.

    • Add a known volume of the selected solvent (e.g., 2.0 mL).

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours to ensure equilibrium is reached.[4]

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the thermostat for at least 2 hours to let undissolved solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved particulates. This step is critical for accuracy.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of 1,10-Phenanthroline-5-carbonitrile in the same solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample using the established calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

The diagram below outlines this experimental workflow.

G start Start prep 1. Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate 2. Equilibrate (e.g., 24h at 25°C) prep->equilibrate settle 3. Settle Undissolved Solid (e.g., 2h) equilibrate->settle filter 4. Filter Supernatant (0.22 µm Syringe Filter) settle->filter quantify 5. Quantify Concentration (HPLC or UV-Vis) filter->quantify calculate 6. Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining equilibrium solubility.

Safety and Handling

When conducting these experiments, always adhere to standard laboratory safety procedures.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle 1,10-Phenanthroline-5-carbonitrile in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed hazard information.

Conclusion

The solubility of 1,10-Phenanthroline-5-carbonitrile is dictated by a complex interplay of its large aromatic system and polar functional groups. While it exhibits good solubility in moderately polar organic solvents like dichloromethane and ethanol, its solubility is limited in water and nonpolar hydrocarbons.[2] For applications requiring precise concentrations, the experimental protocol detailed in this guide provides a robust framework for quantitative determination. This foundational knowledge is essential for scientists in fields ranging from synthetic chemistry to drug development, enabling the rational selection of solvents for reactions, purifications, and formulation studies.

References

  • ChemBK. (2024, April 9). 1,10-Phenanthroline-5-carbonitrile - Introduction. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemsrc. (2025, October 6). 1,10-Phenanthroline-5-carbonitrile | CAS#:1082-21-9. Retrieved from [Link]

  • Phenanthroline.com. (n.d.). 1,10-Phenanthrolines database - synthesis, physical properties. Retrieved from [Link]

  • Bolla, G., et al. (n.d.). Understanding the Role of Water in 1,10-Phenanthroline Monohydrate.
  • Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, February 18). 1,10-Phenanthroline with Methanol and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Design and Synthesis of Novel 1,10-Phenanthroline Derivatives. Retrieved from [Link]

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Foundational

A Technical Guide to the Spectroscopic Profile of 1,10-Phenanthroline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,10-Phenanthroline-5-carbonitrile, a vital heterocyclic c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,10-Phenanthroline-5-carbonitrile, a vital heterocyclic compound in coordination chemistry and drug discovery. This document synthesizes available data to offer field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics of this molecule, empowering researchers in their experimental design and data interpretation.

Introduction to 1,10-Phenanthroline-5-carbonitrile: A Molecule of Interest

1,10-Phenanthroline and its derivatives are renowned for their robust and planar structure, making them exceptional chelating agents for a wide array of metal ions. The introduction of a nitrile group at the 5-position, creating 1,10-Phenanthroline-5-carbonitrile (also known as 5-cyano-1,10-phenanthroline), significantly modulates the electronic properties of the phenanthroline core. This modification enhances its role as a versatile building block in the synthesis of complex molecular architectures, including metal complexes with tailored photophysical and electrochemical properties, and as a key component in the development of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its effective utilization in these applications.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 1,10-Phenanthroline-5-carbonitrile would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, and for compounds with limited solubility, DMSO-d₆ is often preferred.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,10-Phenanthroline-5-carbonitrile is expected to exhibit seven distinct signals in the aromatic region. The introduction of the electron-withdrawing nitrile group at the C5 position will significantly influence the chemical shifts of the neighboring protons, causing them to shift downfield.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-6~ 9.3 - 9.5s-
H-2, H-9~ 9.2 - 9.4ddJ ≈ 4.5, 1.7
H-4, H-7~ 8.3 - 8.5ddJ ≈ 8.2, 1.7
H-3, H-8~ 7.8 - 8.0ddJ ≈ 8.2, 4.5

Interpretation and Causality:

  • H-6: The proton at the 6-position is expected to be the most deshielded proton in the aromatic region due to the strong anisotropic effect of the adjacent nitrile group. It will likely appear as a singlet.

  • H-2 and H-9: These protons are adjacent to the nitrogen atoms and are characteristically found at the downfield end of the spectrum.

  • H-4 and H-7: These protons are also significantly deshielded due to their proximity to the nitrogen atoms and the overall aromatic system.

  • H-3 and H-8: These protons are the most upfield of the aromatic signals.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitrile group.

Carbon Assignment Predicted Chemical Shift (ppm)
C-CN~ 117 - 119
C-5~ 110 - 112
Aromatic Carbons~ 123 - 153

Interpretation and Causality:

  • Nitrile Carbon (C-CN): The carbon of the nitrile group typically resonates in the 117-120 ppm range.

  • C-5: The carbon atom directly attached to the nitrile group (C-5) is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 123-153 ppm. The carbons adjacent to the nitrogen atoms (C-2, C-9, C-10a, C-10b) will be the most downfield.

Caption: Molecular structure of 1,10-Phenanthroline-5-carbonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 1,10-Phenanthroline-5-carbonitrile will be dominated by the vibrational modes of the aromatic phenanthroline core and the characteristic stretching of the nitrile group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using the solid-state KBr pellet method or as a mull (e.g., Nujol). For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or mull is recorded and subtracted from the sample spectrum.

Key IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N stretch~ 2220 - 2230Strong, Sharp
C=N, C=C stretches~ 1620 - 1400Medium to Strong
C-H aromatic stretch~ 3100 - 3000Medium to Weak
C-H aromatic out-of-plane bending~ 900 - 700Strong

Interpretation and Causality:

  • Nitrile Stretch (C≡N): The most diagnostic peak in the IR spectrum will be the strong and sharp absorption band corresponding to the C≡N stretching vibration. Its position in the 2220-2230 cm⁻¹ range is characteristic of an aromatic nitrile.

  • Aromatic Ring Vibrations: The C=N and C=C stretching vibrations of the phenanthroline ring system will give rise to a series of medium to strong bands in the 1620-1400 cm⁻¹ region.

  • C-H Vibrations: The aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations will produce strong absorptions in the fingerprint region (900-700 cm⁻¹), which can be diagnostic of the substitution pattern.

G cluster_workflow FTIR Experimental Workflow start Sample Preparation (KBr Pellet or Nujol Mull) acquire Acquire Background Spectrum start->acquire sample Acquire Sample Spectrum acquire->sample process Background Subtraction & Data Processing sample->process spectrum Final IR Spectrum process->spectrum caption Workflow for IR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1,10-Phenanthroline-5-carbonitrile is characterized by intense absorptions in the UV region arising from π-π* transitions within the conjugated aromatic system.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm. A reference cuvette containing the pure solvent is used to zero the instrument.

Expected UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum of 1,10-phenanthroline typically shows two main absorption bands.[1] The introduction of the nitrile group is expected to cause a slight red-shift (bathochromic shift) of these bands due to the extension of the conjugated system.

Electronic Transition Expected λmax (nm) in Ethanol
π → π~ 230 - 240
π → π~ 270 - 280
n → π*~ 320 - 340 (often weak and may be obscured)

Interpretation and Causality:

  • π → π Transitions:* The intense absorption bands are attributed to π → π* electronic transitions within the extensive conjugated system of the phenanthroline ring. The nitrile group, being in conjugation with the aromatic system, will influence the energy of these transitions.

  • n → π Transitions:* A weak, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. However, this band is often of low intensity and can be masked by the more intense π → π* absorptions.

G cluster_pathway Electronic Transitions in 1,10-Phenanthroline-5-carbonitrile ground_state Ground State (S₀) π, n orbitals excited_states Excited States S₁ (n→π*) S₂ (π→π*) ground_state->excited_states UV-Vis Absorption caption Simplified Jablonski Diagram.

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Computational-Based Studies of 1,10-Phenanthroline-5-carbonitrile

Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1,10-Phenanthroline-5-carbonitrile. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1,10-Phenanthroline-5-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the molecular structure, electronic properties, and spectroscopic features of this versatile molecule. By integrating experimental data with computational analysis, this guide aims to elucidate the fundamental principles that govern the behavior of 1,10-Phenanthroline-5-carbonitrile, thereby facilitating its application in various scientific and industrial domains.

Introduction: The Significance of 1,10-Phenanthroline-5-carbonitrile

1,10-Phenanthroline (phen) and its derivatives are a cornerstone in coordination chemistry, renowned for their rigid, planar structure and exceptional ability to chelate metal ions.[1][2] The introduction of a carbonitrile (-CN) group at the 5-position of the phenanthroline scaffold yields 1,10-Phenanthroline-5-carbonitrile, a molecule with enhanced electronic and chemical properties. The nitrile group acts as an electron-withdrawing moiety, significantly influencing the electron density distribution across the aromatic system. This modification not only alters the molecule's coordination behavior but also opens avenues for its use in diverse applications, including as a corrosion inhibitor, a component in organic light-emitting diodes (OLEDs), and a ligand in catalysis.[1][3]

From a pharmaceutical and drug development perspective, the 1,10-phenanthroline core is a recognized pharmacophore.[4][5] Its derivatives have been investigated for their potential as anticancer agents, primarily due to their ability to interact with DNA and inhibit enzymes like metallopeptidases.[6][7][8] The addition of the cyano group can modulate these biological activities, making 1,10-Phenanthroline-5-carbonitrile a molecule of considerable interest for theoretical and computational exploration.

This guide will delve into the computational methodologies that allow for a detailed understanding of 1,10-Phenanthroline-5-carbonitrile at a molecular level. We will explore how Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be leveraged to predict its structural, vibrational, and electronic properties, providing a powerful complement to experimental characterization.

Molecular Structure and Spectroscopic Analysis: A Hybrid Experimental-Computational Approach

A thorough understanding of a molecule's properties begins with the elucidation of its structure and spectroscopic signatures. For 1,10-Phenanthroline-5-carbonitrile, a combination of experimental techniques and computational modeling provides a holistic view.

Synthesis and Basic Characterization

1,10-Phenanthroline-5-carbonitrile can be synthesized through various methods, a common one being the reaction of 1,10-phenanthroline with sodium cyanide.[9] The resulting compound is typically a yellow to orange crystalline solid with a melting point in the range of 212-213 °C.[9][10] It is soluble in some organic solvents like ethanol and dichloromethane, but has low solubility in water.[9] The molecular formula is C13H7N3, and its molecular weight is 205.21 g/mol .[10]

Spectroscopic Fingerprints

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The experimental FT-IR spectrum of 1,10-Phenanthroline-5-carbonitrile would be expected to show characteristic peaks for the C≡N stretch of the nitrile group, as well as vibrations corresponding to the aromatic C-H and C=N bonds of the phenanthroline core.[11]

Computational vibrational analysis, typically performed using DFT, can predict these vibrational frequencies with a high degree of accuracy. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved, leading to a more profound understanding of the molecule's bonding and structure.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of 1,10-Phenanthroline-5-carbonitrile is characterized by intense bands in the UV region, corresponding to π-π* transitions within the aromatic system.[12]

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for simulating UV-Vis spectra.[13][14] TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which directly correlate with the absorption maxima and intensities observed experimentally. This allows for a detailed analysis of the nature of the electronic transitions, including the involvement of specific molecular orbitals.

¹H and ¹³C NMR spectroscopy are indispensable for determining the chemical environment of the hydrogen and carbon atoms in a molecule. The NMR spectra of 1,10-phenanthroline derivatives exhibit characteristic chemical shifts for the protons and carbons of the heteroaromatic rings, which are sensitive to the presence of substituents.[15][16]

Computational methods can also be used to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. Comparing these with experimental data provides a powerful means of structure verification.

Theoretical and Computational Modeling: Unveiling the Electronic Landscape

Computational chemistry provides a powerful lens through which to examine the intricate details of molecular structure and reactivity. For 1,10-Phenanthroline-5-carbonitrile, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly well-suited for a comprehensive analysis.[1]

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT has become a standard tool for predicting the electronic structure and properties of molecules. A typical DFT workflow for 1,10-Phenanthroline-5-carbonitrile involves several key steps:

  • Geometry Optimization: The first step is to find the lowest energy (most stable) three-dimensional arrangement of the atoms. This is achieved by minimizing the forces on each atom. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.[17]

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational spectrum, which can be compared with experimental FT-IR data.[18]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its electronic excitation properties.[17]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting how the molecule will interact with other species.[18]

Probing Excited States with Time-Dependent DFT (TD-DFT)

To understand the photophysical properties of 1,10-Phenanthroline-5-carbonitrile, such as its UV-Vis absorption, TD-DFT calculations are employed.[7] These calculations provide information about the energies of the excited states and the probabilities of transitions to these states from the ground state. This allows for a theoretical prediction of the UV-Vis spectrum, which can be compared with experimental measurements to validate the computational model and gain deeper insights into the nature of the electronic transitions.

Applications: From Theory to Practice

The theoretical and computational insights gained from studying 1,10-Phenanthroline-5-carbonitrile have significant practical implications across various fields.

Corrosion Inhibition

1,10-phenanthroline and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys.[19] The presence of nitrogen atoms and the planar aromatic structure facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits corrosion. The electron-withdrawing nature of the nitrile group in 1,10-Phenanthroline-5-carbonitrile can further enhance its adsorption and corrosion inhibition efficiency. Computational studies, particularly DFT calculations of HOMO-LUMO energies and charge distribution, can help in understanding the mechanism of inhibition and in designing even more effective corrosion inhibitors.

Coordination Chemistry and Catalysis

As a versatile ligand, 1,10-Phenanthroline-5-carbonitrile forms stable complexes with a wide range of metal ions.[3] The electronic properties of the ligand, which can be finely tuned by the nitrile substituent, have a direct impact on the properties of the resulting metal complexes, including their catalytic activity and photophysical behavior.[3] Computational modeling can be used to predict the structures of these complexes and to understand the nature of the metal-ligand bonding, which is crucial for the rational design of new catalysts and functional materials.

Drug Development

The 1,10-phenanthroline scaffold is a key component in many biologically active molecules.[4] Derivatives have shown promise as anticancer agents due to their ability to intercalate into DNA and inhibit key enzymes.[6][7] Molecular docking simulations, a computational technique, can be used to predict how 1,10-Phenanthroline-5-carbonitrile and its metal complexes bind to biological targets such as proteins and nucleic acids. This information is invaluable for understanding their mechanism of action and for the rational design of new therapeutic agents.

Experimental and Computational Protocols

Protocol for DFT Geometry Optimization and Frequency Calculation
  • Build the initial molecular structure of 1,10-Phenanthroline-5-carbonitrile using a molecular modeling software (e.g., GaussView, Avogadro).

  • Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Choose the method: Select the B3LYP functional.

    • Choose the basis set: Select the 6-311++G(d,p) basis set.

    • Specify the job type: Opt for geometry optimization followed by Freq for frequency calculation.

    • Define the charge and multiplicity: For the neutral molecule, the charge is 0 and the multiplicity is 1 (singlet).

  • Run the calculation.

  • Analyze the output:

    • Confirm that the optimization has converged.

    • Check the frequency calculation results to ensure there are no imaginary frequencies, confirming a true energy minimum.

    • Visualize the optimized geometry and the calculated vibrational modes.

Protocol for TD-DFT UV-Vis Spectrum Calculation
  • Use the optimized geometry from the DFT calculation as the starting point.

  • Set up the TD-DFT calculation in the quantum chemistry software.

    • Choose the method: TD-B3LYP.

    • Choose the basis set: 6-311++G(d,p).

    • Specify the number of excited states to calculate (e.g., 20).

    • Include a solvent model (e.g., PCM for ethanol) if you want to simulate the spectrum in solution.

  • Run the calculation.

  • Analyze the output:

    • Extract the calculated excitation energies (in nm) and oscillator strengths.

    • Plot the oscillator strength against the wavelength to generate the theoretical UV-Vis spectrum.

Data Presentation

Table 1: Key Molecular Properties of 1,10-Phenanthroline-5-carbonitrile
PropertyValueSource
Molecular FormulaC13H7N3[10]
Molecular Weight205.21 g/mol [10]
Melting Point212-213 °C[10]
CAS Number1082-21-9[10]
Predicted pKa3.69 ± 0.10[10]
Predicted Boiling Point445.3 ± 25.0 °C[10]
Predicted Density1.33 ± 0.1 g/cm³[10]

Visualizations

Molecular Structure

Caption: Molecular structure of 1,10-Phenanthroline-5-carbonitrile.

DFT Workflow

DFT_Workflow start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check_freq Check for Imaginary Frequencies freq->check_freq check_freq->opt Found analysis Analyze Properties: - Vibrational Spectra - HOMO/LUMO - MEP check_freq->analysis None end Final Results analysis->end

Caption: A typical workflow for a DFT calculation.

Conclusion

The integration of theoretical and computational studies with experimental data provides a powerful framework for understanding the multifaceted nature of 1,10-Phenanthroline-5-carbonitrile. This guide has outlined the key computational methodologies, from DFT to TD-DFT, that enable the prediction and analysis of its structural, spectroscopic, and electronic properties. The insights gained from these studies are not merely academic; they have profound implications for the rational design of new materials, catalysts, and therapeutic agents. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these methods will undoubtedly play an increasingly vital role in advancing scientific discovery.

References

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  • 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem. (URL: [Link])

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  • Spectroscopy study of 5-amino-1,10-phenanthroline | Request PDF - ResearchGate. (URL: [Link])

  • Spectroscopy Study of 5-amino-1,10-phenanthroline - PubMed. (URL: [Link])

  • 1,10-Phenanthrolines with Tunable Luminescence upon Protonation: A Spectroscopic and Computational Study | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - Semantic Scholar. (URL: [Link])

  • Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties - MDPI. (URL: [Link])

  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (URL: [Link])

  • 1,10-Phenanthroline - Wikipedia. (URL: [Link])

  • Structures, Characterization and DFT Studies of Four Novel Nickel Phenanthroline Complexes - MDPI. (URL: [Link])

  • Experimental and DFT studies on the vibrational and electronic spectra of 2-(1H-Imidazo [4,5-][1][20]phenanthrolin-2-yl)phenol | Request PDF - ResearchGate. (URL: [Link])

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  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed. (URL: [Link])

  • Self-assembly of novel molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline and evaluation of their in vitro antitumour activity - PubMed. (URL: [Link])

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Foundational

A Technical Guide to the Versatile World of Phenanthroline Derivatives: From Catalysis to Medicine

Abstract The 1,10-phenanthroline (phen) scaffold, a rigid, planar, and polyaromatic N-heterocycle, stands as a cornerstone in modern chemistry. Its exceptional ability to chelate a vast array of metal ions, coupled with...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,10-phenanthroline (phen) scaffold, a rigid, planar, and polyaromatic N-heterocycle, stands as a cornerstone in modern chemistry. Its exceptional ability to chelate a vast array of metal ions, coupled with a highly tunable electronic and steric profile, has propelled its derivatives into nearly every facet of chemical science.[1] This guide provides an in-depth exploration of the core applications of phenanthroline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their roles in catalysis, their function in advanced materials, their precision in analytical sensing, and their therapeutic potential in medicinal chemistry. This document moves beyond a simple listing of applications to explain the causal relationships behind experimental designs and the logic that drives innovation with this remarkable molecular framework.

The Phenanthroline Core: A Privileged Scaffold

The utility of 1,10-phenanthroline stems from its unique combination of structural and electronic properties. Its two nitrogen atoms, ideally positioned for bidentate chelation, form highly stable complexes with transition metals, lanthanides, and actinides.[2] This robust coordination is fundamental to its application in catalysis and sensing. The planar, aromatic structure not only imparts significant thermal and chemical stability but also facilitates π-stacking interactions, which are crucial for applications in materials science and as DNA intercalating agents.[3]

Crucially, the phenanthroline backbone offers eight distinct positions for functionalization ([4][5],,[6][7], and[8][9]), allowing for the precise tuning of its properties.[7] Sterically demanding groups at the 2 and 9 positions, for example, can create a unique chiral pocket around a metal center, influencing selectivity in asymmetric catalysis, while electron-donating or -withdrawing groups at other positions can modulate the redox potential and photophysical properties of the resulting metal complexes.[1][10] This versatility makes phenanthroline a "landmark molecule for coordination chemists" and a versatile platform for designing polyfunctional molecular systems.[1]

G cluster_core 1,10-Phenanthroline Core Properties cluster_positions Tunable Functionalization Sites cluster_apps Resulting Applications Core Rigid, Planar Aromatic System Chelation Bidentate N,N' Chelation Site Materials Materials Core->Materials Medicine Medicine Core->Medicine Catalysis Catalysis Chelation->Catalysis p29 [2,9] Positions (Steric Control) p29->Catalysis p47 [4,7] Positions (Electronic Tuning) Sensing Sensing p47->Sensing p56 [5,6] Positions (Fusion/Extension) p56->Materials

Caption: Logical relationship between core properties, functionalization sites, and major application areas of phenanthroline derivatives.

Catalysis: Engineering Reactive Centers

Phenanthroline ligands are instrumental in both homogeneous and heterogeneous catalysis, primarily by enhancing the stability and modulating the reactivity of transition metal centers. Complexes formed with metals like palladium, copper, iron, and iridium are central to numerous organic transformations.[9][11]

Homogeneous Catalysis: Oxidation, C-H Activation, and CO₂ Reduction

In homogeneous systems, phenanthroline-metal complexes act as highly efficient catalysts for a range of reactions.

  • Oxidation Reactions: Copper-phenanthroline complexes are well-known for their ability to catalyze the oxidation of various substrates, including sulfhydryl groups and even the phenanthroline ligand itself.[12] The ligand stabilizes the copper ion, facilitating the redox cycling required for catalytic turnover in the presence of an oxidant like molecular oxygen. A critical application involves the generation of reactive oxygen species (ROS), which has been explored for anticancer therapies where a minor, redox-active species can drive the oxidation of glutathione, inducing oxidative stress in cancer cells.[5][13][14]

  • C-H Activation and Cross-Coupling: The robustness of the phenanthroline scaffold makes it suitable for demanding reactions like C-H activation. Iridium-phenanthroline complexes, particularly when immobilized within Metal-Organic Frameworks (MOFs), have shown exceptional activity for C-H borylation and tandem reactions involving hydrosilylation followed by ortho-silylation.[15][16] The isolation of the active sites within the MOF structure prevents catalyst deactivation and often leads to significantly higher activity compared to their homogeneous counterparts.[15][17]

  • Electrochemical CO₂ Reduction: Converting CO₂ into value-added chemicals is a paramount goal in sustainable chemistry. Copper-phenanthroline complexes have emerged as promising pre-catalysts for the selective electrochemical reduction of CO₂ to C₂ products like ethylene and ethanol. Functionalization of the phenanthroline ligand can tune the product selectivity. For instance, unsubstituted phenanthroline promotes ethylene production, while pyridinium-functionalized ligands favor ethanol. Recent work has focused on enhancing catalyst stability by introducing methoxy groups to the ligand, which alters the complex's structure and leads to stable operation with high Faradaic efficiency (>70%) for C₂ products at industrial current densities.[18][19]

G Cu(II)-phen [Cu(II)(phen)]²⁺ Cu(I)-phen [Cu(I)(phen)]⁺ Cu(II)-phen->Cu(I)-phen + e⁻ CO2_bound [Cu(I)(phen)(CO₂⁻)] Cu(I)-phen->CO2_bound + CO₂ + e⁻ Dimer Dimerization & C-C Coupling CO2_bound->Dimer + [Cu(I)(phen)(CO₂⁻)] Products C₂H₄ / C₂H₅OH Dimer->Products + H⁺, + e⁻ Products->Cu(II)-phen - 2e⁻, - H₂O

Caption: Simplified catalytic cycle for electrochemical CO₂ reduction by a copper-phenanthroline complex.

Asymmetric Catalysis

The development of chiral phenanthroline derivatives has opened new avenues in asymmetric catalysis. By introducing chiral moieties, such as a BINOL unit, to the phenanthroline backbone, ligands can be created that induce high enantioselectivity in metal-catalyzed reactions.[20][21]

A notable example is the use of a conformationally flexible catalyst composed of an achiral copper-phenanthroline unit linked to a chiral BINOL unit. This system has proven highly effective in the atroposelective synthesis of axially chiral biaryl compounds.[22] The conformational dynamics of the catalyst, rather than just the static chirality of the BINOL unit, were found to be the determining factor for enantiodiscrimination, highlighting a sophisticated mechanism of stereocontrol.[22] Similarly, axially chiral N,N-bidentate phenanthroline ligands have been developed for palladium-catalyzed asymmetric allylic substitution, where an intramolecular Lewis basic group plays a key role in achieving high reactivity and enantioselectivity.

Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

Phenanthroline derivatives serve as excellent building blocks for functional MOFs. These crystalline, porous materials can host single-site metal catalysts, combining the benefits of homogeneous catalysis (well-defined active sites) with heterogeneous catalysis (recyclability, stability).[6]

Experimental Protocol: Synthesis of an Iron-Phenanthroline MOF for C-H Amination [6]

  • Ligand Synthesis: Synthesize the phenanthroline-based dicarboxylate linker (e.g., 5,6-bis(4-carboxyphenyl)-1,10-phenanthroline) via appropriate organic reactions.

  • MOF Synthesis: In a sealed vessel, combine the phenanthroline-based linker, a zirconium salt (e.g., ZrCl₄), and an iron salt (e.g., FeBr₂) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Heat the mixture at a specific temperature (e.g., 120 °C) for 24-48 hours. During this process, the metal ions and organic linkers self-assemble into the porous MOF structure.

  • Activation: After cooling, wash the resulting crystalline powder extensively with fresh DMF and then a volatile solvent like acetone to remove unreacted starting materials and solvent molecules from the pores. Activate the MOF by heating under vacuum to ensure the pores are empty and accessible.

  • Catalytic Reaction: For a typical C-H amination, suspend the activated Fe-phenanthroline MOF in a reaction vessel with the substrate (e.g., ethylbenzene) and the aminating agent (e.g., an organic azide). Heat the reaction mixture under an inert atmosphere. The MOF catalyst facilitates the insertion of the nitrene group into a C-H bond.

  • Recycling: After the reaction, the solid MOF catalyst can be recovered by simple centrifugation or filtration, washed, and reused for subsequent catalytic cycles with minimal loss of activity.[6]

These MOF-based catalysts have demonstrated significantly higher activity and stability than their homogeneous counterparts, with metal leaching of less than 0.1%.[6]

Materials Science: Illuminating the Future

The rigid, planar structure and excellent thermal stability of phenanthroline derivatives make them ideal candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[4]

Organic Light-Emitting Diodes (OLEDs)

In OLED devices, phenanthroline derivatives are primarily used as electron-transport layer (ETL) or hole-blocking layer (HBL) materials.[4][23] Their high electron mobility facilitates the efficient injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. This leads to devices with lower operating voltages and improved performance.[23]

Furthermore, the wide energy gap of many phenanthroline derivatives makes them effective at confining excitons within the emissive layer, preventing energy loss and enhancing device efficiency.[24][25] By functionalizing the phenanthroline core, its electronic properties can be fine-tuned to achieve better energy-level alignment with other layers in the OLED stack, maximizing device performance.[25] Some novel derivatives have also been synthesized and used directly as blue-light emitters.[26]

Derivative TypeRole in OLEDKey Performance MetricReference
Bathophenanthroline (Bphen)Electron-Transport Layer (ETL)Lower operating voltage[23]
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)Hole-Blocking Layer (HBL)High luminance efficiency[4]
Imidazo[4,5-f][1][23]phenanthroline derivativesEmitter/Host in LECsTunable emission color[27]
Acridine-phenanthroline hybridBlue EmitterCIE (x,y) = (0.16, 0.14)[26]
Other Material Applications

The application of phenanthroline derivatives extends beyond OLEDs.

  • Dye-Sensitized Solar Cells (DSSCs): Metal complexes of phenanthroline have been employed as sensitizers in DSSCs.[1][7]

  • Supramolecular Chemistry: Their ability to form stable complexes and participate in π-stacking makes them crucial components in the construction of complex supramolecular architectures like rotaxanes and catenanes, work for which Jean-Pierre Sauvage was awarded the Nobel Prize in 2016.[1][7]

  • Luminescent Probes: When complexed with lanthanide ions, the phenanthroline ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal ion, which then luminesces. This effect is used to create highly sensitive luminescent probes.[28]

Analytical Chemistry: High-Fidelity Molecular Sensors

The strong chelating ability of phenanthroline derivatives, combined with their rich photophysical properties, makes them excellent platforms for designing chemosensors for detecting cations and anions.

The sensing mechanism typically relies on a detectable change in the molecule's UV-visible absorption or fluorescence emission upon binding to a specific analyte. Derivatization at various positions on the phenanthroline ring allows for the creation of customized binding pockets, leading to high selectivity for target ions like Zn²⁺, Fe²⁺, or Ag⁺.[29][30]

Workflow: Fluorescent Sensing of Zn²⁺ Ions

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synth Synthesize Phen Derivative (Sensor) Solution Prepare Sensor Solution (e.g., in MeCN/H₂O) Synth->Solution Mix Add Analyte to Sensor Solution Solution->Mix Sample Prepare Analyte Sample (e.g., water) Sample->Mix Measure Measure Fluorescence (Excitation/Emission Scan) Mix->Measure Plot Plot Fluorescence Intensity vs. [Analyte] Measure->Plot Calc Calculate Limit of Detection (LOD) Plot->Calc

Caption: Experimental workflow for the detection of metal ions using a phenanthroline-based fluorescent sensor.

For example, a specific phenanthroline derivative, PQPc, was shown to be an effective fluorescent sensor for Zn²⁺ with a low detection limit of 1.93 x 10⁻⁷ M and a clear 1:1 binding stoichiometry.[29] Such sensors have practical applications in both environmental monitoring and biological imaging, where they can be used to detect intracellular zinc ions in eukaryotic cells.[29]

Medicinal Chemistry: Targeting Disease at the Molecular Level

The planar structure of phenanthroline derivatives allows them to interact with biological macromolecules, most notably DNA, making them a subject of intense research in drug development.[31]

DNA Intercalation and Nuclease Activity

Phenanthroline-based compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[7] This interaction can distort the DNA structure, ultimately inhibiting replication and transcription processes, which is a key mechanism for the cytotoxic effects observed in cancer cells.[3] The strength and mode of this intercalation can be fine-tuned by adding functional groups (like -NH₂ or -OH) that can form hydrogen bonds with the DNA backbone, increasing the residence time of the drug within the DNA helix.[32]

When complexed with certain metals, particularly copper, phenanthroline derivatives can act as chemical nucleases. The [Cu(phen)₂]⁺ complex, in the presence of a reducing agent and molecular oxygen, can generate reactive oxygen species that cleave the phosphodiester backbone of DNA, causing strand scission and inducing cell death.[33] This property forms the basis for their investigation as anticancer agents.

G Phen_Derivative Planar Phenanthroline Derivative Intercalation π-stacking between Base Pairs Phen_Derivative->Intercalation DNA_Helix DNA Double Helix DNA_Helix->Intercalation Distortion Helix Unwinding & Lengthening Intercalation->Distortion Inhibition Inhibition of Replication & Transcription Distortion->Inhibition Cytotoxicity Cytotoxic Effect (Anti-cancer Activity) Inhibition->Cytotoxicity

Caption: Mechanism of action for phenanthroline derivatives as DNA intercalating agents.

Anticancer and Antimicrobial Applications

A wide range of phenanthroline derivatives and their metal complexes have been synthesized and evaluated for their therapeutic potential.[11] Platinum(II) complexes containing methylated phenanthrolines, for example, have shown significant in vitro cytotoxicity against murine leukemia cell lines.[34] The degree of methylation and the position of the methyl groups were found to dramatically influence the biological activity, with 5,6-dimethylphenanthroline complexes showing the highest potency.[34] Similarly, platinum complexes of 1,10-phenanthroline-5,6-dione have demonstrated promising antitumor and antimicrobial activities.[3] The dual-mode action of these complexes—initial intercalation followed by potential covalent binding of the metal to DNA—makes them highly effective.[3]

Conclusion

The 1,10-phenanthroline scaffold is far more than a simple ligand; it is a master key that unlocks a vast and diverse range of chemical functionalities. Its derivatives have proven to be indispensable tools in the development of next-generation catalysts, high-performance organic materials, sensitive analytical probes, and promising therapeutic agents. The ability to precisely modify the phenanthroline core through synthetic chemistry ensures that its relevance will only continue to grow. For researchers and developers, a deep understanding of the structure-property relationships inherent to this system is crucial for designing innovative solutions to challenges across the chemical sciences. The continued exploration of this privileged scaffold promises a future rich with novel discoveries and applications.

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  • DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. PubMed. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1,10-Phenanthroline-5-carbonitrile in Metal Ion Detection

Introduction: The Emergence of 1,10-Phenanthroline-5-carbonitrile as a Specialized Chemosensor The sensitive and selective detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,10-Phenanthroline-5-carbonitrile as a Specialized Chemosensor

The sensitive and selective detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Among the diverse families of chemosensors, those built upon the 1,10-phenanthroline scaffold have distinguished themselves through their robust coordination chemistry and responsive photophysical properties.[1][2] 1,10-Phenanthroline, a rigid, planar, and aromatic bidentate ligand, forms stable complexes with a wide array of metal ions. This interaction often results in significant changes in the molecule's absorption and emission spectra, providing a direct readout of the metal ion's presence and concentration.[1][3]

This guide focuses on a specific, highly promising derivative: 1,10-Phenanthroline-5-carbonitrile (5-CN-Phen) . The introduction of a cyano (-C≡N) group at the 5-position of the phenanthroline core is a strategic modification. The nitrile group, with its strong electron-withdrawing nature and potential as a hydrogen bond acceptor, can modulate the electronic and steric properties of the ligand, thereby fine-tuning its selectivity and sensitivity towards specific metal ions.[4][5] These application notes provide a comprehensive overview of the synthesis, proposed detection mechanisms, and detailed protocols for the application of 1,10-Phenanthroline-5-carbonitrile in metal ion detection, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1,10-Phenanthroline-5-carbonitrile

PropertyValueSource
CAS Number 1082-21-9N/A
Molecular Formula C₁₃H₇N₃N/A
Molecular Weight 205.22 g/mol N/A
Appearance Yellow to orange crystalline solid[6]
Melting Point 154-158 °C[6]
Solubility Soluble in organic solvents like ethanol and dichloromethane; low solubility in water.[6]

Synthesis of 1,10-Phenanthroline-5-carbonitrile

A plausible and efficient method for the synthesis of 1,10-Phenanthroline-5-carbonitrile is via the Sandmeyer reaction, starting from the commercially available 5-amino-1,10-phenanthroline. This classic transformation in aromatic chemistry allows for the introduction of a nitrile group through a diazonium salt intermediate.[3][7]

Proposed Synthetic Protocol via Sandmeyer Reaction

Materials:

  • 5-amino-1,10-phenanthroline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Sodium carbonate (Na₂CO₃) or ammonia solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization of 5-amino-1,10-phenanthroline:

    • In a flask, dissolve a specific molar amount of 5-amino-1,10-phenanthroline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

    • Slowly add the cold diazonium salt solution from the previous step to the copper cyanide solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base such as sodium carbonate or ammonia solution to precipitate the crude product.

    • Extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1,10-Phenanthroline-5-carbonitrile.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification 5-amino-1,10-phenanthroline 5-amino-1,10-phenanthroline Diazonium Salt Diazonium Salt 5-amino-1,10-phenanthroline->Diazonium Salt  HCl, NaNO₂, 0-5°C Crude Product Mixture Crude Product Mixture Diazonium Salt->Crude Product Mixture  Add to CuCN/KCN CuCN/KCN Solution CuCN/KCN Solution Purified 1,10-Phenanthroline-5-carbonitrile Purified 1,10-Phenanthroline-5-carbonitrile Crude Product Mixture->Purified 1,10-Phenanthroline-5-carbonitrile  Extraction, Chromatography/Recrystallization

Caption: Synthetic workflow for 1,10-Phenanthroline-5-carbonitrile.

Application in Metal Ion Detection: Principles and Mechanisms

The core principle behind the use of 1,10-Phenanthroline-5-carbonitrile as a metal ion sensor lies in its ability to act as a chelating agent. The two nitrogen atoms of the phenanthroline ring form a coordination complex with a metal ion. This binding event alters the electronic structure of the molecule, leading to observable changes in its spectroscopic properties.

Signaling Pathways
  • Colorimetric Detection: The formation of the metal-ligand complex can lead to a shift in the maximum absorption wavelength (λmax) of the molecule, resulting in a visible color change. This is often due to the formation of a metal-to-ligand charge-transfer (MLCT) band. For instance, the well-known deep red color of the [Fe(phen)₃]²⁺ complex is a classic example of this phenomenon.[1] A similar colorimetric response is anticipated upon the complexation of Fe²⁺ with 1,10-Phenanthroline-5-carbonitrile.

  • Fluorescence Modulation:

    • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, fluorescence may be quenched due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a metal ion, the ligand's conformation becomes more rigid, and the PET process can be inhibited, leading to a significant enhancement of fluorescence intensity.

    • Fluorescence Quenching: Conversely, complexation with certain metal ions, particularly paramagnetic species like Cu²⁺ or Fe³⁺, can lead to fluorescence quenching through energy or electron transfer from the excited state of the fluorophore to the metal ion.

Detection_Mechanism cluster_ligand Free Ligand cluster_metal Metal Ion cluster_complex Complex Formation cluster_signal Signal Output L 1,10-Phenanthroline-5-carbonitrile Complex [M(5-CN-Phen)n]²⁺ Complex L->Complex M Metal Ion (e.g., Fe²⁺, Cu²⁺) M->Complex Signal Color Change or Fluorescence Modulation Complex->Signal  Spectroscopic Change

Caption: General mechanism of metal ion detection.

Detailed Protocols for Metal Ion Detection

The following are generalized protocols for the detection of Fe²⁺ and Cu²⁺ ions using 1,10-Phenanthroline-5-carbonitrile. These should be considered as starting points, and optimization of parameters such as solvent system, pH, and incubation time may be necessary for specific applications.

Protocol 1: Colorimetric Detection of Fe²⁺

This protocol is based on the well-established reaction of phenanthroline derivatives with ferrous ions.

Materials:

  • Stock solution of 1,10-Phenanthroline-5-carbonitrile (e.g., 1 mM in ethanol).

  • Stock solution of a ferrous salt (e.g., ferrous ammonium sulfate, 1 mM in deionized water).

  • Hydroxylamine hydrochloride solution (e.g., 10% w/v in water) to reduce any Fe³⁺ to Fe²⁺.

  • Buffer solution (e.g., acetate buffer, pH 4.5).

  • Deionized water.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of Fe²⁺ standard solutions with concentrations ranging from, for example, 1 µM to 50 µM by diluting the stock solution with deionized water.

  • Sample Preparation: To a set of test tubes, add a fixed volume of the sample or standard solution.

  • Reduction of Fe³⁺ (if necessary): Add a small volume of hydroxylamine hydrochloride solution to each tube and mix. This step ensures that all iron is in the Fe²⁺ state.

  • Complex Formation: Add the buffer solution to maintain the optimal pH, followed by the addition of the 1,10-Phenanthroline-5-carbonitrile solution.

  • Incubation: Allow the solutions to stand for a sufficient time (e.g., 10-15 minutes) for the color to develop fully.

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) for the Fe²⁺-complex. This can be determined by scanning the spectrum of a representative complex solution.

  • Data Analysis: Plot a calibration curve of absorbance versus Fe²⁺ concentration and determine the concentration of the unknown sample.

Protocol 2: Fluorometric Detection of Metal Ions (e.g., Zn²⁺)

This protocol is designed for metal ions that are expected to cause a change in the fluorescence of the sensor.

Materials:

  • Stock solution of 1,10-Phenanthroline-5-carbonitrile (e.g., 0.1 mM in a suitable solvent like acetonitrile or ethanol).

  • Stock solutions of various metal ions of interest (e.g., Zn²⁺, Cd²⁺, Ni²⁺, etc., as chloride or nitrate salts, 1 mM in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4, for biological applications).

  • Solvent for dilution (matching the stock solution of the sensor).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of 1,10-Phenanthroline-5-carbonitrile at a low concentration (e.g., 1-10 µM) in the chosen solvent system.

  • Selectivity Screening:

    • To a series of cuvettes containing the sensor solution, add a specific concentration (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence emission spectrum for each solution after a short incubation period. The excitation wavelength should be set at the absorption maximum of the free ligand.

    • Identify the metal ions that cause a significant change (enhancement or quenching) in fluorescence.

  • Titration Experiment:

    • For the metal ion that shows the most significant response, perform a titration experiment.

    • To a cuvette containing the sensor solution, add increasing amounts of the target metal ion stock solution.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From this plot, determine the limit of detection (LOD) and the binding constant.

Data Presentation and Performance Characteristics

The performance of a chemosensor is characterized by its selectivity, sensitivity, and limit of detection. While specific data for 1,10-Phenanthroline-5-carbonitrile is emerging, we can infer expected performance based on its isomer, 2-Cyano-1,10-phenanthroline.[8]

ParameterExpected Performance for Fe²⁺ DetectionNotes
Detection Method Colorimetric and/or FluorometricDependent on the specific metal ion and solvent system.
Selectivity High selectivity for Fe²⁺ over other common metal ions is anticipated.The phenanthroline core is known for its affinity for Fe²⁺.[1]
Limit of Detection (LOD) Potentially in the nanomolar range.The isomer 2-Cyano-1,10-phenanthroline has a reported LOD of 3.6 x 10⁻⁹ M for Fe²⁺.[8]
Response Time Rapid, likely within minutes.Complexation reactions are typically fast.

Troubleshooting and Experimental Considerations

  • Solvent Effects: The choice of solvent can significantly impact the spectroscopic properties of the sensor and its complexes. It is crucial to maintain a consistent solvent system throughout the experiments.

  • pH Dependence: The protonation state of the phenanthroline nitrogen atoms and any other functional groups can be pH-dependent, which will affect metal ion binding. The use of a suitable buffer is recommended.

  • Interference: The presence of other metal ions or chelating agents in the sample can interfere with the detection. A selectivity study is essential to understand the potential for cross-reactivity.

  • Photostability: While phenanthroline derivatives are generally robust, prolonged exposure to high-intensity light should be avoided to prevent photobleaching.

Conclusion and Future Perspectives

1,10-Phenanthroline-5-carbonitrile represents a promising and versatile platform for the development of selective and sensitive metal ion sensors. The strategic placement of the nitrile group offers opportunities to fine-tune the ligand's electronic properties and coordination behavior. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this molecule in various analytical applications. Future work should focus on a comprehensive characterization of its binding affinities and photophysical responses to a wider range of metal ions, as well as its application in real-world samples and integration into sensing devices.

References

  • Zhaochao, Y., Xiao, Y., & Qian, X. (2005). Fluorescent Sensor Based on 2-Cyano-1,10-phenanthroline for Fe2+ ion Analysis in Acetonitrile.
  • ChemBK. (2024). 1,10-Phenanthroline-5-carbonitrile. Available at: [Link]

  • Haq, N., Tian, W., Zhang, J., & Zhang, J. (2018). Cellulose-Based Sensor Containing Phenanthroline for the Highly Selective and Rapid Detection of Fe2+ Ions with Naked Eye and Fluorescent Dual Modes. ACS Applied Materials & Interfaces, 10(3), 2855-2862. Available at: [Link]

  • MDPI. (n.d.). A Simple Visible Recognition Method for Copper Ions Using Dibenzo[b,j][2][8]Phenanthroline Scaffold as a Colorimetric Sensor. Available at: [Link]

  • ResearchGate. (n.d.). Protonated 1,10-Phenanthroline as a Fluorescent Sensor for Fe(II) at Micro Molar Level Detections. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Colorimetric detection of Cu2+ based on the formation of peptide–copper complexes on silver nanoparticle surfaces. Beilstein Journal of Nanotechnology, 9, 1414–1422. Available at: [Link]

  • PubMed. (2018). Colorimetric detection of Cu2+ based on the formation of peptide-copper complexes on silver nanoparticle surfaces. Beilstein Journal of Nanotechnology, 9, 1414-1422. Available at: [Link]

  • MDPI. (n.d.). Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. Available at: [Link]

  • PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Nitrile Groups as Build-In Molecular Sensors for Interfacial Effects at Electrocatalytically Active Carbon–Nitrogen Materials. Journal of the American Chemical Society, 143(4), 2038–2045. Available at: [Link]

  • DSpace. (n.d.). Study of fluorescence quenching properties of 5-hydroxy-l,10- phenanthroline in the presence of heavy metal ions in acetonitrile. Available at: [Link]

  • PubMed. (2009). Exploring the binding ability of phenanthroline-based polyammonium receptors for anions: hints for design of selective chemosensors for nucleotides. The Journal of Organic Chemistry, 74(19), 7349-7363. Available at: [Link]

  • National Center for Biotechnology Information. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances, 13(12), 8035–8041. Available at: [Link]

  • Docta Complutense. (n.d.). Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. Available at: [Link]

  • PubMed. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(23), 2735-2748. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(1), 1–16. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 1,10-Phenanthroline-5-carbonitrile as a Versatile Ligand in Modern Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction The field of coordination chemistry continually seeks ligands that are not merely passive scaffolds but active participants in dictating the fu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of coordination chemistry continually seeks ligands that are not merely passive scaffolds but active participants in dictating the function of a metal complex. 1,10-Phenanthroline (phen) is a cornerstone ligand, prized for its rigid, planar structure and robust N,N'-chelating bite that imparts exceptional stability to its metal complexes.[1][2] This guide focuses on a strategically functionalized derivative, 1,10-Phenanthroline-5-carbonitrile (phen-CN) .

The introduction of a nitrile (-C≡N) group at the 5-position transforms the well-known phenanthroline core into a highly versatile and tunable platform. This powerful electron-withdrawing group fundamentally alters the electronic landscape of the ligand, allowing for precise control over the photophysical and electrochemical properties of its coordination compounds.[3] Furthermore, the nitrile group serves as a valuable synthetic handle, opening avenues for post-coordination modification to construct multifunctional molecular architectures for applications ranging from advanced materials to targeted therapeutics.[4][5]

This document provides a comprehensive technical guide, including field-proven insights and detailed protocols, for the synthesis, characterization, and application of metal complexes featuring the 1,10-phenanthroline-5-carbonitrile ligand.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the ligand's fundamental properties is critical for its effective use.

Table 1: Physicochemical Data for 1,10-Phenanthroline-5-carbonitrile

Property Value Reference
CAS Number 1082-21-9 [6]
Molecular Formula C₁₃H₇N₃ [6]
Molecular Weight 205.21 g/mol [6]
Melting Point 212-213 °C [6]
Appearance Off-white to yellow crystalline powder
Predicted pKa 3.69 ± 0.10 [6]

| Predicted Boiling Point | 445.3 ± 25.0 °C |[6] |

Protocol 1.1: Safe Storage and Handling

Causality: 1,10-Phenanthroline-5-carbonitrile, like many aromatic nitrogen heterocycles, is sensitive to light and moisture over extended periods. The nitrile group can be susceptible to hydrolysis under non-neutral pH conditions. Proper storage is essential to maintain its purity and integrity.

Procedure:

  • Upon receipt, store the container in a desiccator or a dry box.

  • For long-term storage, place the vial in a sealed container with a desiccant.

  • Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[6]

  • When handling, use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.

Section 2: Synthesis of the Ligand

While commercially available, understanding the synthesis of phen-CN is valuable. A common and effective method is the cyanation of an aryl halide precursor, such as 5-bromo-1,10-phenanthroline, via a copper-catalyzed Rosenmund-von Braun reaction.[7][8][9]

Protocol 2.1: Synthesis of 1,10-Phenanthroline-5-carbonitrile

Principle: This protocol utilizes a copper(I) iodide/1,10-phenanthroline catalyst system to facilitate the nucleophilic substitution of bromide with a cyanide source.[10] The choice of a high-boiling polar solvent like DMF or DMAc is crucial for achieving the necessary reaction temperature.

Reagents & Equipment:

  • 5-bromo-1,10-phenanthroline

  • Copper(I) Iodide (CuI)

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or another cyanide source like NaCN/KCN

  • 1,10-Phenanthroline (as an ancillary ligand)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and line, magnetic stirrer with heating, condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 5-bromo-1,10-phenanthroline (1.0 equiv), K₄[Fe(CN)₆] (approx. 0.6 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and anhydrous Na₂CO₃ (2.0 equiv).

  • Add anhydrous DMF via cannula to the flask.

  • Heat the reaction mixture to 140°C with vigorous stirring and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into a dilute aqueous ammonia solution and stir for 30 minutes.

  • Extract the aqueous phase multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization to yield 1,10-phenanthroline-5-carbonitrile as a solid.

Self-Validation: The final product should have a melting point of 212-213°C.[6] The structure should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR (presence of a sharp C≡N stretch around 2230 cm⁻¹).

G cluster_reactants Reactants cluster_products Products & Purification 5-Bromo-phen 5-Bromo-1,10-phenanthroline phenCN 1,10-Phenanthroline-5-carbonitrile 5-Bromo-phen->phenCN CuI CuI (Catalyst) CuI->phenCN K4FeCN6 K4[Fe(CN)6] (CN Source) K4FeCN6->phenCN Solvent DMF, 140°C Solvent->phenCN Purification Aqueous Workup -> Extraction -> Chromatography phenCN->Purification G Start Dissolve RuCl3 & phen-CN in EtOH/H2O Reflux Reflux under N2 (12-24h) Start->Reflux Concentrate Reduce Volume (Rotary Evaporator) Reflux->Concentrate Precipitate Precipitate with Ether & Cool Concentrate->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Product Dry to Yield [Ru(phen-CN)3]Cl2 Filter->Product

Caption: General workflow for Ru(II)-phen-CN complex synthesis.

Section 4: Key Characterization Protocols

Proper characterization is paramount to confirm the identity, purity, and structure of the synthesized complex.

Table 2: Expected Characterization Data for a [Ru(phen-CN)₃]²⁺ Complex

Technique Sample Prep Expected Outcome & Interpretation
¹H NMR Dissolve in DMSO-d₆ or CD₃CN Complex downfield signals (7.5-9.5 ppm). Coordination breaks the ligand's C₂ symmetry, leading to distinct signals for each proton. Downfield shifts relative to free ligand confirm coordination.
FT-IR KBr pellet or ATR Sharp, strong C≡N stretch observed at ~2230-2240 cm⁻¹. A slight shift from the free ligand (~2228 cm⁻¹) indicates coordination affects the nitrile bond's electronic environment.
ESI-MS Dilute solution in CH₃CN or MeOH A peak corresponding to the dication [M]²⁺, e.g., [Ru(C₁₃H₇N₃)₃]²⁺. Isotopic distribution pattern should match the theoretical pattern for Ruthenium.
UV-Vis Dilute solution in CH₃CN Intense bands <350 nm due to ligand-centered (π-π*) transitions. A broad, less intense band in the visible region (e.g., 450-500 nm) characteristic of the Metal-to-Ligand Charge Transfer (MLCT) transition.

| Cyclic Voltammetry | 1 mM in 0.1 M TBAPF₆/CH₃CN | A reversible one-electron oxidation wave (Ru²⁺/Ru³⁺) and one or more reduction waves associated with the phen-CN ligands. The potentials will be shifted relative to the parent [Ru(phen)₃]²⁺ due to the electron-withdrawing nitrile groups. |

Section 5: Application Focus: Tuning Photophysical Properties

Technical Background: The energy of the emissive MLCT state in Ruthenium(II) polypyridyl complexes is highly dependent on the electronics of the ligands. The phen-CN ligand possesses a low-lying π* orbital due to the electron-withdrawing nature of the nitrile group. This stabilizes the LUMO of the complex, which is located on the ligand. Consequently, the HOMO-LUMO energy gap (approximating the MLCT energy) is reduced compared to a complex with unsubstituted phenanthroline. This results in a red-shift of both the absorption and emission spectra. [11][12][13]

G node1 Ligand Electronics Electron-Withdrawing -CN Group node2 Molecular Orbitals π* Orbital (LUMO) Energy is Lowered node1:f1->node2:f1 stabilizes node3 Energy Gap MLCT (HOMO-LUMO) Energy Gap is Reduced node2:f1->node3:f1 causes node4 Photophysical Output Red-Shifted Absorption & Emission node3:f1->node4:f1 results in

Caption: Effect of the nitrile group on complex photophysics.

Protocol 5.1: Measurement of Photoluminescence

Principle: To characterize the emissive properties of the complex, its emission spectrum and quantum yield are measured. The quantum yield is determined relative to a well-characterized standard.

Procedure:

  • Prepare a series of dilute solutions of the sample complex (e.g., [Ru(phen-CN)₃]Cl₂) and a reference standard (e.g., [Ru(bpy)₃]Cl₂ in degassed acetonitrile, Φ = 0.095) with absorbances between 0.01 and 0.1 at the excitation wavelength.

  • Using a fluorometer, record the absorbance of each solution at the chosen excitation wavelength (e.g., 450 nm).

  • Measure the emission spectrum for each solution, integrating the total emission intensity.

  • Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the photoluminescence quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where: Grad is the gradient of the plot, and η is the refractive index of the solvent.

Section 6: Application Focus: Post-Synthetic Modification

Concept: The nitrile group on the coordinated phen-CN ligand is a versatile functional handle that can be chemically transformed without disrupting the metal complex. This allows for the synthesis of more complex structures from a simple precursor. One of the most useful transformations is the hydrolysis of the nitrile to a carboxylic acid. [4][14]This introduces a functional group capable of forming amide bonds for bioconjugation or serving as an anchor to immobilize the complex on a surface.

Protocol 6.1: Hydrolysis of Coordinated Nitrile to Carboxylic Acid

Principle: Basic or acidic hydrolysis can convert the nitrile to a carboxylic acid. Basic hydrolysis using NaOH is often effective for robust complexes like those of Ru(II).

Procedure:

  • Dissolve the [Ru(phen-CN)₃]Cl₂ complex in a 1:1 mixture of ethanol and water.

  • Add a solution of 6 M NaOH.

  • Reflux the mixture for 24-48 hours. Monitor the reaction by FT-IR, looking for the disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) from the carboxylic acid.

  • After cooling, carefully neutralize the solution with dilute HCl. The carboxylate product will likely precipitate.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield [Ru(phen-COOH)₃].

G Start [Ru(phen-CN)3]2+ Reaction NaOH / H2O Reflux Start->Reaction Product [Ru(phen-COOH)3] Reaction->Product App1 Bioconjugation (Amide Coupling) Product->App1 App2 Surface Anchoring (e.g., to TiO2) Product->App2

Caption: Post-synthetic modification of a phen-CN complex.

Conclusion

1,10-Phenanthroline-5-carbonitrile is a superior building block for creating functional coordination compounds. Its inherent chelating ability, combined with the electronic tuning and synthetic versatility offered by the 5-carbonitrile group, provides chemists with a powerful tool for rational design. The protocols and insights provided herein serve as a foundational guide for researchers aiming to exploit the unique properties of this ligand in the development of next-generation luminescent materials, targeted therapeutics, and advanced catalysts.

References

  • Li, M. J., Chu, B. W. K., Zhu, N., & Yam, V. W. W. (2007). Synthesis, structure, photophysics, electrochemistry, and ion-binding studies of ruthenium(II) 1,10-phenanthroline complexes containing thia-, selena-, and aza-crown pendants. Inorganic Chemistry, 46(3), 720–733. [Link]

  • Floris, B., & Galloni, P. (1998). Co-ordination properties of 1,10-phenanthroline-5,6-dione towards group 4 and 5 metals in low and high oxidation states. Journal of the Chemical Society, Dalton Transactions, (1), 73-78. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved January 14, 2026, from [Link]

  • HKU Scholars Hub. (2010). Synthesis, structure, photophysics, electrochemistry, and ion-binding studies of ruthenium(II) 1,10-phenanthroline complexes containing thia-, selena-, and aza-crown pendants. [Link]

  • Karatas, E., et al. (2019). Photoinduced cytotoxic activity of a rare ruthenium nitrosyl phenanthroline complex showing NO generation in human cells. Dalton Transactions, 48(38), 14249-14258. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved January 14, 2026, from [Link]

  • Vertex AI Search. (2024).
  • Zenodo. (n.d.). Synthesis of some 1,10-Phenanthroline Derivatives. [Link]

  • UCHEM. (n.d.). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved January 14, 2026, from [Link]

  • Vallet, M., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. [Link]

  • SciSpace. (2019). 1,10-Phenanthroline- or Electron-Promoted Cyanation of Aryl Iodides. [Link]

  • Kalyanasundaram, K., & Nazeeruddin, M. K. (1992). Ruthenium(II) complexes of modified 1,10-phenanthrolines. 1. Synthesis and properties of complexes containing dipyridophenazines and a dicyanomethylene-substituted 1,10-phenanthroline. Inorganic Chemistry, 31(12), 2415–2424. [Link]

  • Semantic Scholar. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. [Link]

  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. [Link]

  • ResearchGate. (n.d.). C−H bond cyanation reactions. [Link]

  • ResearchGate. (2007). CuI/1,10-phenanthroline: An efficient Catalyst System for the Cyanation of Aryl Halides. [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • ResearchGate. (n.d.). An overview of synthetic modification of nitrile group in polymers and applications. [Link]

  • ResearchGate. (n.d.). Conversion of nitrile to other functional groups. [Link]

  • PubMed. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Modification of polyfunctional nitrile 17 using a) CuAAC and b) SuFEx reactions. [Link]

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Method

Application Note: Spectrophotometric Determination of Ferrous Iron (Fe²⁺) using 1,10-Phenanthroline-5-carbonitrile

Abstract This application note provides a comprehensive experimental protocol for the quantitative determination of ferrous iron (Fe²⁺) in aqueous samples using 1,10-Phenanthroline-5-carbonitrile as a highly sensitive ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive experimental protocol for the quantitative determination of ferrous iron (Fe²⁺) in aqueous samples using 1,10-Phenanthroline-5-carbonitrile as a highly sensitive chromogenic reagent. 1,10-phenanthroline and its derivatives are well-established ligands in coordination chemistry, renowned for forming stable, intensely colored complexes with various metal ions.[1][2][3] The addition of a carbonitrile group at the 5-position on the phenanthroline backbone modifies the electronic properties of the ligand, offering a robust platform for spectrophotometric analysis. The methodology detailed herein is based on the formation of a stable tris(1,10-phenanthroline-5-carbonitrile)iron(II) complex, which exhibits strong absorbance in the visible spectrum. This protocol is designed for researchers in analytical chemistry, environmental science, and drug development, providing detailed procedures for reagent preparation, calibration, sample analysis, and data interpretation.

Principle of the Method

The quantitative determination of iron using 1,10-phenanthroline derivatives is a classic and reliable spectrophotometric method.[4][5] The underlying principle is the reaction between ferrous ions (Fe²⁺) and three molecules of the bidentate ligand, 1,10-phenanthroline-5-carbonitrile (phen-CN), to form a stable, water-soluble coordination complex, [Fe(phen-CN)₃]²⁺.[6][7]

Causality of Experimental Design:

  • Speciation and Reduction: The chromogenic reaction is specific to the +2 oxidation state of iron.[6] Therefore, to determine the total iron concentration in a sample, a reducing agent, hydroxylamine hydrochloride (NH₂OH·HCl), is introduced. This step quantitatively converts any ferric iron (Fe³⁺) present into ferrous iron (Fe²⁺), ensuring that the total iron content is measured.[8] The reaction is as follows: 2Fe³⁺ + 2NH₂OH + 2OH⁻ → 2Fe²⁺ + N₂ + 4H₂O[6]

  • Complex Formation: Following reduction, the phen-CN reagent is added. Three molecules of phen-CN coordinate with one Fe²⁺ ion to form the intensely colored orange-red tris complex.[6][9]

  • pH Control: The stability and color intensity of the [Fe(phen-CN)₃]²⁺ complex are optimal within a specific pH range, typically between 2 and 9 for the parent compound.[5][6] To ensure reproducibility and maximum sensitivity, a sodium acetate buffer is used to maintain the pH of the solution within the optimal range for color development.

  • Quantification: The concentration of the colored complex, and thus the concentration of iron in the sample, is determined by measuring its absorbance using a spectrophotometer. According to the Beer-Lambert Law (A = εbc), the absorbance (A) is directly proportional to the concentration (c) of the analyte.

Diagram of the Core Chemical Reactions

The following diagram illustrates the essential chemical transformations in the assay.

G cluster_reagents Reagents Fe3 Fe³⁺ (in sample) Fe2 Fe²⁺ Fe3->Fe2 Reduction Reducer + Hydroxylamine HCl (Reducing Agent) Complex [Fe(phen-CN)₃]²⁺ (Intensely Colored Complex) Fe2->Complex Complexation Ligand + 3 (1,10-Phenanthroline-5-carbonitrile)

Caption: Core reaction pathway for iron determination.

Materials and Reagents

  • 1,10-Phenanthroline-5-carbonitrile (phen-CN): (MW: 205.21 g/mol , CAS: 1082-21-9)[10][11]

  • Ferrous Ammonium Sulfate Hexahydrate (FAS): Fe(NH₄)₂(SO₄)₂·6H₂O (Analytical Grade)

  • Hydroxylamine Hydrochloride: NH₂OH·HCl

  • Sodium Acetate Trihydrate: CH₃COONa·3H₂O

  • Sulfuric Acid (H₂SO₄): Concentrated (98%)

  • Ethanol (Optional): For dissolving phen-CN if solubility in water is low.

  • Deionized Water: High-purity, >18 MΩ·cm

  • Equipment:

    • UV-Vis Spectrophotometer

    • 1 cm path length quartz or glass cuvettes

    • Calibrated analytical balance

    • Class A volumetric flasks (100 mL, 1000 mL)

    • Class A volumetric pipettes

    • pH meter

Experimental Workflow Overview

G start Start reagent_prep 1. Prepare Stock & Working Solutions (Iron Standard, phen-CN, Reductant, Buffer) start->reagent_prep std_curve 2. Prepare Calibration Standards (Serial dilution of Iron Standard) reagent_prep->std_curve sample_prep 3. Prepare Unknown Sample(s) (Dilute to fall within linear range) reagent_prep->sample_prep color_dev 4. Perform Chromogenic Reaction (Add Reductant, phen-CN, Buffer to all standards and samples) std_curve->color_dev sample_prep->color_dev incubation 5. Incubate for Color Development (e.g., 10-15 minutes at RT) color_dev->incubation measurement 6. Measure Absorbance (Scan for λmax, then read all samples) incubation->measurement analysis 7. Data Analysis (Plot Calibration Curve, Determine Unknown Concentration) measurement->analysis end End analysis->end

Caption: General experimental workflow for iron analysis.

Detailed Protocols

Protocol 1: Reagent Preparation
  • 1.0 M Sulfuric Acid (H₂SO₄): Carefully add 55.5 mL of concentrated H₂SO₄ to ~900 mL of deionized water in a 1 L flask. Cool and dilute to the mark.

  • Standard Iron Stock Solution (100 mg/L or 100 ppm):

    • Accurately weigh 0.7022 g of ferrous ammonium sulfate (FAS).

    • Dissolve it in ~500 mL of deionized water in a 1 L volumetric flask.

    • Add 2.5 mL of concentrated H₂SO₄ to prevent hydrolysis and oxidation of the iron.[6][7]

    • Dilute to the 1000 mL mark with deionized water and mix thoroughly. This solution is stable for several months when stored in a cool, dark place.

  • Working Iron Standard (10 mg/L or 10 ppm): Pipette 50 mL of the 100 ppm stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh weekly.

  • 1,10-Phenanthroline-5-carbonitrile Reagent (0.1% w/v):

    • Weigh 0.1 g of phen-CN into a 100 mL volumetric flask.

    • Add ~80 mL of deionized water. Warm gently if necessary to aid dissolution.[6] If solubility is an issue, a small amount of ethanol (1-2 mL) can be added before diluting with water.

    • Once dissolved, cool to room temperature and dilute to the mark with deionized water.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of NH₂OH·HCl in 100 mL of deionized water.[6]

  • Sodium Acetate Buffer (1.2 M): Dissolve 10 g of sodium acetate trihydrate in 100 mL of deionized water.[6]

Protocol 2: Calibration Curve Generation
  • Label a series of six 100 mL volumetric flasks as "Blank", "S1", "S2", "S3", "S4", and "S5".

  • Using a burette or calibrated pipettes, add the volumes of the 10 mg/L Working Iron Standard as specified in the table below.

  • To each flask, including the Blank, add 50 mL of deionized water.

  • Reaction Development (Perform for each flask): a. Add 1.0 mL of the Hydroxylamine Hydrochloride solution. Swirl to mix. b. Add 10.0 mL of the 1,10-Phenanthroline-5-carbonitrile reagent. Swirl to mix. c. Add 8.0 mL of the Sodium Acetate Buffer solution.[6]

  • Dilute each solution to the 100 mL mark with deionized water. Cap and invert several times to ensure homogeneity.

  • Allow the solutions to stand for at least 10 minutes for full color development.[6][8]

  • Set the spectrophotometer to scan from 600 nm to 400 nm. Use the "Blank" solution to zero the instrument.

  • Scan one of the mid-range standards (e.g., S3) to determine the wavelength of maximum absorbance (λmax). The expected λmax will be near that of the parent phenanthroline complex (508 nm), but should be empirically determined.[6][7]

  • Set the spectrophotometer to the determined λmax. Measure and record the absorbance of all standards (S1-S5).

  • Plot Absorbance (y-axis) vs. Iron Concentration (mg/L) (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Flask LabelVolume of 10 mg/L Fe Standard (mL)Final Fe Concentration (mg/L)
Blank0.00.0
S11.00.1
S25.00.5
S310.01.0
S425.02.5
S550.05.0
Protocol 3: Analysis of an Unknown Sample
  • Prepare the unknown sample. If the sample contains particulates, it must be filtered. The sample should be diluted with deionized water so that its final absorbance falls within the linear range of the calibration curve (e.g., between the absorbance of S1 and S5).

  • Pipette an appropriate volume (e.g., 10.0 mL) of the (diluted) unknown sample into a 100 mL volumetric flask.

  • Add 40 mL of deionized water.

  • Follow the same reaction development steps as for the standards: add 1.0 mL hydroxylamine HCl, 10.0 mL phen-CN reagent, and 8.0 mL sodium acetate buffer.[6]

  • Dilute to the 100 mL mark, mix, and allow to stand for 10 minutes.

  • Measure the absorbance of the unknown sample at the pre-determined λmax.

  • Calculate the iron concentration in the prepared solution using the calibration curve's linear equation.

  • Remember to account for the initial dilution factor to determine the concentration in the original, undiluted sample.

Calculation: Concentration (mg/L) = (Absorbance_unknown - y_intercept) / slope * Dilution_Factor

Performance and Troubleshooting

IssuePotential Cause(s)Suggested Solution
Low R² value on calibration curve Pipetting errors; Improper mixing; Contaminated glassware; Reagent degradation.Use calibrated pipettes; Ensure thorough mixing after each addition and final dilution; Use acid-washed glassware; Prepare fresh reagents.
No or weak color development Incorrect pH; Insufficient reducing agent; Reagent expired or improperly prepared.Check pH of final solution; Ensure hydroxylamine was added and given time to react; Prepare fresh reagents.
Precipitate formation High concentration of interfering ions; pH outside optimal range.Use masking agents if interfering ions are known; Verify buffer addition and final pH.
Absorbance drift Unstable complex; Temperature fluctuations in spectrophotometer.Ensure measurements are taken within a consistent timeframe after color development; Allow instrument to warm up fully.

Selectivity: The 1,10-phenanthroline method is relatively selective for iron. However, high concentrations of other metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ can form complexes and cause interference.[2] In samples with high levels of potentially interfering ions, specific masking agents may be required. For instance, fluoride can be used to mask Fe³⁺ if only Fe²⁺ is to be determined without a reduction step.[12]

Conclusion

1,10-Phenanthroline-5-carbonitrile serves as an excellent chromogenic reagent for the sensitive and reliable determination of iron. The protocol described provides a robust framework for quantifying iron in various matrices. By ensuring the complete reduction of Fe³⁺ to Fe²⁺ and maintaining strict pH control, this method yields reproducible and accurate results, making it a valuable tool for quality control, environmental monitoring, and research applications.

References

  • University of Wisconsin-Madison. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE. chem321labspring11.
  • SUST Repository. (n.d.). Determination of Iron(II)
  • University of California, Santa Cruz. (n.d.).
  • Royal Society of Chemistry. (n.d.). Iron by 1,10-phenanthroline assay.
  • Komatsy, S., & Taki, M. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-8.
  • Phenanthroline.com. (n.d.). 1,10-Phenanthrolines database - synthesis, physical properties.
  • Wikipedia. (n.d.). 1,10-Phenanthroline.
  • Metals Analytes. (2024).
  • X-MOL. (n.d.).
  • GFS Chemicals. (n.d.). phenanthroline and.
  • National Center for Biotechnology Information. (n.d.). Iron;1,10-phenanthroline. PubChem.
  • Alfa Chemistry. (n.d.). CAS 1082-21-9 1,10-Phenanthroline-5-carbonitrile.
  • IJAAR Publishing. (2021). Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline.
  • ResearchGate. (2018). 1.
  • University of Pardubice. (n.d.). Visible Spectrophotometry.
  • Chemsrc. (n.d.). 1,10-Phenanthroline-5-carbonitrile | CAS#:1082-21-9.
  • Montalt-Vidal, A., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews.
  • eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE.

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Application

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) Utilizing 1,10-Phenanthroline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the strategic use of 1,10-Phenanthroline-5-ca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic use of 1,10-Phenanthroline-5-carbonitrile as a sophisticated building block in the synthesis of advanced Metal-Organic Frameworks (MOFs). While the parent 1,10-phenanthroline ligand is well-established in MOF chemistry for imparting desirable luminescent and catalytic properties, the introduction of a nitrile functional group at the 5-position offers a unique handle for both tuning the electronic properties of the framework and for subsequent post-synthetic modification. This document outlines the scientific rationale, detailed synthesis protocols, characterization techniques, and potential applications of the resulting MOFs, with a particular focus on areas of interest to drug development professionals, such as targeted drug delivery, biocatalysis, and advanced sensing platforms.

Introduction: The Strategic Advantage of 1,10-Phenanthroline-5-carbonitrile in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1] Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including catalysis, gas storage, and biomedicine.[2][3] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimate functionality of the MOF.[4]

1,10-phenanthroline is a highly sought-after ligand in MOF synthesis due to its rigid, planar structure and strong chelating ability with a variety of metal ions.[5] Its incorporation into MOFs has been shown to yield materials with interesting photoluminescent properties, making them suitable for sensing applications.[6][7] Furthermore, phenanthroline-based MOFs have demonstrated significant catalytic activity in various organic transformations.[8][9]

The focus of this guide, 1,10-Phenanthroline-5-carbonitrile, introduces a nitrile (-C≡N) group onto this already versatile scaffold. This functionalization provides several key advantages:

  • Electronic Modulation: The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the phenanthroline ligand, which in turn can influence the catalytic and photophysical behavior of the resulting MOF.

  • Post-Synthetic Modification (PSM): The nitrile group is a versatile chemical handle for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been synthesized.[8][10][11] This opens up a vast design space for creating highly tailored materials.

  • Coordination Versatility: While the primary coordination to the metal center will occur through the nitrogen atoms of the phenanthroline ring, the nitrile group itself can, under certain conditions, participate in coordination with metal ions, potentially leading to novel framework topologies.[7][12]

This application note will provide researchers with the foundational knowledge and practical protocols to harness the potential of 1,10-Phenanthroline-5-carbonitrile in the development of next-generation MOFs.

Synthesis of 1,10-Phenanthroline-5-carbonitrile Ligand

A common method for the synthesis of 1,10-Phenanthroline-5-carbonitrile involves the reaction of 1,10-phenanthroline with sodium cyanide.[6]

Protocol 1: Synthesis of 1,10-Phenanthroline-5-carbonitrile

Materials:

  • 1,10-Phenanthroline

  • Sodium Cyanide (NaCN)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Deionized water

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a well-ventilated fume hood, dissolve 1,10-phenanthroline in DMSO in a round-bottom flask.

  • Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • The product, 1,10-Phenanthroline-5-carbonitrile, will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.

Preparation of MOFs using 1,10-Phenanthroline-5-carbonitrile

The synthesis of MOFs using 1,10-Phenanthroline-5-carbonitrile can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common.[13] The following protocol is a general guideline that can be adapted based on the desired metal ion and secondary organic linker.

Protocol 2: General Solvothermal Synthesis of a Phen-CN MOF

This protocol describes the synthesis of a hypothetical mixed-ligand MOF, where 1,10-Phenanthroline-5-carbonitrile acts as a chelating ligand and a dicarboxylic acid acts as a bridging linker.

Materials:

  • 1,10-Phenanthroline-5-carbonitrile (from Protocol 1)

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A dicarboxylic acid linker (e.g., Terephthalic acid, Biphenyl-4,4'-dicarboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in DMF (5 mL).

  • In a separate vial, dissolve 1,10-Phenanthroline-5-carbonitrile (0.05 mmol) and the dicarboxylic acid linker (0.05 mmol) in DMF (5 mL).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80-150 °C) for a set period (usually 24-72 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • The resulting crystalline product should be collected by filtration or decantation.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum at a moderate temperature.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Temperature and Time: The temperature and reaction time are critical parameters that influence the nucleation and growth of the MOF crystals. These conditions often need to be optimized for each specific system.

  • Mixed-Ligand Approach: The use of a chelating ligand like 1,10-Phenanthroline-5-carbonitrile in conjunction with a bridging linker allows for the creation of MOFs with more complex and potentially more functional structures.

Characterization of Phen-CN MOFs

A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and properties.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A diffraction pattern that matches a simulated pattern from single-crystal X-ray diffraction or indicates a new crystalline phase.
Single-Crystal X-Ray Diffraction To determine the precise three-dimensional atomic structure of the MOF.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the incorporation of the ligands.Presence of characteristic peaks for the phenanthroline ring and the nitrile group (-C≡N stretching vibration typically around 2220-2260 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A TGA curve showing the temperature at which the framework starts to decompose.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the MOF.An adsorption isotherm that can be used to calculate these important textural properties.
Luminescence Spectroscopy To investigate the photophysical properties of the MOF.Excitation and emission spectra that can reveal ligand-based or metal-based luminescence.[14][15]

Applications in Drug Development

The unique features of MOFs synthesized with 1,10-Phenanthroline-5-carbonitrile open up several exciting possibilities in the field of drug development.

Advanced Drug Delivery Systems

The porous nature of these MOFs makes them promising candidates for the encapsulation and controlled release of therapeutic agents. The phenanthroline moiety can also introduce biocompatibility and potential for specific cell interactions.

Workflow for Drug Loading and Release Studies:

cluster_loading Drug Loading cluster_release Drug Release A Activate MOF (Solvent Exchange & Heating) B Incubate MOF in Drug Solution A->B Immerse C Separate & Wash Drug-Loaded MOF B->C Centrifuge/Filter D Incubate Drug-Loaded MOF in Physiological Buffer (e.g., PBS) C->D Transfer E Monitor Drug Concentration in Supernatant over Time D->E Spectrophotometry (UV-Vis)

Caption: Workflow for drug loading and release from a MOF carrier.

Biocatalysis and Enzyme Mimics

The metal centers within the MOF, coordinated by the phenanthroline ligand, can act as catalytic sites. This can be exploited for biocatalytic applications, such as the oxidation of substrates or the hydrolysis of esters, mimicking the function of metalloenzymes.

Biosensing

The inherent luminescent properties of phenanthroline-containing MOFs can be harnessed for the development of highly sensitive and selective biosensors.[10] The fluorescence of the MOF may be quenched or enhanced in the presence of specific biomolecules, providing a detectable signal.

Post-Synthetic Modification: Expanding Functional Horizons

A key advantage of the nitrile group is its ability to be chemically transformed after the MOF has been formed. This allows for the creation of materials that would be difficult to synthesize directly.

Potential Post-Synthetic Modifications of the Nitrile Group:

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid, introducing acidic sites within the MOF pores. This can be useful for catalysis or for altering the drug release profile.

  • Reduction to Amine: The nitrile can be reduced to a primary amine, which can then be further functionalized.

  • Cycloaddition to Tetrazole: The nitrile can undergo a [2+3] cycloaddition with an azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.[14]

Illustrative PSM Workflow:

start Synthesized Phen-CN MOF psm1 psm1 start->psm1 psm2 psm2 start->psm2 psm3 psm3 start->psm3 app1 Altered Drug Release Acid Catalysis psm1->app1 app2 Further Functionalization (e.g., Bioconjugation) psm2->app2 app3 Bioisosteric MOF Modulated Biological Activity psm3->app3

Caption: Potential post-synthetic modification pathways for a nitrile-functionalized MOF.

Conclusion

1,10-Phenanthroline-5-carbonitrile represents a highly promising, yet underexplored, building block for the creation of functional MOFs. Its combination of a robust chelating core with a versatile nitrile handle provides a powerful platform for designing materials with tailored properties for applications in drug delivery, catalysis, and sensing. The protocols and concepts outlined in this guide are intended to provide a solid foundation for researchers to explore the exciting potential of this unique ligand in the ever-expanding field of metal-organic frameworks.

References

  • Hennessy, E. T., & Betley, T. A. (2017). Phenanthroline-based metal–organic frameworks for Fe-catalyzed Csp3–H amination. Faraday Discussions, 197, 205-218.

  • Li, Y., Wang, Y., Zhang, X., & Wang, E. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega, 8(46), 44049–44058.

  • Lin, W., Wang, C., & Gao, W. (2015). Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. Journal of the American Chemical Society, 137(8), 2914–2917.

  • Wang, X., et al. (2025). Series metal–organic frameworks constructed from 1,10-phenanthroline and 3,3′,4,4′-biphenyltetracarboxylic acid: Hydrothermal synthesis, luminescence and photocatalytic properties. ResearchGate.

  • Lennartsson, A., & McKenzie, C. J. (2012). Bridging nitrile groups in a metal–organic framework. Journal of Coordination Chemistry, 65(19), 3366-3375.

  • Pop, F., et al. (2021). Nitrogen-Based Linkers with a Mesitylene Core: Synthesis and Characterization. Molecules, 26(19), 5945.

  • ChemBK. (2024). 1,10-Phenanthroline-5-carbonitrile.

  • Lennartsson, A. (2012). Bridging nitrile groups in a metal-organic framework. Chalmers Research.

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12683–12685.

  • Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal-organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.

  • Z. Hu, D. Zhao. (2012). Luminescent Metal-Organic Frameworks. OSTI.GOV.

  • Lin, W., et al. (2010). Designing metal-organic frameworks for catalytic applications. Accounts of chemical research, 43(8), 1105–1115.

  • Liu, J., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 293, 1-17.

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279.

  • BenchChem. (2026). Understanding the Role of Ligands in MOF Synthesis.

  • Rao, K. G., & Kumar, P. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(22), 13745-13763.

  • Kaye, S. S., Dailly, A., Yaghi, O. M., & Long, J. R. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(26), 6066-6070.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Cyclopentane-1,2,3,4-tetracarboxylic Acid.

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Method

Application Notes &amp; Protocols: The Strategic Role of 1,10-Phenanthroline-5-carbonitrile in Advanced Organic Synthesis

Introduction: Beyond a Simple Ligand The 1,10-phenanthroline (phen) scaffold is a cornerstone in coordination chemistry, prized for its rigid, planar structure and exceptional ability to chelate a wide range of metal ion...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ligand

The 1,10-phenanthroline (phen) scaffold is a cornerstone in coordination chemistry, prized for its rigid, planar structure and exceptional ability to chelate a wide range of metal ions.[1][2] This has established it as a "must-use" ligand in fields as diverse as catalysis, materials science, and supramolecular chemistry.[1] However, the true potential of this framework is unlocked through functionalization, allowing for the fine-tuning of its steric and electronic properties.

This guide focuses on a particularly strategic derivative: 1,10-Phenanthroline-5-carbonitrile (also known as 5-cyano-1,10-phenanthroline). This molecule is more than just a ligand; it is a versatile building block. The introduction of the electron-withdrawing nitrile (-CN) group at the 5-position not only modulates the electronic character of the chelating nitrogen atoms but also serves as a versatile synthetic handle for downstream transformations.[3] This document provides an in-depth exploration of its applications, from its role in catalysis to its use as a precursor for polyfunctional materials, complete with detailed, field-proven protocols for the research scientist.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of 1,10-Phenanthroline-5-carbonitrile is critical for its effective use and safe handling in a laboratory setting. The compound is typically a stable, yellow crystalline solid.[3]

Table 1: Physicochemical Data for 1,10-Phenanthroline-5-carbonitrile

PropertyValueReference
Chemical Formula C₁₃H₇N₃[4]
Molecular Weight 205.21 g/mol [4]
Appearance Yellow to orange crystalline solid[3]
Melting Point 212-213 °C[4]
Solubility Soluble in some organic solvents (e.g., ethanol, dichloromethane); low solubility in water.[3]
pKa (Predicted) 3.69 ± 0.10[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[4]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory gloves, safety goggles, and a lab coat.[3]

  • Inhalation/Contact: Avoid inhaling dust or vapors and prevent contact with skin.[3]

  • Disposal: Dispose of waste in accordance with local environmental regulations, as the compound may pose a hazard to the environment.[3]

Core Application: A Precursor for Polyfunctional Ligands

The primary strategic value of 1,10-Phenanthroline-5-carbonitrile lies in the synthetic versatility of its nitrile group. This functional group acts as a gateway to a variety of other functionalities, enabling the creation of bespoke ligands for specific applications in catalysis, materials science, and medicinal chemistry.[5]

The diagram below illustrates the key synthetic pathways originating from this molecule.

G Start 1,10-Phenanthroline-5-carbonitrile Acid 1,10-Phenanthroline-5-carboxylic Acid (Amide Coupling, MOF Linker) Start->Acid Acid/Base Hydrolysis Amine 5-(aminomethyl)-1,10-phenanthroline (Further Derivatization) Start->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Tetrazole 5-(1H-tetrazol-5-yl)-1,10-phenanthroline (Bioisostere, Coordination Site) Start->Tetrazole [3+2] Cycloaddition (e.g., NaN₃, NH₄Cl) G Pd0 M(0)L₂ Oxa Ar-M(II)L₂(X) Pd0->Oxa Oxidative Addition (Ar-X) Trans Ar-M(II)L₂(R) Oxa->Trans Transmetalation (R-M') Trans->Pd0 Reductive Elimination Red Product Ar-R Trans->Red Red->Pd0 L1 L2 L3

Caption: Generalized catalytic cycle for cross-coupling reactions.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations involving 1,10-Phenanthroline-5-carbonitrile. These are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 1: Synthesis of 1,10-Phenanthroline-5-carboxylic Acid via Nitrile Hydrolysis

Rationale: This protocol details the conversion of the nitrile to a carboxylic acid, a crucial step for creating ligands for MOFs or bioconjugation. Basic hydrolysis is often cleaner and avoids the strongly acidic conditions that can protonate the ring nitrogens excessively.

Materials:

  • 1,10-Phenanthroline-5-carbonitrile (1.0 g, 4.87 mmol)

  • Sodium Hydroxide (NaOH) (1.0 g, 25 mmol)

  • Ethanol (20 mL)

  • Deionized Water (20 mL)

  • Hydrochloric Acid (HCl), 2 M solution

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • Setup: To a 100 mL round-bottom flask, add 1,10-Phenanthroline-5-carbonitrile (1.0 g), NaOH (1.0 g), ethanol (20 mL), and water (20 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Expert Insight: The ethanol acts as a co-solvent to improve the solubility of the starting material. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC (a more polar spot for the carboxylate salt will appear).

  • Reflux: Maintain the reflux for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. The product exists as its sodium salt. Slowly add 2 M HCl dropwise while stirring to neutralize the excess NaOH and protonate the carboxylate.

  • Precipitation: Continue adding HCl until the pH of the solution is approximately 3-4. A fine, off-white to pale yellow precipitate of 1,10-phenanthroline-5-carboxylic acid will form.

    • Trustworthiness Check: The isoelectric point of the product is in the acidic range. Precipitation upon acidification is a key validation step.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with cold deionized water (2 x 15 mL) to remove residual salts, followed by a small amount of cold ethanol. Dry the product under vacuum.

Expected Outcome:

  • Yield: 85-95%

  • Characterization: The product can be characterized by ¹H NMR, and the conversion confirmed by IR spectroscopy (disappearance of the -C≡N stretch around 2230 cm⁻¹ and appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

Protocol 2: Synthesis of a Dichloro(1,10-phenanthroline-5-carbonitrile)palladium(II) Complex

Rationale: This protocol describes the synthesis of a well-defined Pd(II) pre-catalyst. Using a pre-formed complex can lead to more reproducible results in catalysis compared to generating the active catalyst in situ.

Materials:

  • 1,10-Phenanthroline-5-carbonitrile (205 mg, 1.0 mmol)

  • Palladium(II) chloride (PdCl₂) (177 mg, 1.0 mmol)

  • Acetonitrile (anhydrous, 25 mL)

  • Schlenk flask (50 mL) and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with an inert gas (N₂ or Ar).

  • Reagent Addition: Under a positive pressure of inert gas, add PdCl₂ (177 mg) and 1,10-Phenanthroline-5-carbonitrile (205 mg) to the flask.

    • Expert Insight: While Pd(II) is stable, using an inert atmosphere prevents potential side reactions with oxygen or moisture, ensuring a high-purity product. PdCl₂ is poorly soluble; the reaction is a heterogeneous-to-homogeneous transformation.

  • Solvent Addition: Add anhydrous acetonitrile (25 mL) via syringe.

  • Reaction: Stir the resulting suspension at room temperature for 24 hours. A color change from the dark brown of the PdCl₂ suspension to a bright yellow solution/suspension is typically observed as the complex forms.

  • Isolation: Reduce the solvent volume to ~5 mL under vacuum. The product will precipitate.

  • Washing & Drying: Collect the yellow solid by filtration. Wash with a small amount of cold diethyl ether to remove any unreacted organic material and then dry under high vacuum.

Expected Outcome:

  • Yield: >90%

  • Characterization: The formation of the complex can be confirmed by elemental analysis. In ¹H NMR, coordination to the palladium center will cause a downfield shift of the phenanthroline protons. IR spectroscopy will show a slight shift in the -C≡N stretching frequency upon coordination.

Conclusion and Future Outlook

1,10-Phenanthroline-5-carbonitrile is a powerful and strategic molecule in the toolkit of the modern synthetic chemist. Its true value is realized not just in its direct use as an electronically-tuned ligand, but in its capacity as a versatile platform for constructing sophisticated, polyfunctional molecules. [1]The ability to readily convert the nitrile group into a carboxylic acid, an amine, or a tetrazole opens up vast possibilities in the rational design of next-generation catalysts, functional materials for gas storage and separation, and novel therapeutic agents. [5][6]Future research will undoubtedly continue to leverage this unique combination of a robust chelating core with a synthetically malleable functional group to address challenges across the chemical sciences.

References

  • 1,10-Phenanthroline-5-carbonitrile - ChemBK. (2024). ChemBK. [Link]

  • Gebreyohannes, B. G., Chebude, Y., & Raju, V. J. T. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1–8. [Link]

  • Recent Advances in the Chemistry of 1,10-Phenanthrolines and their Metal Complex Derivatives: Synthesis and Promising Applications. (n.d.). Bentham Science. [Link]

  • Synthesis, crystal structures, and electrochemical properties of metal complexes based on 1,10-phenanthroline-5,6-dione. (n.d.). ResearchGate. [Link]

  • 1,10‐Phenanthroline: A versatile ligand to promote copper‐catalyzed cascade reactions. (2020). Wiley Online Library. [Link]

  • Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline. (2021). IJAAR Publishing. [Link]

  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). PubMed. [Link]

  • Phenanthroline Ligands for Scientific Research. (2023). Labinsights. [Link]

  • Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (2024). NIH. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,10-Phenanthroline-5-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 1,10-Phenanthroline-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,10-Phenanthroline-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this challenging transformation. Our goal is to provide you with in-depth, field-proven insights grounded in established chemical principles to help you improve your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of 1,10-Phenanthroline-5-carbonitrile is a key step in the development of advanced ligands, molecular probes, and pharmaceutical intermediates. The most prevalent and well-documented route begins with the nitration of 1,10-phenanthroline to yield 5-nitro-1,10-phenanthroline[1]. This is followed by reduction to 5-amino-1,10-phenanthroline, which then undergoes a Sandmeyer reaction to install the desired nitrile functionality.[2][3][4]

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. The Sandmeyer reaction, in particular, is notorious for its sensitivity to reaction conditions and potential for side-product formation.[5] This guide will focus primarily on troubleshooting this critical cyanation step.

General Synthetic Workflow

Synthetic_Workflow Start 1,10-Phenanthroline Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Phen 5-Nitro-1,10-phenanthroline Nitration->Nitro_Phen Reduction Reduction (e.g., SnCl₂/HCl) Nitro_Phen->Reduction Amino_Phen 5-Amino-1,10-phenanthroline Reduction->Amino_Phen Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Amino_Phen->Diazotization Diazonium Diazonium Salt [phen-5-N₂]⁺Cl⁻ Diazotization->Diazonium Sandmeyer Sandmeyer Cyanation (CuCN) Diazonium->Sandmeyer Final_Product 1,10-Phenanthroline- 5-carbonitrile Sandmeyer->Final_Product

Caption: General synthetic pathway to 1,10-Phenanthroline-5-carbonitrile.

Troubleshooting Guide: The Sandmeyer Cyanation

This section addresses the most common failures and yield-limiting issues encountered when converting 5-amino-1,10-phenanthroline to the target nitrile.

Problem Observed Probable Cause(s) Recommended Solution & Scientific Rationale
Low or No Product Formation; Starting Material Recovered 1. Incomplete Diazotization: The formation of the diazonium salt is the critical first step. This reaction is highly temperature-sensitive and requires stoichiometric precision.Solution: 1. Verify Reagent Quality: Use freshly opened or properly stored sodium nitrite (NaNO₂). Old reagents can decompose, leading to under-stoichiometric conditions.2. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice/salt bath. Temperatures above 5 °C cause the highly unstable diazonium salt to decompose prematurely, often leading to phenol byproducts.[3]3. Slow Reagent Addition: Add the aqueous NaNO₂ solution dropwise to the acidic solution of the amine. This prevents localized temperature spikes and ensures a controlled reaction rate.
Low Yield; Significant Byproduct Formation 1. Premature Decomposition of Diazonium Salt: The diazonium intermediate is inherently unstable and will readily react with water (if temperature rises) to form 1,10-phenanthrolin-5-ol or decompose back to the arene.[3][6]2. Ineffective Cyanide Displacement: The Cu(I) catalyst may be inactive, or the reaction conditions may not favor the radical-nucleophilic aromatic substitution mechanism.[3]Solution: 1. Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent cyanation step. Do not attempt to isolate the diazonium salt.2. Optimize Cyanation Step:     a. Catalyst Activity: Use high-purity, finely ground copper(I) cyanide (CuCN). Prepare the solution of CuCN and an alkali cyanide (e.g., NaCN, KCN) just before adding the diazonium salt solution.     b. Temperature Control: Add the cold diazonium solution slowly to the heated (e.g., 60-80 °C) cyanide solution. This ensures that the diazonium salt reacts with the cyanide nucleophile faster than it decomposes.     c. Ligand Assistance: 1,10-phenanthroline itself can act as a ligand, potentially improving catalyst performance in some copper-mediated reactions.[2][7]
Product is a Blue, Green, or Brown intractable solid 1. Copper Contamination: The final product is often contaminated with copper salts, which are notoriously difficult to remove and can give the product a distinct color. The phenanthroline moiety is an excellent chelator for copper ions.[8][9]Solution: 1. Ammonia Work-up: During the work-up, basify the reaction mixture with a concentrated aqueous ammonia solution. Ammonia forms a highly water-soluble deep-blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which effectively partitions the copper into the aqueous layer during extraction.2. Chelator Wash: Washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA can also help sequester and remove residual copper ions.3. Final Purification: After initial extraction, column chromatography followed by recrystallization is often necessary to achieve high purity.
Reaction Fails to Go to Completion 1. Poor Reagent Solubility: 5-amino-1,10-phenanthroline or the intermediate salts may have poor solubility in the reaction medium, leading to a heterogeneous mixture and incomplete reaction.Solution: 1. Sufficient Acid: Ensure enough acid (e.g., HCl, H₂SO₄) is used to fully dissolve the starting amine by forming the corresponding ammonium salt before diazotization.2. Solvent Choice: For the cyanation step, consider using a polar aprotic solvent like DMF or NMP if solubility issues persist, although this may require re-optimization of the reaction temperature.

Troubleshooting Workflow Diagram

For a systematic approach to diagnosing low yield, follow the logic outlined in the diagram below.

Troubleshooting_Yield start_node start_node decision_node decision_node solution_node solution_node A Low Yield Observed B Starting Material (5-amino-phen) Recovered? A->B C Byproducts Observed? (e.g., 5-hydroxy-phen) B->C No D Incomplete Diazotization B->D Yes F Premature Decomposition C->F Yes H Inefficient Cyanation C->H No / Minor E Check NaNO₂ Quality Maintain Temp (0-5 °C) Slow Addition D->E G Use Diazonium Immediately Control Temp During Cyanation F->G I Check CuCN Quality Ensure Homogeneous Solution Optimize Temperature H->I

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,10-Phenanthroline-5-carbonitrile

<-3> This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline-5-carbonitrile. The primary focus of this document is to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

<-3>

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1,10-Phenanthroline-5-carbonitrile. The primary focus of this document is to provide in-depth troubleshooting and practical guidance for overcoming the common solubility issues encountered during experimentation with this compound.

Part 1: Troubleshooting Guide for Solubility Issues

This section addresses the most common solubility problems researchers face with 1,10-Phenanthroline-5-carbonitrile and offers systematic solutions.

Issue 1: The compound is not dissolving in the selected solvent at the desired concentration.

Underlying Cause: 1,10-Phenanthroline-5-carbonitrile possesses a rigid, planar aromatic structure. This leads to strong intermolecular forces, specifically π-π stacking, which results in a stable crystal lattice. A significant amount of energy is required to overcome these forces, leading to low solubility in many common laboratory solvents.

Systematic Solution:

  • Optimizing Solvent Choice: The initial and most critical step is the selection of an appropriate solvent. Polar aprotic solvents are generally the most effective at disrupting the intermolecular interactions of 1,10-Phenanthroline-5-carbonitrile.

    • Primary Recommendations: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have high dielectric constants and are adept at solvating planar aromatic compounds.

    • Alternative Organic Solvents: If DMSO or DMF are not compatible with your downstream application, Dichloromethane (DCM) or Chloroform can be considered.[1] However, achieving high concentrations in these solvents may be more challenging.

  • Utilizing Co-solvents: When a single solvent is insufficient, a co-solvent system can be employed.

    • For Aqueous Systems: A widely used technique involves first dissolving the compound in a minimal volume of a water-miscible organic solvent, such as DMSO, to create a concentrated stock. This stock solution is then added slowly, often dropwise, to the aqueous buffer while vortexing or stirring vigorously. This method can result in a stable solution or a fine, uniform suspension.

  • Applying Mechanical Energy (Sonication): Sonication is a valuable tool for aiding dissolution. The high-frequency sound waves generate cavitation bubbles, and their collapse provides the mechanical energy needed to break apart solute aggregates, thereby increasing the surface area available for solvent interaction.

    • Recommended Protocol: After adding the compound to the solvent, place the container in a sonication bath. Apply sonication in short intervals (e.g., 5-10 minutes) and visually inspect the progress. Be mindful of potential heating, as prolonged sonication can increase the temperature of the solution.

  • Controlled Heating: Increasing the temperature can provide the necessary thermal energy to overcome the compound's lattice energy, thereby enhancing solubility.

    • Important Considerations: This method should be approached with caution. Gently warm the mixture to a moderate temperature (e.g., 40–50°C) and observe for dissolution. It is imperative to ensure that 1,10-Phenanthroline-5-carbonitrile is thermally stable at the applied temperature to avoid degradation. If available, consult the compound's technical data sheet for thermal stability information.

Decision-Making Workflow for Dissolution:

Caption: A stepwise decision diagram for dissolving 1,10-Phenanthroline-5-carbonitrile.

Issue 2: The compound precipitates when my organic stock solution is added to an aqueous medium.

Underlying Cause: This is a common phenomenon known as "solvent-shifting" precipitation.[2] A compound that is stable in a high-solubility organic solvent (like DMSO) will rapidly precipitate when diluted into an aqueous buffer where its solubility is significantly lower.

Systematic Solution:

  • Minimize the Organic Co-solvent Percentage: The most effective strategy is to limit the final concentration of the organic solvent in your aqueous solution. A general guideline is to keep the final organic solvent concentration below 1% (v/v). This necessitates the preparation of a highly concentrated stock solution.

  • Refine the Addition Technique:

    • Rapid Stirring: Introduce the stock solution dropwise into the aqueous buffer while it is being vigorously stirred or vortexed. This facilitates rapid dispersion and prevents the formation of localized areas of high concentration that can trigger precipitation.

    • Temperature Modulation: In some instances, adding the stock solution to a chilled aqueous medium can slow the kinetics of precipitation, allowing for more effective mixing and a more stable final solution.

  • Incorporate Solubilizing Agents: If precipitation persists, the addition of a biocompatible surfactant or cyclodextrin can help maintain the compound's solubility.

    • Surfactant Examples: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68, at low concentrations (typically 0.01% to 0.1%), can form micelles that encapsulate the hydrophobic compound, preventing aggregation in the aqueous environment.

    • Essential Control: It is crucial to run a vehicle control experiment (your aqueous buffer, organic solvent, and the solubilizing agent) to confirm that the solubilizing agent itself does not interfere with your assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 1,10-Phenanthroline-5-carbonitrile?

A1: For the majority of biological and chemical research applications, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent. It provides excellent solvating power and is generally compatible with subsequent dilutions into aqueous media at low final concentrations.

Q2: Can I dissolve 1,10-Phenanthroline-5-carbonitrile directly in water?

A2: Direct dissolution in water is not recommended as the compound is poorly soluble in aqueous solutions.[1]

Q3: What are the best practices for storing a stock solution of 1,10-Phenanthroline-5-carbonitrile?

A3: Stock solutions prepared in an anhydrous solvent such as DMSO should be stored at -20°C or -80°C.[3] It is highly advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. This practice minimizes the risk of compound degradation and the absorption of atmospheric moisture by the DMSO.

Q4: I have observed a precipitate in my stock solution after storing it at -20°C. What should I do?

A4: Precipitation upon cooling can occur if the solution is near its saturation point at room temperature. Before use, allow the vial to warm to room temperature and then vortex or sonicate gently until the precipitate is completely redissolved. Always visually confirm that the solution is clear before making any dilutions.

Part 3: Standard Operating Procedures

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol outlines a standardized method for preparing a concentrated stock solution of 1,10-Phenanthroline-5-carbonitrile.

Materials:

  • 1,10-Phenanthroline-5-carbonitrile (solid, MW: 205.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-weighing Equilibration: Before opening, allow the container of 1,10-Phenanthroline-5-carbonitrile to come to room temperature to prevent moisture condensation on the solid.

  • Weighing: Accurately weigh the desired mass of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 2.05 mg.

  • Initial Dissolution:

    • Transfer the weighed compound into a suitable vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the mixture for 1-2 minutes.

  • Assisted Dissolution (if required):

    • If the solid has not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • If a clear solution is still not obtained, gently warm the mixture to 40–50°C with intermittent vortexing.

  • Storage:

    • Once the compound is fully dissolved, dispense the stock solution into single-use aliquots in tightly sealed vials.

    • Store these aliquots at -20°C or -80°C, protected from light.

Part 4: Solubility Profile

The following table provides an overview of the approximate solubility of 1,10-Phenanthroline-5-carbonitrile in common laboratory solvents. This information is intended as a guideline, and empirical verification is always recommended for your specific experimental conditions.

SolventApproximate SolubilityApplication Notes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)HighA suitable alternative to DMSO.
Dichloromethane (DCM)Moderate[1]Useful for organic synthesis and non-aqueous applications.
ChloroformModerateSimilar in utility to DCM.
EthanolLow[1]Not recommended for preparing concentrated solutions.
WaterPoor/Insoluble[1]Not a suitable solvent for direct dissolution.

References

  • Flinn Scientific. (2014, January 16).
  • ChemBK. (2024, April 9). 1,10-Phenanthroline-5-carbonitrile.
  • ChemicalBook. (n.d.). 1,10-Phenanthroline-5-carbonitrile | 1082-21-9.
  • University of Kentucky, Department of Chemistry. (n.d.).
  • GFS Chemicals. (n.d.). phenanthroline and.
  • Thermo Fisher Scientific. (n.d.).
  • chem321labspring11. (n.d.). DETERMINATION OF IRON WITH 1,10-PHENANTHROLINE: A.
  • (n.d.). IronSpec.
  • (n.d.). 1-10-Phenanthroline.pdf.
  • eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE.
  • Wikipedia. (n.d.). 1,10-Phenanthroline.
  • Chemsrc. (2025, October 6). 1,10-Phenanthroline-5-carbonitrile | CAS#:1082-21-9.
  • (n.d.).
  • ResearchGate. (n.d.). Iron by 1,10-phenanthroline assay.
  • Loba Chemie. (n.d.).
  • Alfa Chemistry. (n.d.).
  • PubChem. (n.d.). 1,10-Phenanthroline | C12H8N2 | CID 1318.
  • (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Chemistry LibreTexts. (2023, July 17). 10.5.

Sources

Troubleshooting

Technical Support Center: Navigating the Chemistry of 1,10-Phenanthroline-5-carbonitrile

Welcome to the technical support center for 1,10-Phenanthroline-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the deg...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,10-Phenanthroline-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this versatile building block during chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

Introduction: Understanding the Vulnerabilities of 1,10-Phenanthroline-5-carbonitrile

1,10-Phenanthroline-5-carbonitrile is a valuable heterocyclic compound, prized for its rigid, planar structure and the presence of two key functional groups: the chelating 1,10-phenanthroline core and the reactive nitrile moiety.[1] This unique combination makes it a cornerstone in the synthesis of novel ligands for catalysis, advanced materials, and biologically active compounds.[1] However, the very features that make this molecule so useful also present specific chemical vulnerabilities that can lead to unwanted degradation during reactions.

The primary modes of degradation are:

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[2] This can lead to the formation of 1,10-phenanthroline-5-carboxamide as an intermediate, and ultimately 1,10-phenanthroline-5-carboxylic acid as the final product.[2][3]

  • Oxidation of the Phenanthroline Ring: The electron-rich aromatic system of the phenanthroline core can be prone to oxidation, particularly in the presence of strong oxidizing agents or certain metal catalysts. This can result in the formation of N-oxides or even diones.[4]

This guide will provide you with the knowledge and tools to anticipate and mitigate these degradation pathways, ensuring the integrity of your 1,10-Phenanthroline-5-carbonitrile throughout your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am attempting a reaction in a basic medium and I'm seeing a new, more polar spot on my TLC that I suspect is the carboxylic acid. How can I confirm this and prevent it?

A1: Your suspicion is likely correct. The appearance of a more polar byproduct that stains well with acidic permanganate or other visualizing agents is a strong indicator of nitrile hydrolysis to the carboxylic acid.[2]

  • Confirmation: To confirm, you can attempt to isolate the byproduct and characterize it by:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of two water molecules and the loss of ammonia from the starting material (M+18).

    • ¹H NMR Spectroscopy: You should observe the disappearance of the nitrile signal in the IR spectrum and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum, typically downfield. The aromatic protons on the phenanthroline ring adjacent to the new carboxylic acid group will also likely experience a shift in their chemical environment.

    • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid, and the disappearance of the C≡N stretch (around 2230 cm⁻¹).

  • Prevention:

    • Lower the Temperature: Many reactions can proceed at lower temperatures, albeit at a slower rate. Try running your reaction at room temperature or even 0°C.

    • Use a Milder Base: If your reaction requires a base, consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Anhydrous Conditions: Ensure your reaction is completely free of water. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Protecting Groups: In more complex syntheses, consider protecting the nitrile group, although this adds extra steps to your synthesis.[5][6]

Q2: My reaction involves an oxidizing agent, and I am observing a loss of my starting material with multiple new spots on the TLC. What could be happening to the phenanthroline ring?

A2: The phenanthroline ring is susceptible to oxidation, which can lead to a mixture of products, including N-oxides and diones.[4]

  • Likely Degradation Products:

    • 1,10-Phenanthroline-N-oxide: Oxidation can occur at one or both of the nitrogen atoms. Mono-N-oxides are common byproducts.[7][8][9][10]

    • 1,10-Phenanthroline-5,6-dione: More aggressive oxidation can lead to the formation of a dione at the 5 and 6 positions.[11]

  • Troubleshooting and Prevention:

    • Choose a Milder Oxidant: If possible, select a milder oxidizing agent that is selective for the desired transformation without affecting the phenanthroline core.

    • Control Stoichiometry: Use the minimum required amount of the oxidizing agent. An excess can lead to over-oxidation.

    • Temperature Control: Run the reaction at the lowest possible temperature to minimize side reactions.

    • Protect the Nitrogen Atoms: In some cases, the nitrogen atoms of the phenanthroline can be temporarily protected, for example, by protonation with a non-oxidizing acid if the reaction conditions allow.

Q3: I am running a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and am concerned about both nitrile hydrolysis and ring oxidation. What precautions should I take?

A3: Metal-catalyzed reactions often require basic conditions and can sometimes involve oxidative or reductive steps, creating a challenging environment for 1,10-Phenanthroline-5-carbonitrile.

  • Key Considerations for Prevention:

    • Base Selection: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃ instead of hydroxide bases to minimize nitrile hydrolysis.[12]

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can participate in oxidative side reactions. This is crucial for many palladium-catalyzed couplings.

    • Ligand Choice: The 1,10-phenanthroline moiety itself is a strong ligand. In some cases, it can interfere with the desired catalytic cycle.[13] Careful selection of the catalyst and any additional ligands is important.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially degrading conditions. Use the lowest effective temperature.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to identifying and resolving common degradation issues.

Issue 1: Unwanted Nitrile Hydrolysis
Symptom Potential Cause Suggested Solution & Rationale
Appearance of a highly polar spot on TLC, low yield of desired product. Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere. Water is a key reagent for hydrolysis.
Reaction temperature is too high.Lower the reaction temperature. Even a reduction from reflux to room temperature can significantly decrease the rate of hydrolysis.
Use of a strong, nucleophilic base (e.g., NaOH, KOH).Switch to a milder, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or an organic amine base. These are less likely to attack the nitrile group directly.
Formation of amide byproduct instead of carboxylic acid. Milder basic or acidic conditions, or incomplete hydrolysis.If the carboxylic acid is the desired product, increase the reaction time, temperature, or use a stronger acid/base. If the amide is undesired, the preventative measures for hydrolysis should be employed.[2]
Issue 2: Degradation of the Phenanthroline Ring
Symptom Potential Cause Suggested Solution & Rationale
Formation of multiple, often colored, byproducts. Presence of an oxidizing agent.Use a milder or more selective oxidizing agent. Carefully control the stoichiometry to avoid excess oxidant.
Metal-catalyzed oxidation.Degas the reaction mixture thoroughly to remove oxygen. Certain transition metals can catalyze the aerobic oxidation of the phenanthroline ring.
Reaction with strong acids at high temperatures.While generally stable, prolonged exposure to harsh acidic conditions and heat can lead to degradation. Use the mildest acidic conditions and lowest temperature necessary.

Experimental Protocols: Best Practices in Action

To illustrate the practical application of these principles, here are two detailed experimental protocols for common reactions involving 1,10-Phenanthroline-5-carbonitrile, designed to minimize degradation.

Protocol 1: Mild Hydrolysis of the Nitrile to the Carboxylic Acid

This protocol aims to selectively hydrolyze the nitrile group to a carboxylic acid while minimizing the risk of phenanthroline ring degradation.

Reaction: 1,10-Phenanthroline-5-carbonitrile → 1,10-Phenanthroline-5-carboxylic acid

Materials:

  • 1,10-Phenanthroline-5-carbonitrile

  • 6M Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

Procedure:

  • To a round-bottom flask, add 1,10-Phenanthroline-5-carbonitrile (1.0 eq).

  • Add 1,4-dioxane and 6M HCl (a common ratio is 1:1 v/v, but this may need optimization).

  • Heat the mixture to a gentle reflux (around 80-90°C) and monitor the reaction by TLC (e.g., 10% MeOH in DCM). The starting material is significantly less polar than the product.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8. Be cautious as CO₂ evolution will occur.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,10-phenanthroline-5-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Causality: The use of moderately concentrated HCl and a co-solvent like dioxane allows for controlled hydrolysis at a manageable temperature, reducing the risk of charring or other side reactions on the phenanthroline ring that can occur with concentrated sulfuric acid at high temperatures.

Protocol 2: Suzuki Coupling on a Halogenated Phenanthroline Nitrile Derivative (Hypothetical Example)

This protocol is a hypothetical example to illustrate how to perform a Suzuki coupling on a derivative of 1,10-phenanthroline-5-carbonitrile while preserving the nitrile group. Let's assume the starting material is 2-bromo-1,10-phenanthroline-5-carbonitrile.

Reaction: 2-bromo-1,10-phenanthroline-5-carbonitrile + Arylboronic acid → 2-aryl-1,10-phenanthroline-5-carbonitrile

Materials:

  • 2-bromo-1,10-phenanthroline-5-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-bromo-1,10-phenanthroline-5-carbonitrile, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add anhydrous dioxane and toluene (e.g., a 4:1 mixture). The solvent mixture should be degassed prior to use.

  • Heat the reaction mixture to 80-90°C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality: The use of an anhydrous, non-nucleophilic base (K₂CO₃) and rigorously deoxygenated conditions are critical to prevent nitrile hydrolysis and oxidative degradation of the phenanthroline ring, respectively.[12] The choice of a palladium(0) catalyst and the inert atmosphere help to maintain the integrity of the catalytic cycle and prevent unwanted side reactions.

Visualizing Degradation Pathways and Prevention Strategies

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and the workflow for preventing them.

Degradation Pathways of 1,10-Phenanthroline-5-carbonitrile

DegradationPathways start 1,10-Phenanthroline-5-carbonitrile amide 1,10-Phenanthroline-5-carboxamide start->amide Mild H₂O, H⁺ or OH⁻ acid 1,10-Phenanthroline-5-carboxylic Acid start->acid Harsh H₂O, H⁺ or OH⁻ n_oxide 1,10-Phenanthroline-N-oxide start->n_oxide Oxidizing Agent amide->acid Harsh H₂O, H⁺ or OH⁻ PreventionWorkflow start Reaction Planning hydrolysis_check Is nitrile hydrolysis a risk? (e.g., H₂O, strong acid/base) start->hydrolysis_check oxidation_check Is ring oxidation a risk? (e.g., oxidant, O₂) hydrolysis_check->oxidation_check Yes hydrolysis_solutions Preventative Measures: - Anhydrous conditions - Mild, non-nucleophilic base - Low temperature hydrolysis_check->hydrolysis_solutions No oxidation_solutions Preventative Measures: - Degas reaction mixture - Use mild/stoichiometric oxidant - Low temperature oxidation_check->oxidation_solutions No reaction_setup Reaction Setup & Execution oxidation_check->reaction_setup Yes hydrolysis_solutions->oxidation_check oxidation_solutions->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Workup & Purification monitoring->workup

Caption: A decision-making workflow for minimizing degradation.

Conclusion

The successful use of 1,10-Phenanthroline-5-carbonitrile in synthesis hinges on a thorough understanding of its potential degradation pathways. By carefully controlling reaction conditions—particularly temperature, pH, and the presence of water and oxygen—researchers can effectively prevent unwanted nitrile hydrolysis and phenanthroline ring oxidation. This guide provides a framework for troubleshooting and implementing preventative measures, enabling the full potential of this versatile molecule to be realized in your research and development efforts.

References

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. [Link]

  • 1,10-Phenanthroline 1-oxide | C12H8N2O | CID 428955. PubChem. [Link]

  • The Synthesis, Characterization and Complex Formation Reactions of 1,10-Phenanthroline- Mono-N-Oxide Derivatives. DEA. [Link]

  • 1,10-Phenanthroline, 1-oxide | Request PDF. ResearchGate. [Link]

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  • Protecting Groups. Organic Synthesis. [Link]

  • 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. ResearchGate. [Link]

  • dioxide under Mild Conditions: The Kinetics and Mechanism of the Oxidation of 1,10-Phenanthroline by Peroxomonosulfate Ion (Oxone). PubMed. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

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  • Synthesis and spectroscopic characterization of selected water-soluble ligands based on 1,10-phenanthroline core. [Link]

  • 1,10-phenanthroline-5-carboxylic Acid | C13H8N2O2 | CID 3446446. PubChem. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

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  • Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base. RSC Publishing. [Link]

  • Preparation of substituted phenanthridines from the coupling of aryldiazonium salts with nitriles: a metal free approach. PubMed. [Link]

  • Degradation of deoxyribonucleic acid by a 1,10-phenanthroline-copper complex: the role of hydroxyl radicals. PubMed. [Link]

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  • The 1,10-phenanthroline micelles-copper(I) complex catalyzes protein degradation. CORE. [Link]

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  • Oxidative damage by 1,10-phenanthroline-5,6-dione and its silver and copper complexes lead to apoptotic-like death in Trichomonas vaginalis. PubMed. [Link]

  • Problem nitrile hydrolysis, esterification. Dr. Tania CS. YouTube. [Link]

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Optimization

troubleshooting unexpected results in experiments with 1,10-Phenanthroline-5-carbonitrile

Welcome to the technical support center for 1,10-Phenanthroline-5-carbonitrile (5-cyano-1,10-phenanthroline). This resource is designed for researchers, scientists, and drug development professionals to navigate and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,10-Phenanthroline-5-carbonitrile (5-cyano-1,10-phenanthroline). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes involving this versatile ligand. Here, we synthesize technical data with field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to 1,10-Phenanthroline-5-carbonitrile

1,10-Phenanthroline-5-carbonitrile, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound widely utilized in coordination chemistry and analytical sciences.[1][2] Its defining feature is the rigid, planar phenanthroline backbone, which provides a robust scaffold for forming stable complexes with a variety of metal ions through its two nitrogen atoms.[3][4] The addition of a nitrile (-C≡N) group at the 5-position introduces a reactive handle for further functionalization and can modulate the electronic properties of the ligand system.[5]

This guide will address common issues related to solubility, stability, reaction specificity, and analytical characterization that you may encounter during your work with this compound.

Core Properties of 1,10-Phenanthroline-5-carbonitrile

A solid understanding of the fundamental properties of 1,10-Phenanthroline-5-carbonitrile is the first step in effective troubleshooting.

PropertyValueSource
CAS Number 1082-21-9[6][7]
Molecular Formula C₁₃H₇N₃[6][7]
Molecular Weight 205.21 g/mol [6][7]
Appearance Yellow to orange crystalline solid[8]
Melting Point 212-213 °C[6]
pKa 3.69 ± 0.10 (Predicted)[6][9]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6]

Troubleshooting Guide: Unexpected Experimental Results

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Poor or Inconsistent Solubility

Question: My 1,10-Phenanthroline-5-carbonitrile is not dissolving as expected in my chosen solvent, or the solubility varies between batches. What could be the cause?

Answer:

Poor solubility is a frequent hurdle. The parent compound, 1,10-phenanthroline, is moderately soluble in polar solvents like water and alcohols, but has limited solubility in non-polar hydrocarbons.[10] The nitrile group in 1,10-Phenanthroline-5-carbonitrile increases its polarity, but its planar, aromatic structure still poses challenges.

Causality and Troubleshooting Steps:

  • Solvent Choice is Critical: While soluble in some organic solvents like ethanol and dichloromethane, its solubility in water is low.[8] For aqueous solutions, consider the pH. As a weak base (predicted pKa ≈ 3.69), protonation at lower pH can enhance aqueous solubility.[6][9]

  • Check for Hydration: The parent compound, 1,10-phenanthroline, is often sold as a monohydrate, which can affect its solubility characteristics.[11][12] While specific data for the carbonitrile derivative is less common, batch-to-batch variability might be due to differing levels of hydration. Consider drying the compound under vacuum before use if you suspect hydration is an issue, but be mindful of its stability under heat.

  • Temperature Effects: As with many organic compounds, solubility generally increases with temperature.[10] Gentle warming of the solvent may aid dissolution. However, always be cautious of potential degradation at elevated temperatures.

  • Purity of the Compound: Impurities from synthesis can significantly impact solubility. If you are synthesizing the compound in-house, ensure it is properly purified. A common preparative method involves the reaction of 1,10-phenanthroline with sodium cyanide.[8] Purification often requires recrystallization or column chromatography.[13]

Experimental Protocol: Optimizing Solubility
  • Solvent Screening: Test the solubility of a small, known amount of your compound in a range of solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, chloroform, and buffered aqueous solutions at different pH values).

  • pH Adjustment: For aqueous systems, prepare a stock solution in a minimal amount of an organic solvent like DMSO, then dilute into your aqueous buffer. Alternatively, for direct dissolution in water, try adjusting the pH to below the pKa (e.g., pH 2-3) with a dilute acid like HCl.

  • Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.

Issue 2: Inconsistent Metal Complex Formation

Question: I am trying to synthesize a metal complex with 1,10-Phenanthroline-5-carbonitrile, but the reaction is yielding a mixture of products, or the desired complex is not forming. Why is this happening?

Answer:

1,10-Phenanthroline derivatives are excellent chelating agents for a wide range of metal ions.[2][4] However, the success of complexation reactions can be sensitive to several factors.

Causality and Troubleshooting Steps:

  • Stoichiometry and Coordination Number: The stoichiometry of your reactants is crucial. Depending on the metal ion and its preferred coordination geometry, you may form complexes with one, two, or three phenanthroline ligands (e.g., [M(phen)]²⁺, [M(phen)₂]²⁺, [M(phen)₃]²⁺).[4] Carefully control the molar ratios of your ligand to the metal salt.

  • Solvent and Counter-ions: The solvent can play a significant role. Coordinating solvents may compete with your ligand for binding sites on the metal ion. The choice of the metal salt's counter-ion can also influence the reaction's outcome.

  • Redox Activity: Some metal ions can be reduced or oxidized during the reaction, especially if other redox-active species are present. For example, the 1,10-phenanthroline-copper complex is known to participate in redox chemistry, which can lead to degradation of other molecules in the system.[14]

  • pH of the Reaction Mixture: The pH can affect both the speciation of the metal ion in solution and the protonation state of the ligand. Since the ligand is basic, acidic conditions could lead to the formation of phenanthrolinium salts, which may not coordinate as effectively.[15]

Workflow for Troubleshooting Metal Complexation

Caption: Troubleshooting workflow for metal complex formation.

Issue 3: Unexpected Fluorescence or Color Change

Question: My solution of 1,10-Phenanthroline-5-carbonitrile has an unexpected color or fluorescence, or the properties change over time. What does this indicate?

Answer:

1,10-Phenanthroline and its derivatives possess a large conjugated π-system, which can give rise to fluorescence.[8] Color changes often indicate the formation of a metal complex or degradation of the compound.

Causality and Troubleshooting Steps:

  • Trace Metal Contamination: 1,10-phenanthroline derivatives are highly sensitive analytical reagents for metal ions, forming strongly colored complexes.[3][16] For example, the complex with Fe(II) is intensely red.[3] Unexpected color can be a sign of trace metal contamination in your solvents or glassware.

  • Photochemical Reactions: The compound can be used as a photosensitizer in photochemical reactions.[8] Exposure to light, especially UV, may induce unintended reactions or degradation, leading to changes in optical properties.

  • Oxidation/Degradation: Like many complex organic molecules, 1,10-Phenanthroline-5-carbonitrile can degrade over time, especially if not stored correctly.[6] Exposure to air (oxygen), moisture, and light can lead to the formation of colored byproducts. The parent compound is known to be moisture-sensitive.[17]

Protocol for Ensuring Optical Purity
  • Use High-Purity Solvents: Always use analytical or HPLC-grade solvents to minimize trace metal contamination.

  • Acid-Wash Glassware: To remove any adsorbed metal ions, wash glassware with a dilute acid solution (e.g., 1 M HCl) followed by thorough rinsing with deionized water.

  • Work in Low-Light Conditions: Prepare solutions and run experiments in a fume hood with the sash down or in amber glassware to protect the compound from light.

  • Proper Storage: Always store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature (2-8°C).[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify 1,10-Phenanthroline-5-carbonitrile after synthesis?

A1: Purification can be challenging due to the properties of phenanthrolines. A common method involves dissolving the crude product in an organic acid solution (like acetic acid), followed by a process of partial neutralization and precipitation to remove impurities. The purified product is then precipitated by making the solution alkaline.[13] Recrystallization from solvents like benzene or ethanol can also be effective, though solubility may be a limiting factor.[13]

Q2: Can the nitrile group on 1,10-Phenanthroline-5-carbonitrile be hydrolyzed?

A2: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures. This would significantly alter the compound's properties and its ability to coordinate with metals. If your experiment involves harsh pH conditions, be aware of this potential side reaction.

Q3: I am using this compound in a biological assay and observing cellular toxicity. Is this expected?

A3: 1,10-Phenanthroline and its derivatives are known to act as inhibitors of metallopeptidases by chelating the metal ions essential for catalytic activity.[4] This can lead to cytotoxicity. Some phenanthroline-containing compounds have been investigated for their anti-cancer and antibacterial properties.[1] Therefore, observing toxicity in a cell-based assay is not entirely unexpected and should be accounted for in your experimental design, for instance, by running a dose-response curve to determine a non-toxic working concentration.

Q4: How can I confirm the identity and purity of my 1,10-Phenanthroline-5-carbonitrile?

A4: Standard analytical techniques should be used.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic nitrile (C≡N) stretch.

  • Mass Spectrometry: To confirm the molecular weight.[7]

  • Melting Point Analysis: To assess purity. A sharp melting point close to the literature value (212-213 °C) suggests high purity.[6]

Logical Flow for General Troubleshooting

Caption: A generalized decision-making workflow for troubleshooting.

References
  • Chemsrc. (2025). 1,10-Phenanthroline-5-carbonitrile | CAS#:1082-21-9. Retrieved from [Link]

  • ChemBK. (2024). 1,10-Phenanthroline-5-carbonitrile. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. Retrieved from [Link]

  • PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Retrieved from [Link]

  • Quora. (2018). How can 1,10-Orthophenanthroline act as an organometallic ligand? Retrieved from [Link]

  • Metlin. (n.d.). 1,10-phenanthroline: Chemical properties, applications, and future prospects. Retrieved from [Link]

  • PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

  • Quora. (2018). How can 1,10-Orthophenanthroline act as an organometallic ligand? Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. Retrieved from [Link]

  • YouTube. (2020). Preparation of 1,10-Phenanthroline by Skraup Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3389143A - Purification of 1, 10-phenanthrolines.
  • PubMed. (1982). Degradation of deoxyribonucleic acid by a 1,10-phenanthroline-copper complex: the role of hydroxyl radicals. Retrieved from [Link]

  • PubMed. (1982). Degradation of deoxyribonucleic acid by a 1,10-phenanthroline-copper complex: the role of hydroxyl radicals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,10-Phenanthroline-5-carbonitrile and its Derivatives

Welcome to the technical support center for the purification of 1,10-phenanthroline-5-carbonitrile and its diverse family of derivatives. These nitrogen-containing heterocyclic compounds are foundational in coordination...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,10-phenanthroline-5-carbonitrile and its diverse family of derivatives. These nitrogen-containing heterocyclic compounds are foundational in coordination chemistry, the development of luminescent materials, and as intermediates in pharmaceuticals.[1][2][3] Their utility, however, is critically dependent on their purity. Impurities can quench luminescence, alter therapeutic activity, or interfere with downstream reactions.[4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific derivative.

Part 1: Frequently Asked Questions - Choosing Your Purification Strategy

The first step in any successful purification is selecting the appropriate technique. This decision is governed by the scale of your synthesis, the nature of the impurities, and the physical properties of your target compound.

Q1: I have a crude solid product after synthesis. What is my first step and how do I choose the primary purification method?

Answer: Your first step is always characterization of the crude material. Run a quick Thin Layer Chromatography (TLC) or a crude ¹H NMR to assess the complexity of the mixture. This initial analysis will guide your choice between the three primary techniques: recrystallization, column chromatography, and sublimation.

The choice depends on the nature of the impurities. Are they structurally similar to your product or vastly different? Are they colored byproducts from the synthesis? The following decision tree provides a logical workflow for selecting your initial strategy.

Purification_Decision_Tree start Crude Product (1,10-Phenanthroline Derivative) check_tlc Analyze by TLC. How many spots? start->check_tlc one_spot Single major spot with minor baseline impurities? check_tlc->one_spot One Major Spot multi_spot Multiple spots with close Rf values? check_tlc->multi_spot Multiple Spots one_spot->multi_spot No recrystallize Recrystallization is likely effective. one_spot->recrystallize Yes column Column Chromatography is necessary. multi_spot->column Yes sublimation_check Is the compound thermally stable and volatile? recrystallize->sublimation_check column->sublimation_check After initial cleanup sublime Sublimation is a high-purity option. sublimation_check->sublime Yes no_sublime Stick to Recrystallization or Chromatography. sublimation_check->no_sublime No

Caption: Decision tree for selecting a purification method.

Q2: What are the general pros and cons of each method for phenanthroline derivatives?

Answer: Each technique has distinct advantages and is suited for different scenarios. Phenanthrolines, being rigid, planar, and often high-melting solids, are generally amenable to all three methods.

TechniqueProsConsBest For...
Recrystallization - Excellent for large quantities- Cost-effective (solvents are cheap)- Can remove baseline/highly insoluble impurities effectively.[5]- Requires significant solubility difference between product and impurities.- Can have lower yields due to product loss in mother liquor.- Not effective for impurities with similar solubility.Removing impurities with very different polarity/solubility from the product. Ideal for >1g scale.
Column Chromatography - High resolving power for separating structurally similar compounds.- Applicable to a wide range of polarities.- Can purify oils as well as solids.[6]- Can be slow and labor-intensive.- Uses large volumes of solvent and silica gel.- Risk of product decomposition on acidic silica gel.[7]Complex mixtures where recrystallization fails; purification of small-to-medium scale (<1mg to ~5g) reactions.
Sublimation - Can yield extremely pure product.- Solvent-free method ("green" chemistry).- Excellent for removing non-volatile impurities (salts, baseline material).[8][9]- Only applicable to compounds that sublime without decomposition.- Not a separation technique for volatile impurities.- Typically for smaller scales due to equipment size.Final purification step to achieve analytical grade purity for thermally stable, non-ionic compounds.
Part 2: Troubleshooting Guides

Even with the right method, challenges can arise. This section addresses specific problems you may encounter.

Recrystallization Troubleshooting

Q3: My commercially available phenanthroline is heavily colored. Simple recrystallization from benzene or ethanol isn't working well. What should I do?

Answer: This is a classic problem with phenanthrolines.[10] The color often arises from persistent, highly conjugated impurities or metal complexes formed during synthesis. A highly effective, yet often overlooked, technique is an acid-base purification .[10]

The principle is that the basic nitrogen atoms of the phenanthroline ring can be protonated to form a salt, which is soluble in an acidic aqueous solution. Many organic, non-basic impurities will not dissolve and can be filtered off. Subsequent neutralization precipitates the purified phenanthroline base.[10]

Acid_Base_Purification cluster_0 Step 1: Acidification & Dissolution cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Precipitation & Isolation crude Crude, Colored Phenanthroline Solid dissolve Dissolve in Organic Acid (e.g., Acetic Acid) crude->dissolve filter1 Filter to remove insoluble non-basic impurities. dissolve->filter1 filtrate1 Acidic Filtrate (Contains Phenanthroline Salt) filter1->filtrate1 neutralize Add Base (e.g., NH₄OH) until alkaline pH. filtrate1->neutralize precipitate Purified Phenanthroline precipitates out. neutralize->precipitate filter2 Filter, Wash with H₂O, and Dry. precipitate->filter2 pure_product Pure, Decolorized Product filter2->pure_product

Caption: Workflow for acid-base purification of phenanthrolines.

Q4: My compound "oils out" during cooling instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Here are several solutions:

  • Add more solvent: The concentration may be too high. Add more hot solvent to dissolve the oil, then attempt to cool again.

  • Cool more slowly: Transfer the flask to a Dewar filled with hot water or wrap it in glass wool to ensure slow, gradual cooling. This gives molecules time to orient into a crystal lattice.

  • Use a lower-boiling point solvent: If the issue persists, your compound's melting point may be too low for the chosen solvent. Select a solvent or solvent system with a lower boiling point.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Column Chromatography Troubleshooting

Q5: My phenanthroline derivative is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening?

Answer: This is the most common issue for nitrogen-containing heterocyclic compounds like phenanthroline.[11][12] Standard silica gel is acidic (due to Si-OH groups) and strongly interacts with the basic nitrogen atoms of your compound. This leads to irreversible binding and tailing/streaking.

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[7]

  • Ammonia: For very polar systems, using a mobile phase saturated with ammonia (e.g., DCM/MeOH/NH₄OH) can be effective.

Always perform a TLC analysis with the modified eluent first to confirm that the streaking is resolved and to determine the new Rf value before running the column.

Q6: I can't find a solvent system that gives good separation (spots are too close on TLC). What should I do?

Answer:

  • Switch Solvents: Don't just vary the ratio; change the solvents themselves. The "magic" of separation comes from exploiting different intermolecular interactions. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system, or one involving toluene or diethyl ether. Sometimes benzene can provide unique selectivity, but it is highly toxic and should be avoided if possible.[7]

  • Use a Gradient Elution: Start with a less polar solvent system where your target compound has an Rf of ~0.1-0.2. Gradually increase the polarity of the eluent during the column run.[7] This will keep the lower Rf compounds on the column longer while speeding up the elution of your higher Rf target compound, effectively "stretching" the separation.

Sublimation Troubleshooting

Q7: My compound seems to be decomposing at the temperature required for sublimation. Can I still use this method?

Answer: Yes. The key is to perform the sublimation under reduced pressure (vacuum sublimation).[8] Reducing the pressure significantly lowers the temperature at which a solid will sublime.[8] This often allows you to sublime the compound at a temperature well below its decomposition point.

  • Tip: Start with a high vacuum (<1 Torr) and gently increase the temperature with a heat gun or oil bath until you see crystals begin to condense on the cold finger. Avoid heating too quickly to prevent melting or decomposition.[8]

Part 3: Purity Verification

After purification, you must verify the purity of your compound.

  • Melting Point: A sharp melting point (range < 2 °C) that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting point range.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR should show clean signals corresponding to your desired product, with no significant impurity peaks.

  • HPLC/LC-MS: High-Performance Liquid Chromatography is an excellent quantitative method to assess purity. A pure compound should show a single major peak.[14]

Part 4: Safety & Handling

1,10-Phenanthroline and its derivatives are toxic if swallowed and can be hazardous.[15] Always adhere to the following safety protocols:

  • Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[15] Keep containers tightly sealed.

  • Disposal: Dispose of chemical waste according to your institution's regulations. Do not discharge into the environment, as phenanthrolines can be very toxic to aquatic life.[13][15]

Part 5: Detailed Experimental Protocols
Protocol 1: Acid-Base Purification of a Crude Phenanthroline

Based on the principles described in US Patent 3,389,143 A.[10]

  • Dissolution: Dissolve the crude, colored phenanthroline base (e.g., 5.0 g) in a minimal amount of aqueous acetic acid (e.g., 10-20% v/v). Gentle warming may be required.

  • Impurity Removal (Optional): If there are insoluble materials, filter the acidic solution through a pad of celite to get a clear filtrate. Activated carbon can also be added to the acidic solution to adsorb colored impurities, followed by filtration.[10]

  • Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated ammonium hydroxide (or another base like NaOH solution) with stirring until the solution becomes alkaline (test with pH paper, pH > 8).

  • Isolation: The purified phenanthroline base will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the purified solid in a vacuum oven. A subsequent recrystallization from a solvent like aqueous ethanol or chloroform/hexane may be performed for analytical purity.[10][16]

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Solvent Selection: Identify a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your target compound an Rf of 0.2-0.35 on a TLC plate.

  • Eluent Preparation: Prepare your chosen eluent and add 1% triethylamine (Et₃N) by volume. For example, for 500 mL of eluent, add 5 mL of Et₃N.

  • Column Packing: Pack a glass column with silica gel using the Et₃N-modified eluent. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or DCM). Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution: Carefully add the eluent and apply positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator.

Protocol 3: Vacuum Sublimation
  • Apparatus Setup: Place the phenanthroline derivative into the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Fill the cold finger with a coolant (e.g., ice-water slurry or a dry ice/acetone bath).

  • Heating: Gently and slowly heat the bottom of the apparatus using an oil bath or heating mantle.

  • Condensation: The compound will transition from a solid to a gas and then deposit as pure crystals on the cold surface of the finger.[6][8]

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Carefully remove the cold finger and scrape the purified crystals onto a watch glass.

References
  • Reachem (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Chemistry LibreTexts (2021). 2.5: SUBLIMATION. Available at: [Link]

  • BYJU'S (2019). Methods of purification of organic compounds. Available at: [Link]

  • BrainKart (2016). Sublimation - Purification of Organic compounds. Available at: [Link]

  • Scribd (n.d.). PURIFICATION of Organic Compounds: 2. Sublimation. Available at: [Link]

  • Loter, E. C. (1968). Purification of 1, 10-phenanthrolines. U.S. Patent No. 3,389,143.
  • Global Safety Management (2015). 1,10-Phenanthroline Safety Data Sheet. Available at: [Link]

  • Heriot-Watt University (2021). Direct C-H Functionalization of Phenanthrolines. Available at: [Link]

  • SIELC Technologies (n.d.). Separation of 1,10-Phenanthroline on Newcrom R1 HPLC column. Available at: [Link]

  • University of California, Davis (n.d.). Column Chromatography. Available at: [Link]

  • Google Patents (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative.
  • National Center for Biotechnology Information (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. Available at: [Link]

  • ResearchGate (n.d.). Source, purification method and mass fraction purity of the studied compounds. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • MDPI (n.d.). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Available at: [Link]

  • MDPI (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and characterization of 1,10-phenanthroline-5-phosphate. Available at: [Link]

  • YouTube (2020). Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]

  • YouTube (2021). column chromatography & purification of organic compounds. Available at: [Link]

  • Semantic Scholar (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Available at: [Link]

  • Borun New Material (2024). The Significance of Chemical Purity: 1,10-Phenanthroline-5-carbaldehyde. Available at: [Link]

  • UCL Discovery (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Available at: [Link]

  • IntechOpen (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available at: [Link]

  • PubMed (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available at: [Link]

  • PubMed Central (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]

  • ResearchGate (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. Available at: [Link]

  • eCampusOntario Pressbooks (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

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Optimization

common side reactions in the synthesis of substituted phenanthrolines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of substituted phenanthrolines. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted phenanthrolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges and side reactions inherent in these synthetic routes.

Introduction to Phenanthroline Synthesis

1,10-Phenanthroline and its derivatives are foundational ligands in coordination chemistry, with applications ranging from catalysis and materials science to medicinal chemistry.[1][2] The electronic properties and steric hindrance of the phenanthroline core can be finely tuned by introducing substituents at various positions.[1][2][3] However, the synthesis of specifically substituted phenanthrolines is often plagued by side reactions that can complicate purification and reduce yields. This guide will focus on troubleshooting the most common synthetic methods, including the Skraup, Doebner-von Miller, Friedländer, and Combes reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Skraup and Doebner-von Miller Type Reactions

These related reactions are powerful methods for constructing the phenanthroline core, typically by reacting an 8-aminoquinoline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[4][5][6]

Question 1: My Skraup/Doebner-von Miller reaction is producing a complex mixture of tar-like byproducts, and the yield of my desired phenanthroline is very low. What's going wrong?

Answer: This is a very common issue. The harsh acidic and oxidizing conditions of these reactions can lead to several side reactions.

Causality:

  • Polymerization of Intermediates: The α,β-unsaturated carbonyl compounds or their precursors (like acrolein from glycerol dehydration) are prone to polymerization under strong acid catalysis.[5]

  • Over-oxidation: The oxidizing agent (e.g., nitrobenzene, arsenic acid) can lead to the formation of undesired oxidized byproducts, including quinones and other colored impurities.

  • Incomplete Cyclization and Dehydrogenation: The reaction proceeds through several steps, including Michael addition, cyclization, and dehydrogenation.[7] If any of these steps are inefficient, a mixture of intermediates and partially aromatized products will result. For instance, the isolation of 1,2,3,4-tetrahydro-1,10-phenanthroline derivatives has been reported as byproducts.[8]

Troubleshooting Strategies:

StrategyRationale
Control Reaction Temperature Exothermic reactions can lead to uncontrolled polymerization. Gradual heating and careful temperature monitoring are crucial.
Optimize Oxidizing Agent The choice and amount of oxidizing agent are critical. Milder oxidants or stoichiometric control can minimize over-oxidation.
Use a Co-solvent While traditionally run neat in sulfuric acid, the use of a co-solvent can sometimes improve solubility and reduce side reactions.
Alternative Acrolein Source Instead of generating acrolein in situ from glycerol, using acrolein diethyl acetal can lead to a more controlled reaction with fewer byproducts.[8]

Workflow for Optimizing a Skraup-Type Reaction:

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Purification A Low Yield & Tar Formation B Verify Reagent Purity A->B C Strict Temperature Control A->C D Optimize Acid Concentration A->D E Test Alternative Oxidants C->E F Use Acrolein Acetal D->F G Investigate Co-solvents D->G H Acid-Base Extraction E->H F->H G->H I Complexation with ZnCl2 H->I If basic impurities persist J Chromatography I->J For final polishing

Caption: Troubleshooting workflow for Skraup-type reactions.

Question 2: I've managed to get a solid product, but purification is a nightmare. Column chromatography gives poor separation, and I have multiple nitrogen-containing impurities.

Answer: This is a frequent challenge because many byproducts of phenanthroline synthesis are also basic nitrogen heterocycles with similar polarities to the desired product.[9]

Causality:

  • Formation of Isomeric Products: Depending on the substitution pattern of the starting 8-aminoquinoline, different isomers of the phenanthroline can be formed.

  • Partially Reduced/Oxidized Byproducts: As mentioned, intermediates like tetrahydrophenanthrolines can be present.[8]

  • Monodentate Nitrogen Ligands: The reaction can also produce simpler quinoline byproducts.

Purification Protocol: Zinc Chloride Complexation

A highly effective, non-chromatographic method for purifying phenanthrolines involves the formation of an insoluble zinc chloride complex.[9] This method leverages the strong bidentate chelation of the phenanthroline ligand to zinc, while many monodentate or sterically hindered impurities form more soluble complexes.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol or a mixture of dichloromethane and ethanol).

  • Complexation: Add a solution of zinc chloride (ZnCl₂) in the same solvent. The (phenanthroline)ZnCl₂ complex should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash it thoroughly with the solvent to remove soluble impurities.

  • Decomplexation: Suspend the collected solid in a biphasic mixture of dichloromethane and an aqueous solution of a strong chelating agent for zinc, such as potassium oxalate or EDTA.

  • Extraction: Stir the mixture vigorously. The zinc will be extracted into the aqueous phase, leaving the pure phenanthroline ligand in the organic layer.

  • Final Purification: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the purified phenanthroline.

Friedländer Synthesis

The Friedländer synthesis provides a more convergent route to substituted phenanthrolines, typically by reacting an 8-amino-7-quinolinecarbaldehyde with a ketone or aldehyde containing an α-methylene group.[10][11][12]

Question 3: My Friedländer condensation is giving a low yield, and I'm recovering a significant amount of my starting 8-amino-7-quinolinecarbaldehyde. What can I do to drive the reaction to completion?

Answer: This issue often points to suboptimal reaction conditions or steric hindrance.

Causality:

  • Insufficient Catalyst: The reaction can be catalyzed by either acid or base.[13][14] The choice and concentration of the catalyst are crucial for promoting the initial condensation and subsequent cyclodehydration.

  • Steric Hindrance: If the ketone or aldehyde reactant is sterically bulky, the initial aldol-type condensation can be slow or unfavorable.[10][11]

  • Reversibility: The initial steps of the reaction mechanism can be reversible.

Troubleshooting Strategies:

StrategyRationale
Screen Catalysts Test both acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and base (e.g., KOH, piperidine) catalysts to find the optimal conditions for your specific substrates.[12]
Increase Temperature For sterically hindered substrates, higher reaction temperatures may be required to overcome the activation energy barrier.
Remove Water The cyclodehydration step releases water. Using a Dean-Stark apparatus or adding a dehydrating agent can help drive the equilibrium towards the product.
Increase Reaction Time Some condensations, especially with less reactive ketones, may simply require longer reaction times.

Reaction Mechanism Visualization:

G A 8-Amino-7-quinolinecarbaldehyde + Ketone B Aldol Adduct Intermediate A->B Base or Acid Catalysis C Enone Intermediate B->C Dehydration D Schiff Base Formation C->D Intramolecular Condensation E Cyclization D->E Tautomerization F Substituted Phenanthroline E->F Aromatization

Caption: Simplified Friedländer synthesis mechanism.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline (or aminoquinoline) with a β-diketone.[6][15][16]

Question 4: In my Combes synthesis of a substituted phenanthroline, I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity in the Combes synthesis is a known challenge and is influenced by both electronic and steric factors.[16]

Causality:

  • Ambident Electrophile: An unsymmetrical β-diketone presents two different carbonyl groups for the initial nucleophilic attack by the aminoquinoline.

  • Steric Effects: The rate-determining step is often the electrophilic aromatic annulation.[16] Steric hindrance from substituents on both the aminoquinoline and the β-diketone can favor the formation of one regioisomer over the other.

  • Electronic Effects: Electron-donating or -withdrawing groups on the aminoquinoline can influence the position of the cyclization.

Strategies for Controlling Regioselectivity:

  • Steric Bias: Increasing the steric bulk of one of the substituents on the β-diketone can effectively block one of the cyclization pathways, leading to a single major product.

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or its esters (PPE) can sometimes offer improved regioselectivity.[16]

  • Substrate Modification: If possible, modifying the substituents on the aminoquinoline can direct the cyclization electronically.

Nucleophilic Aromatic Substitution and Functionalization

Post-synthesis modification of the phenanthroline core is a common strategy to introduce further functionality.

Question 5: I am attempting a nucleophilic aromatic substitution on a halogenated phenanthroline, but the reaction is sluggish and gives a poor yield.

Answer: The reactivity of the phenanthroline core towards nucleophiles is position-dependent.

Causality:

  • Electronic Effects: The nitrogen atoms in the phenanthroline ring are electron-withdrawing, activating the ring towards nucleophilic attack. The 2, 9, 4, and 7 positions are the most susceptible to nucleophilic attack.[3]

  • Leaving Group Ability: The nature of the halogen (I > Br > Cl > F) will influence the rate of substitution.

  • Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction.

Troubleshooting Strategies:

  • Increase Temperature: These reactions often require elevated temperatures.

  • Use a More Reactive Substrate: If possible, start with a bromo- or iodo-phenanthroline instead of a chloro-derivative.

  • Activate with a Lewis Acid: In some cases, a Lewis acid can coordinate to the ring nitrogen, further activating the ring towards nucleophilic attack.

  • Consider Alternative Coupling Chemistries: For some transformations, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on halogenated phenanthrolines can be more efficient than direct SNAr.[17]

Question 6: I am trying to perform a lithium-halogen exchange on a bromophenanthroline followed by quenching with an electrophile, but I am getting a mixture of products, including n-butyl substituted phenanthroline.

Answer: This is a common side reaction when using n-butyllithium (n-BuLi).

Causality:

  • Competing Reactions: n-BuLi can act as both a lithiating agent and a nucleophile. It can directly add to the electron-deficient phenanthroline ring, especially at the 2 and 9 positions.[18]

  • Incomplete Exchange: If the lithium-halogen exchange is slow or incomplete, both the desired reaction and the direct addition of n-BuLi can occur.

Troubleshooting Strategies:

StrategyRationale
Lower the Temperature Performing the reaction at very low temperatures (e.g., -78 °C or lower) can favor the lithium-halogen exchange over nucleophilic addition.
Use an Alternative Lithiating Agent Reagents like tert-butyllithium can sometimes be more effective for the exchange and less prone to addition, though they are more reactive and require careful handling.
Transmetallation After the initial lithiation, transmetalating to a different metal (e.g., with ZnCl₂ or MgBr₂) can create a less reactive organometallic species that is more selective in its reaction with the electrophile.
Thorough Drying Ensure all glassware and solvents are scrupulously dry, as any trace of water will quench the organolithium reagent.[18]

Conclusion

The synthesis of substituted phenanthrolines, while powerful, is not without its challenges. A systematic approach to troubleshooting, grounded in an understanding of the underlying reaction mechanisms and potential side reactions, is essential for success. By carefully controlling reaction parameters, selecting appropriate reagents, and employing robust purification strategies, researchers can overcome these common hurdles and efficiently access a wide range of functionalized phenanthroline ligands for their specific applications.

References
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Metal Complexes with Substituted Phenanthrolines.
  • Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry, 16(5), 814-826. Retrieved from [Link]

  • Reddit user. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Various Authors. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Scheme 1 Strategies for the synthesis of 2,9-disubstituted phenanthrolines. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Some substituted 1,10-phenanthrolines. Retrieved from [Link]

  • Cenacchi, V., et al. (n.d.). An effective non-chromatographic method for the purification of phenanthrolines and related ligands. AIR Unimi. Retrieved from [Link]

  • Gladiali, S., et al. (2001). Friedländer Synthesis of Chiral Alkyl-Substituted 1,10-Phenanthrolines. The Journal of Organic Chemistry, 66(13), 4752–4755. Retrieved from [Link]

  • Gladiali, S., et al. (2025). Friedländer Synthesis of Chiral Alkyl-Substituted 1,10-Phenanthrolines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • Various Authors. (2023). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. White Rose Research Online. Retrieved from [Link]

  • Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Various Authors. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. ACS Publications. Retrieved from [Link]

  • Various Authors. (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. ACS Publications. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Various Authors. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Camren, H., et al. (1996). Synthesis of Novel Substituted 1,10-Phenanthrolines. Synthetic Communications, 26(6), 1247-1252. Retrieved from [Link]

  • Various Authors. (n.d.). 2‑Substituted vs 2,9-Disubstituted Phenanthroline-NiII-halides: Speciation Control and Structural Elucidation in Solution. NIH. Retrieved from [Link]

  • Various Authors. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ACS Publications. Retrieved from [Link]

  • Various Authors. (2025). Synthesis and complexation characteristics of phenanthroline and bipyridine diols. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • Various Authors. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journals. Retrieved from [Link]

  • Various Authors. (n.d.). Scheme 1 Synthesis of the 1,10-phenanthroline ligands. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Performance of 1,10-Phenanthroline-5-carbonitrile-Based Catalysts

Welcome to the technical support center for 1,10-phenanthroline-5-carbonitrile-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,10-phenanthroline-5-carbonitrile-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction to 1,10-Phenanthroline-5-carbonitrile in Catalysis

1,10-Phenanthroline (phen) and its derivatives are cornerstone ligands in coordination chemistry and catalysis, prized for their rigid, planar structure and strong chelation to a wide range of metals.[1][2] The introduction of a nitrile (-CN) group at the 5-position of the phenanthroline backbone, creating 1,10-phenanthroline-5-carbonitrile, offers a unique electronic and functional handle. This modification can significantly influence the catalytic activity, stability, and selectivity of the resulting metal complexes. This guide will address common challenges and questions that arise when working with these specialized catalysts.

Frequently Asked Questions (FAQs)

Catalyst Preparation and Characterization

Question 1: What is the best method for synthesizing 1,10-Phenanthroline-5-carbonitrile and its metal complexes?

Answer: The synthesis of 1,10-phenanthroline-5-carbonitrile can be approached through various organic methodologies. While a one-step synthesis for some symmetrical phenanthroline derivatives has been reported, the functionalization at the 5-position often requires a multi-step approach.[3] One common strategy involves the synthesis of 1,10-phenanthroline-5,6-dione, followed by a reaction with a cyanide source.

For the synthesis of the corresponding metal complexes, a straightforward approach is the reaction of the 1,10-phenanthroline-5-carbonitrile ligand with a suitable metal salt (e.g., metal halides, acetates, or nitrates) in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, reaction time) will depend on the specific metal and desired complex. Characterization of the final complex is crucial and should involve techniques such as FT-IR, NMR, UV-Vis spectroscopy, and mass spectrometry to confirm the coordination of the ligand to the metal center.[4][5]

Question 2: How can I confirm the coordination of 1,10-Phenanthroline-5-carbonitrile to the metal center?

Answer: Several spectroscopic techniques can provide evidence of successful coordination:

  • FT-IR Spectroscopy: You should observe a shift in the vibrational frequencies of the C=N and C=C bonds of the phenanthroline ring upon coordination to a metal.[4][6] Additionally, the characteristic nitrile (-C≡N) stretching frequency may also shift. The appearance of new, low-frequency bands can be attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.[4]

  • NMR Spectroscopy: 1H and 13C NMR spectra of the complex will show shifts in the signals corresponding to the protons and carbons of the phenanthroline ligand compared to the free ligand.

  • UV-Vis Spectroscopy: The electronic absorption spectrum of the complex will likely differ from that of the free ligand, with potential new bands arising from metal-to-ligand charge transfer (MLCT) transitions.[7]

  • Mass Spectrometry: ESI-MS or other soft ionization techniques can be used to determine the mass-to-charge ratio of the complex, confirming its composition.[4]

Question 3: Does the nitrile group participate in coordination?

Answer: Typically, 1,10-phenanthroline acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms. The nitrile group at the 5-position is generally considered a non-coordinating functional group in the context of the primary chelation. However, its strong electron-withdrawing nature can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. In some specific cases or with certain metals, the nitrile nitrogen could potentially engage in weaker, secondary interactions.

Troubleshooting Catalyst Performance

Question 4: My catalyst is showing low or no activity. What are the potential causes and how can I address them?

Answer: Low catalytic activity can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Catalyst Activity

start Low/No Catalyst Activity check_catalyst 1. Verify Catalyst Integrity start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is pure and correctly characterized sub_catalyst a. Confirm structure (NMR, IR, MS) b. Check for impurities c. Ensure proper activation (if required) check_catalyst->sub_catalyst check_reagents 3. Assess Reagent Purity check_conditions->check_reagents Conditions are optimized sub_conditions a. Vary temperature b. Screen solvents c. Adjust catalyst loading d. Modify substrate/reagent ratios check_conditions->sub_conditions check_deactivation 4. Investigate Catalyst Deactivation check_reagents->check_deactivation Reagents are pure sub_reagents a. Use freshly purified substrates/solvents b. Check for inhibitor contaminants check_reagents->sub_reagents solution Improved Catalyst Performance check_deactivation->solution Deactivation addressed sub_deactivation a. Look for color changes (e.g., precipitation) b. Analyze reaction mixture for catalyst degradation products check_deactivation->sub_deactivation

Caption: A systematic workflow for troubleshooting low catalyst activity.

Detailed Explanations:

  • Catalyst Integrity:

    • Purity and Structure: Re-verify the purity and structure of your catalyst using the characterization techniques mentioned in Question 2. Impurities from the synthesis of the ligand or the complex can act as poisons.

    • Activation: Some catalysts are pre-catalysts and require an activation step to form the catalytically active species.[8] Ensure that any necessary activation procedures are correctly followed.

  • Reaction Conditions:

    • Temperature: The reaction may have a specific optimal temperature range. Both too low and too high temperatures can be detrimental.

    • Solvent: The choice of solvent is critical. It can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.

    • Catalyst Loading: While increasing catalyst loading might seem like a simple solution, it can sometimes lead to side reactions or catalyst aggregation. A systematic screening of catalyst loading is recommended.

    • Additives: In some catalytic systems, additives like bases, co-catalysts, or phase-transfer agents are crucial for high performance.[9][10]

  • Reagent Purity:

    • Substrates and Reagents: Impurities in your starting materials or solvents can poison the catalyst. Use freshly purified reagents whenever possible.

    • Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure your reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques if necessary.

  • Catalyst Deactivation:

    • Poisoning: This is a chemical deactivation caused by strong adsorption of species onto the active sites.[11] Common poisons for transition metal catalysts include sulfur- and phosphorus-containing compounds.

    • Fouling: This is a mechanical deactivation where the catalyst surface is blocked by deposits, such as polymers or coke.[12]

    • Sintering: At high temperatures, the metal particles of a heterogeneous catalyst can agglomerate, leading to a loss of active surface area.[12]

    • Leaching: In the case of supported catalysts, the active metal complex may detach from the support.

Question 5: My reaction is not selective and I am observing multiple byproducts. How can I improve selectivity?

Answer: Poor selectivity can often be addressed by fine-tuning the reaction conditions and the catalyst itself.

  • Ligand Modification: The electronic and steric properties of the ligand play a crucial role in determining selectivity. While you are using 1,10-phenanthroline-5-carbonitrile, consider if further modifications to the phenanthroline backbone could be beneficial. For instance, introducing bulky groups at the 2 and 9 positions can enhance selectivity in some cross-coupling reactions by promoting reductive elimination.[13]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product over thermodynamic byproducts.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the relative rates of competing reaction pathways.

  • Additives: Certain additives can selectively inhibit side reactions.

Question 6: The catalyst appears to be degrading during the reaction, indicated by a color change or precipitation. What is happening and what can I do?

Answer: A color change or the formation of a precipitate (often black for transition metals like palladium or nickel) is a strong indicator of catalyst decomposition or agglomeration.[14]

  • Mechanism of Degradation: The active catalytic species, often a low-valent metal complex, can be unstable and prone to oxidation or disproportionation. In the case of nanoparticle catalysts, aggregation into larger, inactive particles can occur.

  • Stabilizing the Catalyst:

    • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio. An excess of the ligand can sometimes stabilize the active species, but too much can also inhibit the reaction by blocking coordination sites.

    • Supporting the Catalyst: Immobilizing the 1,10-phenanthroline-5-carbonitrile complex on a solid support (e.g., silica, polymers) can prevent aggregation and improve stability and reusability.

    • Reaction Conditions: Re-evaluate the reaction temperature and solvent. Harsher conditions can accelerate catalyst degradation.

Advanced Topics

Question 7: How can I rationally enhance the performance of my 1,10-Phenanthroline-5-carbonitrile-based catalyst?

Answer: Enhancing catalyst performance is a key aspect of catalyst development.

Strategies for Performance Enhancement

enhancement Enhanced Catalyst Performance ligand_mod Ligand Modification enhancement->ligand_mod support_effects Support/Immobilization enhancement->support_effects mechanistic_study Mechanistic Understanding enhancement->mechanistic_study reaction_eng Reaction Engineering enhancement->reaction_eng sub_ligand a. Introduce steric bulk b. Tune electronic properties (e.g., adding donor/acceptor groups) ligand_mod->sub_ligand sub_support a. Improve stability and reusability b. Facilitate catalyst-product separation support_effects->sub_support sub_mechanistic a. Identify rate-determining step b. Characterize intermediates mechanistic_study->sub_mechanistic sub_reaction a. Optimize flow vs. batch conditions b. In situ product removal reaction_eng->sub_reaction

Caption: Key strategies for rationally enhancing catalyst performance.

  • Ligand Modification: The nitrile group in your ligand is electron-withdrawing. You could explore synthesizing derivatives with electron-donating groups to understand how the electronic properties of the ligand affect the catalytic cycle.[15]

  • Mechanistic Studies: Understanding the catalytic cycle is paramount for rational design. Techniques like in-situ spectroscopy (e.g., ReactIR, in-situ NMR) and kinetic studies can help identify the rate-determining step and any catalyst deactivation pathways.[16] Computational modeling (e.g., DFT) can also provide valuable insights into reaction mechanisms.

  • Immobilization: As mentioned, supporting the catalyst can have numerous benefits. Periodic mesoporous organosilicas (PMOs) with incorporated phenanthroline units are an elegant way to create robust and reusable catalysts.

Question 8: Is it possible to regenerate and reuse my 1,10-Phenanthroline-5-carbonitrile-based catalyst?

Answer: Catalyst regeneration is highly desirable for both economic and environmental reasons. The feasibility of regeneration depends on the mode of deactivation.[17]

  • Deactivation by Fouling: If the catalyst is deactivated by the deposition of carbonaceous materials ("coke"), it can often be regenerated by controlled oxidation to burn off the deposits.[12]

  • Deactivation by Poisoning: If the deactivation is due to a strongly bound poison, regeneration can be more challenging. It may require a chemical treatment to remove the poison without damaging the catalyst.

  • Immobilized Catalysts: Heterogenized or immobilized catalysts are generally easier to recover (e.g., by filtration) and reuse. However, a gradual loss of activity may still occur due to leaching of the active species or irreversible poisoning.

Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Screening

This protocol provides a general framework for screening the activity of your 1,10-phenanthroline-5-carbonitrile-based catalyst.

  • Reactor Setup: To a dry Schlenk flask or vial under an inert atmosphere (N2 or Ar), add the metal precursor and the 1,10-phenanthroline-5-carbonitrile ligand in the desired stoichiometric ratio.

  • Solvent Addition: Add the desired anhydrous solvent via syringe.

  • Pre-catalyst Formation (if necessary): Stir the mixture at room temperature or a specified temperature for a defined period to allow for the formation of the catalyst complex.

  • Addition of Reagents: Add the substrate, any other reagents, and internal standard (for GC or HPLC analysis) to the reaction mixture.

  • Reaction: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature and stir for the specified reaction time.

  • Sampling and Analysis: At regular intervals, withdraw aliquots from the reaction mixture, quench them appropriately (e.g., by cooling or adding a quenching agent), and analyze by GC, HPLC, or NMR to monitor the conversion and yield.

Table 1: Example of Reaction Parameter Optimization
EntryMetal Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1NiBr2 (10)1,10-phenanthroline (10)K2CO3Toluene10025
2NiBr2 (10)1,10-phenanthroline (10)Cs2CO3Toluene10045
3 NiBr2 (10) 1,10-phenanthroline (10) KOtBu Toluene 100 60
4NiBr2 (10)1,10-phenanthroline (10)KOtBuDMF10015

This table is a hypothetical example based on typical optimization studies found in the literature to illustrate the process.[18][19]

References

  • Optimizing the Targeted Chemical Nuclease Activity of 1,10-phenanthroline-copper by Ligand Modification. PubMed. Available from: [Link]

  • 1,10-Phenanthroline-Iron Complex-Derived Fe-N-C Electrocatalysts: Enhanced Oxygen Reduction Activity and Stability Through Synthesis Tuning. MDPI. Available from: [Link]

  • Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions (RSC Publishing). Available from: [Link]

  • A Phosphonate Substituent in a 1,10‐Phenanthroline Ligand Boosts Light‐Driven Catalytic Water Oxidation Performance Sensitized by Ruthenium Chromophores. ResearchGate. Available from: [Link]

  • Initial experiments and optimization of reaction conditions. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. RSC Publishing. Available from: [Link]

  • Initial experiments and optimization of reaction conditions. ResearchGate. Available from: [Link]

  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. Available from: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. Available from: [Link]

  • When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. NIH. Available from: [Link]

  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ACS Publications. Available from: [Link]

  • Cobalt(II) complexes bearing 2-imino-1,10-phenanthroline ligands: synthesis, characterization and ethylene oligomerization. ScienceDirect. Available from: [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH. Available from: [Link]

  • Optimization of reaction conditions. ResearchGate. Available from: [Link]

  • 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances (RSC Publishing). Available from: [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. ACS Publications. Available from: [Link]

  • One-step synthesis method of symmetrical 1,10- phenanthroline derivative.Google Patents.
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  • Use of 1,10-Phenanthroline as an Additive for High-Performance Supercapacitors. ACS Publications. Available from: [Link]

  • Quantitative 1,10-Phenanthroline Catalyst-Poisoning Kinetic Studies of Rh(0) Nanoparticle and Rh4 Cluster Benzene Hydrogenation Catalysts... ACS Publications. Available from: [Link]

  • Spectroscopic Study of Metal (II) Complex of Sulphamethazine with 1,10 Phenanthroline. ResearchGate. Available from: [Link]

  • Synthesis and characterization of 1,10-phenanthroline-5-phosphate. ResearchGate. Available from: [Link]

  • IR spectra of a) 1, 10-Phenanthroline, b) Adenine, c) Thymine, d)... ResearchGate. Available from: [Link]

  • Absorbance spectra of complex of Fe (II) with 1,10-phenanthroline... ResearchGate. Available from: [Link]

  • CuI/1,10-phenanthroline: An efficient Catalyst System for the Cyanation of Aryl Halides. ResearchGate. Available from: [Link]

  • Catalytic Effect of 1,10-phenanthroline on the Kinetic Studies of D-galactose by Cr(VI) in CPC Micellar Media. ResearchGate. Available from: [Link]

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Validation

A Comparative Guide to 1,10-Phenanthroline-5-carbonitrile and its Derivatives in Research and Development

Introduction: The Enduring Versatility of the 1,10-Phenanthroline Scaffold 1,10-Phenanthroline (phen) is a foundational molecule in coordination chemistry. Its rigid, planar structure and two ideally positioned nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the 1,10-Phenanthroline Scaffold

1,10-Phenanthroline (phen) is a foundational molecule in coordination chemistry. Its rigid, planar structure and two ideally positioned nitrogen atoms allow it to act as a powerful bidentate chelating agent, forming stable complexes with a vast array of metal ions. This inherent stability and rich electronic character have made phenanthroline and its derivatives indispensable tools across diverse scientific fields, from catalysis and materials science to drug development and bioimaging.[1]

The true power of the phenanthroline scaffold, however, lies in its remarkable versatility. The phenanthroline core has eight distinct positions where functional groups can be attached, allowing for the precise tuning of its steric and electronic properties.[2] This strategic functionalization can dramatically alter the behavior of the resulting metal complexes, enabling researchers to design molecules with tailored activities for specific, demanding applications. This guide will provide an in-depth comparison of a particularly noteworthy derivative, 1,10-Phenanthroline-5-carbonitrile , with other key phenanthroline alternatives, offering experimental insights for researchers, scientists, and drug development professionals.

Spotlight on 1,10-Phenanthroline-5-carbonitrile: Properties and Potential

1,10-Phenanthroline-5-carbonitrile (also known as 5-Cyano-1,10-phenanthroline) is a solid, often appearing as yellow to orange crystals, with a melting point of approximately 212-213 °C.[3] It is soluble in some organic solvents but has low solubility in water.[4] What sets this derivative apart is the presence of a nitrile (-C≡N) group at the 5-position of the phenanthroline core.

The nitrile group is a potent electron-withdrawing group. This has a profound impact on the electronic properties of the entire molecule:

  • Modulated Basicity: The electron-withdrawing nature of the nitrile group decreases the electron density on the nitrogen atoms of the phenanthroline ring. This reduces the ligand's basicity (pKa of the conjugate acid is predicted to be ~3.69), influencing its coordination affinity and the stability of the resulting metal complexes under various conditions.[3][5]

  • Enhanced π-Acceptor Character: The nitrile group enhances the π-acceptor (or π-acid) character of the ligand. This is crucial in coordination with transition metals, as it strengthens π-backbonding from the metal's d-orbitals to the ligand's π* orbitals. This interaction is key to stabilizing low-valent metal centers and modulating the energy of metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical properties of many metal complexes.

  • Reactive Handle: The nitrile group itself is a versatile functional group that can be chemically transformed. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, providing a gateway to further, more complex derivatization.[4][6]

These unique electronic features make 1,10-Phenanthroline-5-carbonitrile a valuable precursor and ligand in areas like biochemical research, photosensitizer development, and materials science.[4]

Comparative Analysis of Phenanthroline Derivatives

The choice of a phenanthroline derivative is a critical experimental decision. The substituent's nature—whether it donates or withdraws electrons, or imposes steric hindrance—directly dictates the performance of the final complex.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic character of a substituent dramatically influences the ligand's interaction with a metal center and the resulting complex's properties.

Derivative Substituent Position Electronic Effect Impact on Properties
1,10-Phenanthroline-5-carbonitrile -CN5Strong Electron-WithdrawingDecreases ligand basicity; enhances π-acceptor character; stabilizes lower metal oxidation states; can lead to blue-shifted MLCT emissions.[5][7]
5-Nitro-1,10-phenanthroline -NO₂5Strong Electron-WithdrawingSimilar to -CN, effectively lowers HOMO-LUMO gap, sensitizes luminescence in lanthanide complexes.[8]
1,10-Phenanthroline-5-amine -NH₂5Strong Electron-DonatingIncreases ligand basicity; enhances σ-donating ability; can lead to red-shifted MLCT emissions.[8]
4,7-Dihydroxy-1,10-phenanthroline -OH4, 7Electron-DonatingIncreases electron density on the phenanthroline core; can participate in hydrogen bonding.
Unsubstituted 1,10-Phenanthroline -HAllNeutral ReferenceBaseline for comparison. pKa of conjugate acid is ~4.84.[1]

Causality in Experimental Choices: A researcher aiming to create a highly luminescent Ruthenium(II) or Iridium(III) complex for bioimaging might choose a phenanthroline with electron-donating groups. These groups increase the electron density on the ligand, which can raise the energy of the metal d-orbitals, often leading to a lower energy (red-shifted) emission, which is beneficial for deeper tissue penetration. Conversely, for a catalytic cycle that requires stabilizing a metal in a low oxidation state, an electron-withdrawing group like the nitrile in 1,10-Phenanthroline-5-carbonitrile would be a superior choice due to its enhanced π-acceptor capabilities.[9]

Steric Effects: Influencing Coordination Geometry

Substituents, particularly at the 2- and 9-positions adjacent to the nitrogen atoms, can impose significant steric hindrance. This directly impacts the coordination geometry and stability of metal complexes.

Derivative Substituent Position Steric Effect Impact on Properties
1,10-Phenanthroline-5-carbonitrile -CN5MinimalThe nitrile group is linear and does not sterically hinder the nitrogen donors. Allows for the formation of stable octahedral [M(phen)₃]²⁺ type complexes.
Neocuproine -CH₃2, 9HighBulky methyl groups prevent the formation of planar complexes and disfavor octahedral geometries. They force a distorted, pseudo-tetrahedral coordination.
Bathocuproine -CH₃, -Ph2, 9, 4, 7Very HighEven greater steric bulk than neocuproine, further enforcing tetrahedral geometry and influencing solubility.

Causality in Experimental Choices: The classic example of leveraging steric effects is in the selective complexation of Cu(I). Cu(I) prefers a tetrahedral coordination geometry. While unsubstituted phenanthroline can complex Cu(I), it forms a more stable square planar complex with Cu(II). Neocuproine, with its bulky methyl groups at the 2,9-positions, cannot adopt the planar geometry required for stable Cu(II) complexation. This steric clash makes neocuproine a highly selective ligand for Cu(I), a principle widely used in analytical chemistry for copper determination. 1,10-Phenanthroline-5-carbonitrile, lacking this steric hindrance, would not exhibit the same selectivity.

Applications Showcase: A Performance-Based Comparison

Catalysis

In catalysis, the phenanthroline ligand's role is to modulate the electronic and steric environment of the metal center, thereby controlling its activity and selectivity.

  • Palladium-Catalyzed Cross-Coupling: Aryl-functionalized phenanthrolines have been shown to be highly efficient ligands in reactions like the Heck reaction. The choice of substituent can influence catalyst stability and turnover number. An electron-withdrawing derivative like 1,10-Phenanthroline-5-carbonitrile could potentially enhance the oxidative addition step in some catalytic cycles by making the metal center more electrophilic.

  • Iron-Catalyzed Hydrosilylation: Studies on 2-imino-1,10-phenanthroline ligands show that modifying substituents on the phenanthroline core significantly impacts both the yield and regioselectivity of the reaction.[9] This highlights the principle that even subtle electronic tuning can have a large effect on catalytic outcomes.

Fig 1. General workflow for synthesizing and applying a functionalized phenanthroline ligand in catalysis.
Photophysical Applications and Bioimaging

Metal complexes of phenanthroline derivatives, particularly with Ru(II), Ir(III), and Cu(I), are renowned for their luminescent properties, stemming from MLCT excited states.[10] Functionalization is a key strategy for tuning these properties.

  • Tuning Emission: The energy of the MLCT transition can be finely controlled. Electron-donating groups (like -NH₂) generally decrease the energy gap, leading to red-shifted emission, while electron-withdrawing groups (like -NO₂ or -CN) increase the energy gap, causing a blue-shift. For example, a Eu(III) complex with 5-nitro-1,10-phenanthroline shows intense red emission because the electron-withdrawing nitro group facilitates efficient energy transfer from the ligand to the metal ion.[8]

  • Quantum Yield: The efficiency of light emission (quantum yield) is also highly dependent on the ligand structure. Rigid, planar ligands often lead to higher quantum yields by reducing non-radiative decay pathways. The choice of substituent can influence the lifetime of the excited state, which is critical for applications in sensing and photodynamic therapy.

Biological Activity: DNA Intercalation and Anticancer Potential

The planar structure of phenanthroline allows it and its metal complexes to intercalate between the base pairs of DNA. This interaction can inhibit DNA replication and transcription, forming the basis of their potential as anticancer agents.[11]

  • Binding Affinity: The strength of the DNA interaction can be modulated by the substituents. Derivatives with extended aromatic systems or groups capable of hydrogen bonding (e.g., -OH, -NH₂) can exhibit enhanced binding affinity. Computational studies show that even simple methyl groups can significantly alter the intercalation geometry and stability.[12]

  • Cytotoxicity: Metal complexes often show enhanced biological activity compared to the free ligands. For instance, copper and silver complexes of 1,10-phenanthroline-5,6-dione are highly active against a range of cancer cell lines. The ligand's structure influences the complex's lipophilicity, cellular uptake, and ultimately, its cytotoxic mechanism.

DNA_Intercalation cluster_dna DNA Double Helix bp1 G≡C bp2 C≡G bp3 A=T bp4 T=A Intercalator [M(phen-R)n]x+ Complex Intercalator->bp2 Intercalates Intercalator->bp3 caption Fig 2. Schematic of a metal-phenanthroline complex intercalating between DNA base pairs.

Fig 2. Schematic of a metal-phenanthroline complex intercalating between DNA base pairs.

Experimental Protocols

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione

1,10-Phenanthroline-5,6-dione is a key intermediate for creating more complex derivatives, such as imidazophenanthrolines.[13] This protocol is based on the oxidation of 1,10-phenanthroline.

Materials:

  • 1,10-Phenanthroline monohydrate

  • Potassium bromide (KBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask placed in an ice bath, carefully prepare a mixture of concentrated H₂SO₄ and concentrated HNO₃.

  • Addition of Reactants: To the cold acid mixture, slowly add 1,10-phenanthroline and potassium bromide.

  • Reflux: Heat the mixture to reflux (a temperature of ~100-120°C is often cited) for several hours. The solution will typically turn a dark orange color.[14]

  • Quenching: After cooling the reaction mixture to room temperature, pour it slowly over a large volume of crushed ice in a beaker. This step must be done with extreme caution in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated solution of NaOH until the pH reaches approximately 6-7. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The product is typically a pale yellow solid.

Self-Validation: The identity and purity of the synthesized 1,10-phenanthroline-5,6-dione can be confirmed by measuring its melting point (literature: ~251°C) and using spectroscopic techniques like ¹H NMR, ¹³C NMR, and FT-IR to confirm the presence of the ketone carbonyl groups and the expected aromatic proton signals.

Protocol 2: Evaluation of DNA Binding by UV-Visible Spectroscopy

This protocol outlines a method for determining the binding affinity of a phenanthroline derivative or its metal complex to calf-thymus DNA (ct-DNA) via absorption titration.

Materials:

  • Stock solution of ct-DNA in a suitable buffer (e.g., Tris-HCl, pH 7.2). The concentration should be determined spectrophotometrically using the known molar extinction coefficient of DNA at 260 nm.

  • Stock solution of the phenanthroline compound of known concentration in the same buffer (a small amount of co-solvent like DMSO may be used if necessary, but its concentration should be kept constant in all samples).

  • Matched quartz cuvettes (1 cm path length).

  • UV-Visible Spectrophotometer.

Procedure:

  • Setup: Place a fixed volume and concentration of the ct-DNA solution into the sample cuvette. Use the buffer solution as the reference blank.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the DNA solution alone (typically from 230 nm to 500 nm).

  • Titration: Add small, successive aliquots of the phenanthroline compound's stock solution to the cuvette containing the DNA. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Spectral Recording: Record the absorption spectrum after each addition.

  • Data Analysis: Monitor the changes in the absorption spectrum. Intercalation is often characterized by hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the DNA's absorption band around 260 nm or in the ligand's characteristic absorption bands (e.g., MLCT band for a metal complex).[15][16]

  • Binding Constant Calculation: The intrinsic binding constant (Kb) can be calculated by plotting [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation or similar models. Here, εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free compound.[16]

Trustworthiness: The experiment should be repeated to ensure reproducibility. A control titration of the compound into buffer without DNA should also be performed to correct for any absorbance changes of the compound itself upon dilution.

Conclusion and Future Outlook

1,10-Phenanthroline-5-carbonitrile represents a strategically important derivative within the broader phenanthroline family. Its strong electron-withdrawing character provides a distinct set of properties that complement the effects of electron-donating and sterically bulky groups found in other derivatives. The ability to finely tune the electronic and steric properties of the phenanthroline scaffold is not merely an academic exercise; it is a powerful tool for rational design in catalysis, materials science, and medicine.

The future of phenanthroline chemistry will likely focus on developing increasingly complex, multifunctional ligands. By combining different types of substituents on a single phenanthroline core, researchers can create non-symmetrical systems with unprecedented control over the properties of their metal complexes. As synthetic methodologies become more sophisticated, the potential to create highly specialized phenanthroline-based molecules for targeted applications—from next-generation OLEDs to highly selective anticancer agents—will continue to expand, ensuring the enduring relevance of this remarkable molecular scaffold.

References

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  • Various Authors. (n.d.). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. Dalton Transactions (RSC Publishing).
  • Armaroli, N. (2001). and polynuclear Cu(I)–phenanthrolines. A viable alternative to Ru(II)–polypyridines. RSC Publishing.
  • Various Authors. (2021). Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Publishing.
  • LibreTexts. (2023). 8.3: A Case Study- Tris(phenanthroline) Metal Complexes. Chemistry LibreTexts.
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  • Various Authors. (2022). Photophysical Study on the Rigid Pt(II) Complex [Pt(naphen)(Cl)] (Hnaphen = Naphtho[1,2-b][9][17]Phenanthroline and Derivatives. MDPI.

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  • Various Authors. (2024). (PDF) The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior.
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Comparative

A Comparative Guide to the Photophysical Properties of Substituted Phenanthrolines

This guide provides a comprehensive comparative analysis of the photophysical properties of substituted 1,10-phenanthroline derivatives. Intended for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the photophysical properties of substituted 1,10-phenanthroline derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of various substituents on the absorption, emission, quantum yield, and excited-state lifetime of this versatile heterocyclic scaffold. The information presented herein is supported by experimental data and established scientific principles to aid in the rational design of phenanthroline-based compounds for a multitude of applications, including but not limited to, fluorescent probes, photosensitizers, and therapeutic agents.

Introduction: The Enduring Versatility of the 1,10-Phenanthroline Scaffold

1,10-Phenanthroline (phen) is a rigid, planar, and aromatic heterocyclic compound featuring two nitrogen atoms positioned for efficient chelation of metal ions.[1] This inherent structural feature, combined with its rich π-electron system, makes it a cornerstone in the development of photoactive molecules. The photophysical properties of the pristine phenanthroline molecule are characterized by absorption in the ultraviolet region and typically weak fluorescence. However, the true potential of this scaffold lies in its susceptibility to synthetic modification. The introduction of substituents at various positions on the phenanthroline core can dramatically alter its electronic structure, leading to significant and predictable changes in its interaction with light. This guide will explore these substituent effects, providing a framework for understanding and predicting the photophysical behavior of substituted phenanthrolines.

The Influence of Substituents on Photophysical Properties: A Comparative Analysis

The photophysical properties of substituted phenanthrolines are intrinsically linked to the nature and position of the appended functional groups. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), each exerting a distinct influence on the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its spectroscopic characteristics.

Effect of Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkoxy, amino, and alkyl groups, increase the electron density of the phenanthroline core. This generally leads to a destabilization of the HOMO, resulting in a smaller HOMO-LUMO energy gap. The photophysical consequences of this are:

  • Bathochromic (Red) Shift in Absorption and Emission: The reduced energy gap leads to the absorption and emission of lower-energy (longer wavelength) light. For instance, the introduction of electron-donating N-heterocyclic imine substituents to the phenanthroline core results in a significant red shift in the absorption spectrum compared to the unsubstituted phenanthroline.

  • Increased Molar Absorptivity: EDGs can enhance the probability of electronic transitions, leading to stronger absorption of light.

  • Modulation of Quantum Yield and Lifetime: The effect on quantum yield and lifetime is more complex and can be influenced by factors such as the specific substituent, its position, and the solvent environment. However, in some cases, EDGs can increase the fluorescence quantum yield by promoting radiative decay pathways.

Effect of Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as nitro, cyano, and trifluoromethyl groups, decrease the electron density of the phenanthroline ring. This typically stabilizes the LUMO, also resulting in a smaller HOMO-LUMO gap. The key photophysical effects include:

  • Bathochromic (Red) Shift in Absorption and Emission: Similar to EDGs, EWGs can induce a red shift in the spectra due to the narrowed energy gap. The introduction of a trifluoromethyl (CF3) group, an electron-withdrawing substituent, on an imidazole-phenanthroline ligand has been shown to influence the photophysical properties of its Europium(III) complex.

  • Potential for Intramolecular Charge Transfer (ICT): The presence of both an electron-donating and an electron-withdrawing group on the phenanthroline scaffold can lead to the formation of a "push-pull" system. Upon photoexcitation, this can result in an intramolecular charge transfer (ICT) from the donor to the acceptor, often leading to a large Stokes shift and high sensitivity of the emission to solvent polarity.

  • Quenching of Fluorescence: In some instances, strong EWGs can introduce non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.

Impact of Substitution Pattern

The position of the substituent on the phenanthroline ring is as critical as its electronic nature. Substitution at the 2,9-positions can induce significant steric hindrance, affecting the planarity of the molecule and its coordination to metal centers, which in turn alters the photophysical properties.[2] Conversely, substitution at the 5,6-positions, which are part of the central aromatic ring, can more directly influence the π-conjugated system.[1]

Quantitative Comparison of Substituted Phenanthrolines

To provide a clear and objective comparison, the following table summarizes the key photophysical properties of a selection of substituted phenanthroline derivatives from the literature.

Substituent(s)Position(s)Solventλabs (nm)λem (nm)Φfτ (ns)Reference
2,9-dimethyl2, 9CH2Cl24547300.002385[2]
2,9-diphenyl2, 9CH2Cl24487150.025280[2]
2,9-di(tert-butyl)2, 9CH2Cl24406460.10730[2]
2-(2,6-diisopropylphenoxy)-9-phenyl2, 9Dichloromethane280, 3054020.152.3[3]
2,9-bis(2,6-diisopropylphenoxy)2, 9Dichloromethane285, 3104100.254.5[3]
5,6-bis(5-methylthien-2-yl)5, 6-----[1]
Imidazole-phenyl-CF3----0.787 (in PMMA)-

Note: This table is a representative sample and not exhaustive. The photophysical properties can be highly dependent on the experimental conditions, particularly the solvent.

Experimental Protocols for Photophysical Characterization

The accurate determination of photophysical properties is paramount for a reliable comparative study. The following sections detail the step-by-step methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique provides information about the electronic transitions within a molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the substituted phenanthroline derivative in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Causality Behind Experimental Choices: The choice of a dilute solution is crucial to ensure a linear relationship between absorbance and concentration, as described by the Beer-Lambert law. Using a dual-beam spectrophotometer with a solvent blank corrects for any absorption from the solvent and the cuvette, ensuring that the measured spectrum is solely due to the analyte.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare dilute solution (Absorbance 0.1-1.0) B Record baseline (Solvent blank) A->B Place in spectrophotometer C Record sample spectrum B->C Introduce sample D Determine λmax C->D E Calculate ε D->E

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Use the same solution prepared for the UV-Vis measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube). Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.

  • Measurement: Record the emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between the λem and the lowest energy λabs.

Causality Behind Experimental Choices: Keeping the absorbance low (<0.1) is critical to prevent inner filter effects, where the emitted light is reabsorbed by other molecules in the solution, leading to a distorted emission spectrum and an artificially low quantum yield. The 90° detection geometry minimizes the collection of scattered excitation light.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[4][5]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the UV-blue region.

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Absorption and Emission Measurements: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity (the area under the corrected emission spectrum).

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (ms / mr) * (ns2 / nr2)

    where Φr is the quantum yield of the reference, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Causality Behind Experimental Choices: The use of a standard with similar spectral properties minimizes wavelength-dependent instrumental errors. The gradient method, by using multiple concentrations, provides a more robust and accurate determination of the quantum yield compared to a single-point measurement, as it can reveal and account for potential issues like aggregation at higher concentrations.[4]

QY_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Select Standard B Prepare Sample & Standard Solutions (Abs < 0.1) A->B C Measure Absorbance B->C D Measure Integrated Fluorescence Intensity C->D E Plot Intensity vs. Absorbance D->E F Calculate Φf from gradients E->F

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Excited-State Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[6][7][8]

Methodology:

  • Instrument Setup: The TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sample holder, a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).[7]

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.

  • Sample Measurement: Replace the scattering solution with the fluorescent sample solution. Collect single-photon events over a period of time to build up a histogram of photon arrival times relative to the excitation pulse. The collection should continue until the peak of the decay curve has a sufficient number of counts (typically 10,000) for good statistical accuracy.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolute the IRF from the sample decay data and fit the resulting curve to an exponential decay model (single, multi-exponential, etc.) to extract the excited-state lifetime(s).

Causality Behind Experimental Choices: Measuring the IRF is crucial for accurate lifetime determination, as it allows for the mathematical removal of the instrument's temporal broadening from the measured decay.[9] The "single-photon counting" aspect, where the probability of detecting more than one photon per excitation pulse is kept very low, ensures that the timing of each detected photon is accurately recorded, leading to a high-precision measurement of the decay profile.[6]

TCSPC_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis A Instrument Setup B Measure Instrument Response Function (IRF) A->B C Measure Sample Decay B->C D Deconvolution C->D E Fit to Exponential Model D->E F Extract Lifetime (τ) E->F

Caption: Workflow for Excited-State Lifetime Measurement using TCSPC.

Conclusion

The photophysical properties of 1,10-phenanthroline can be extensively and predictably tuned through the strategic introduction of substituents. Electron-donating and electron-withdrawing groups, as well as their specific placement on the phenanthroline scaffold, provide a powerful toolkit for tailoring the absorption, emission, quantum yield, and lifetime of these molecules. This guide has provided a comparative overview of these effects, supported by quantitative data and detailed experimental protocols. By understanding the fundamental principles outlined herein, researchers can more effectively design and synthesize novel substituted phenanthrolines with optimized photophysical properties for their specific applications in materials science, chemical sensing, and drug development.

References

  • Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry.

  • Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. Inorganic Chemistry Frontiers.

  • The 1,10-phenanthroline ligands and their abbreviations used throughout the text. ResearchGate.

  • SYNTHESIS OF PHENANTHROLINE-BASED CONJUGATED POLYMERS AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. HKU Scholars Hub.

  • Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. MDPI.

  • Effects of electron withdrawing groups in imidazole-phenanthroline ligands and their influence on photophysical properties of EuIII complexes for white light emitting diodes. ResearchGate.

  • How to measure Fluorescence Lifetimes. YouTube.

  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA.

  • Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. NPTEL.

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

  • Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Publikationen der UdS.

  • Photophysical Study on the Rigid Pt(II) Complex [Pt(naphen)(Cl)] (Hnaphen = Naphtho[1,2-b][10]Phenanthroline and Derivatives. MDPI.

  • Time-correlated single photon counting (TCSPC). PicoQuant.

  • Cross-Coupled Phenyl- and Alkynyl-Based Phenanthrolines and Their Effect on the Photophysical and Electrochemical Properties of Heteroleptic Cu(I) Photosensitizers. PubMed.

  • Fluorescence Lifetime Measurements using the FluoTime 300. YouTube.

  • 1,10‐Phenanthroline with its various positions and specific properties. ResearchGate.

  • Scheme 1 Synthesis of the 1,10-phenanthroline ligands: (i) C n H 2n+1... ResearchGate.

  • Fluorescence Quantum Yields: Methods of Determination and Standards. ResearchGate.

  • Determination of the fluorescence quantum yield. The Royal Society of Chemistry.

  • Relative Quantum Yield. Edinburgh Instruments.

  • Fluorescence quantum yield measurement. JASCO Global.

  • (PDF) Spectroelectrochemical Properties of 1,10‐Phenanthroline Substituted by Phenothiazine and Carbazole Redox‐active Units. ResearchGate.

  • Structures of phenanthrene (Phe) and 1,10-phenanthroline (Pho). ResearchGate.

Sources

Validation

A Comparative Guide to 1,10-Phenanthroline-5-carbonitrile and Bipyridine Ligands in Coordination Chemistry

For researchers, scientists, and professionals in drug development, the judicious selection of ligands is a cornerstone in the design of metal complexes with tailored properties. This guide offers an in-depth, data-drive...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of ligands is a cornerstone in the design of metal complexes with tailored properties. This guide offers an in-depth, data-driven comparison of two prominent nitrogen-donor ligands: the rigid, electron-withdrawing 1,10-phenanthroline-5-carbonitrile and the more flexible, archetypal 2,2'-bipyridine. By examining their performance in key applications such as catalysis and photophysics, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for advancing their scientific endeavors.

Introduction: Structural Nuances and Electronic Consequences

At first glance, 1,10-phenanthroline and 2,2'-bipyridine appear as close structural relatives, both featuring a bidentate N,N'-coordination motif. However, the fusion of two additional aromatic rings in the phenanthroline backbone imparts a rigid, pre-organized geometry, in stark contrast to the conformational flexibility of bipyridine, which possesses a C-C single bond between its two pyridine rings.[1] This fundamental structural difference has profound implications for the steric and electronic environment of the resulting metal complexes.

The introduction of a nitrile (-CN) group at the 5-position of the 1,10-phenanthroline scaffold further modulates its electronic properties. The nitrile group is a potent electron-withdrawing group, which can significantly influence the photophysical and electrochemical characteristics of the corresponding metal complexes.[2] This guide will explore how these structural and electronic distinctions translate into tangible performance differences.

Comparative Performance Analysis

The choice between 1,10-phenanthroline-based ligands and bipyridine can dramatically impact the efficacy of a metal complex in a given application. Below, we present a comparative analysis supported by experimental data in the fields of photophysics and biological interactions.

Photophysical Properties of Iridium(III) and Ruthenium(II) Complexes

The photophysical properties of metal complexes are central to their application in areas such as bioimaging, sensing, and photodynamic therapy. The ligand scaffold plays a pivotal role in dictating the energy of metal-to-ligand charge transfer (MLCT) states and, consequently, the emission characteristics of the complex.

Recent studies on iridium(III) complexes have demonstrated that functionalizing the 1,10-phenanthroline ligand can lead to high quantum yields. For instance, iridium(III) complexes with substituted phenylimidazo[4,5-f]1,10-phenanthroline ancillary ligands have exhibited quantum yields exceeding 60% in dichloromethane.[3] In a specific example, a phenanthroline-based cyclometalated Ir(III) complex was found to have a luminescence quantum yield of 0.025.[4] Another study on iridium(III) complexes with fluorenyl-substituted phenanthroline derivatives reported that the emission quantum yield was significantly higher for the phenanthroline and dppz derivatives compared to the dppn derivative in toluene.

Ruthenium(II) complexes are also widely studied for their luminescent properties. While many Ru(II) complexes with 2-phenyl- and 2,9-diphenyl substituted phenanthroline ligands are nonluminescent at room temperature, their photophysical properties are of great interest for understanding non-radiative decay pathways.[5]

Table 1: Comparative Photophysical Data of Iridium(III) and Ruthenium(II) Complexes

Complex TypeLigandEmission Max (nm)Quantum Yield (Φ)SolventReference
Iridium(III)Phenylimidazo[4,5-f]1,10-phenanthroline derivatives->0.60Dichloromethane[3]
Iridium(III)Phenanthroline-based cyclometalated ligand-0.025-[4]
Iridium(III)Fluorenyl-substituted phenanthroline590-Toluene
Ruthenium(II)2-Aryl-1,10-phenanthrolines-Nonluminescent at RT-[5]
DNA Interaction and Nuclease Activity of Copper(II) Complexes

The interaction of metal complexes with DNA is a critical aspect of their potential as therapeutic agents. Both phenanthroline and bipyridine have been extensively used to construct copper(II) complexes with DNA binding and cleavage capabilities. The more planar and rigid structure of phenanthroline often facilitates more effective intercalation into the DNA base pairs compared to the more flexible bipyridine.

Studies have shown that copper(II) complexes of 1,10-phenanthroline derivatives can bind to DNA with high affinity. For instance, a Cu(II) complex with a 1,10-phenanthroline-derived ligand showed a DNA binding affinity (K) of 1.04 × 10⁵ M⁻¹.[4] In a comparative study, a copper(II) complex of 1,10-phenanthroline-5,6-dione exhibited a higher DNA binding affinity (Kapp = 2.55 × 10⁶ M⁻¹) compared to the free ligand (Kapp = 1.33 × 10⁵ M⁻¹).[6] Furthermore, this complex was shown to induce topoisomerase I-mediated DNA relaxation.[6]

The steric bulk on the phenanthroline ligand can also influence the DNA cleavage activity. In a series of copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine ligands, the complex with a bulky N-tert-butyl group displayed the highest DNA cleavage activity.[7]

Table 2: Comparative DNA Binding and Cleavage Data of Copper(II) Complexes

ComplexLigandDNA Binding Constant (K or Kapp)Nuclease ActivityReference
[Cu(L)]²⁺Phenanthroline-based cyclometalated ligand1.04 × 10⁵ M⁻¹Yes[4]
[Cu(phendione)₃]²⁺1,10-Phenanthroline-5,6-dione2.55 × 10⁶ M⁻¹Induces Topo I relaxation[6]
[Cu(L5)]²⁺N,N'-di-tert-butyl-1,10-phenanthroline-2,9-dimethanamine-Highest in series[7]

Experimental Protocols

To provide a practical context for the discussed applications, this section outlines detailed, step-by-step methodologies for the synthesis of a representative metal complex and a key catalytic reaction.

Synthesis of a Ruthenium(II) Phenanthroline Complex

This protocol describes the synthesis of a generic Ru(II) complex with a substituted phenanthroline ligand, based on established methods.[5]

Materials:

  • RuCl₃·3H₂O

  • Substituted 1,10-phenanthroline ligand

  • Ancillary bipyridine ligands

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • In a round-bottom flask, dissolve RuCl₃·3H₂O in a minimal amount of ethanol.

  • Add a stoichiometric amount of the substituted 1,10-phenanthroline ligand to the solution.

  • Reflux the mixture for 4-6 hours under an inert atmosphere. The color of the solution should change, indicating complex formation.

  • Add a stoichiometric amount of the ancillary bipyridine ligands to the reaction mixture.

  • Continue to reflux for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solid impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the desired complex.

  • Collect the precipitate by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Diagram 1: Synthesis of a Ruthenium(II) Phenanthroline Complex

G cluster_start Starting Materials cluster_reaction1 First Reflux cluster_intermediate Intermediate Complex cluster_reaction2 Second Reflux cluster_product Final Product RuCl3 RuCl₃·3H₂O in Ethanol Reflux1 Reflux 4-6h (Inert Atmosphere) RuCl3->Reflux1 Phen_Ligand Substituted 1,10-Phenanthroline Phen_Ligand->Reflux1 Intermediate [Ru(phen-R)Cl₃] intermediate Reflux1->Intermediate Reflux2 Reflux 4-6h Intermediate->Reflux2 Bpy_Ligand Ancillary Bipyridine Ligands Bpy_Ligand->Reflux2 Crude_Product Crude [Ru(phen-R)(bpy)₂]Cl₂ Reflux2->Crude_Product Precipitation Add NH₄PF₆(aq) Crude_Product->Precipitation Final_Product Ru(phen-R)(bpy)₂₂ Precipitation->Final_Product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Sources

Comparative

A Comparative Guide to the Experimental Cross-Validation of 1,10-Phenanthroline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular probes and therapeutic candidates, 1,10-phenanthroline and its derivatives represent a cornerstone of chemical biology and ana...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular probes and therapeutic candidates, 1,10-phenanthroline and its derivatives represent a cornerstone of chemical biology and analytical chemistry. The rigid, planar structure and metal-chelating properties of the 1,10-phenanthroline core have made it a versatile scaffold for a multitude of applications, from the sensitive detection of metal ions to the development of novel anticancer agents.[1][2] This guide focuses on a specific derivative, 1,10-Phenanthroline-5-carbonitrile , providing a comparative analysis of its potential experimental applications, cross-validated against established alternatives.

As Senior Application Scientists, our aim is to move beyond mere protocols and delve into the causality of experimental design. The introduction of a nitrile (cyano) group at the 5-position of the phenanthroline ring is not a trivial modification. This potent electron-withdrawing group is expected to significantly modulate the electronic and, consequently, the functional properties of the parent molecule.[3][4] This guide will explore the ramifications of this substitution in two primary experimental contexts: the detection of ferrous iron (Fe²⁺) and the evaluation of cytotoxic activity against cancer cell lines.

Part 1: Spectrophotometric and Fluorometric Determination of Ferrous Iron

The classic application of 1,10-phenanthroline is in the colorimetric quantification of Fe²⁺. The reaction forms a stable, intensely colored orange-red complex, [Fe(phen)₃]²⁺, which is readily measured by spectrophotometry.[2] The introduction of a cyano group, as in 1,10-Phenanthroline-5-carbonitrile, is anticipated to alter the spectroscopic and chelating properties of the ligand.

The Rationale for a Cyano-Substituted Phenanthroline Probe

The cyano group, being strongly electron-withdrawing, can influence the ligand-metal interaction in several ways:

  • Enhanced Sensitivity: By altering the electronic properties of the phenanthroline ring, the cyano group can lead to a shift in the absorption maximum and an increase in the molar absorptivity of the iron complex, potentially allowing for the detection of lower concentrations of Fe²⁺.

  • Fluorescent Sensing: The cyano group can introduce or enhance fluorescence properties in the molecule. The chelation of a metal ion can then lead to either fluorescence quenching or enhancement, providing a basis for a highly sensitive fluorometric assay. Research on the isomeric 2-cyano-1,10-phenanthroline has demonstrated its potential as a selective fluorescent sensor for Fe²⁺ with a very low detection limit.

Comparative Ligands for Iron (II) Detection

A thorough evaluation of 1,10-Phenanthroline-5-carbonitrile necessitates a comparison with established reagents for iron determination.

  • 1,10-Phenanthroline (o-Phen): The parent compound, serving as the baseline for comparison.

  • Bathophenanthroline: A derivative with two phenyl groups, known for its higher sensitivity compared to o-Phen.[5]

  • Ferrozine: A triazine-based compound that forms a stable, intensely colored complex with Fe²⁺ and is noted for its high sensitivity.[3][5]

  • Ferene: Another sensitive triazine-based reagent for iron determination.[5]

Comparative Performance Data for Iron (II) Detection
LigandMolar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹)λmax (nm)Key AdvantagesPotential Limitations
1,10-Phenanthroline ~11,000510Well-established, stable complexModerate sensitivity
Bathophenanthroline ~22,400535Higher sensitivity than o-PhenLower water solubility
Ferrozine ~27,900562High sensitivity, good water solubilityPotential for interference from other metal ions
Ferene High sensitivity593High sensitivity
2-Cyano-1,10-phenanthroline Not reported for absorbanceFluorescence-basedHigh selectivity and sensitivity (fluorescence)Requires spectrofluorometer
1,10-Phenanthroline-5-carbonitrile To be determinedTo be determinedHypothesized high sensitivity (absorbance/fluorescence)Potential for altered selectivity

Note: Data for 2-Cyano-1,10-phenanthroline is for a fluorescent application and is not directly comparable to the molar absorptivity of colorimetric reagents.

Experimental Protocol: Spectrophotometric Determination of Fe²⁺

This protocol provides a framework for the comparative evaluation of 1,10-Phenanthroline-5-carbonitrile and its alternatives.

1. Reagent Preparation:

  • Standard Iron Solution (100 µg/mL): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid. Dilute to a known volume.
  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolves 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
  • Ligand Solutions (0.1% w/v): Prepare solutions of 1,10-Phenanthroline, Bathophenanthroline, Ferrozine, Ferene, and 1,10-Phenanthroline-5-carbonitrile in a suitable solvent (e.g., ethanol for the phenanthrolines, water for Ferrozine and Ferene).
  • Sodium Acetate Buffer (1 M): Prepare a 1 M solution of sodium acetate in deionized water.

2. Calibration Curve Preparation:

  • Pipette a series of increasing volumes of the standard iron solution into separate volumetric flasks.
  • To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of the respective ligand solution.
  • Add 8 mL of sodium acetate buffer to each flask.
  • Dilute to the mark with deionized water and mix well. Allow 15 minutes for full color development.
  • Prepare a blank solution containing all reagents except the iron standard.

3. Absorbance Measurement:

  • Using a spectrophotometer, measure the absorbance of each standard solution at its respective λmax against the blank.
  • Plot a calibration curve of absorbance versus iron concentration.

4. Unknown Sample Analysis:

  • Treat the unknown sample containing iron with hydroxylamine hydrochloride, the chosen ligand, and buffer in the same manner as the standards.
  • Measure the absorbance and determine the iron concentration from the calibration curve.
Workflow for Comparative Analysis

Caption: Workflow for the comparative spectrophotometric analysis of iron (II) chelators.

Part 2: Cross-Validation of Cytotoxic Activity

The 1,10-phenanthroline scaffold is a known DNA intercalator and its metal complexes have demonstrated significant anticancer activity, often exceeding that of cisplatin.[6][7] The introduction of a cyano group at the 5-position can influence the molecule's cytotoxic potential through various mechanisms, including altered DNA binding affinity, metal chelation properties, and cellular uptake.

The Rationale for a Cyano-Substituted Phenanthroline in Cytotoxicity Assays
  • Modulated DNA Intercalation: The electron-withdrawing nature of the cyano group can affect the electron density of the aromatic system, potentially altering its ability to intercalate between DNA base pairs.

  • Enhanced Metal Complex Efficacy: The modified electronic properties can influence the stability and redox potential of metal complexes, which is often crucial for their cytotoxic mechanism of action.

  • PI3K/AKT/mTOR Pathway Inhibition: Recent studies on a 1H-imidazo[4,5-f][5][7]phenanthroline derivative have shown that it can induce apoptosis in cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[6] It is plausible that 1,10-Phenanthroline-5-carbonitrile could exhibit similar or enhanced activity through this pathway.

Comparative Compounds for Cytotoxicity Studies
  • 1,10-Phenanthroline: The parent compound, to establish a baseline for the effect of the cyano group.

  • 5-Amino-1,10-phenanthroline: A derivative with an electron-donating group, providing a contrasting electronic modification to the cyano group. Palladium complexes of this ligand have shown antitumor activity.

  • Cisplatin: A widely used platinum-based chemotherapy drug, serving as a standard positive control.

  • 1H-imidazo[4,5-f][5][7]phenanthroline derivatives: These compounds have shown potent and selective anticancer activity, particularly against colorectal cancer cell lines.[6][7]

Comparative Cytotoxicity Data (IC₅₀ Values in µM)
CompoundHCT116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)
1,10-Phenanthroline >100~50-100~50-100~50-100
Cisplatin ~5-10~10-20~10-20~5-15
1H-imidazo[4,5-f][5][7]phenanthroline derivative (IPM713) 1.7Not ReportedNot ReportedNot Reported
1,10-Phenanthroline-5-carbonitrile To be determinedTo be determinedTo be determinedTo be determined

Note: IC₅₀ values for 1,10-phenanthroline are estimates based on its known moderate cytotoxicity. Specific values can vary depending on experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxicity of 1,10-Phenanthroline-5-carbonitrile and its comparators.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HCT116, MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Trypsinize and count the cells.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a series of dilutions of the test compounds (1,10-Phenanthroline-5-carbonitrile, 1,10-Phenanthroline, etc.) and the positive control (Cisplatin) in the culture medium.
  • Replace the medium in the wells with the medium containing the test compounds. Include untreated and vehicle-treated controls.

4. Incubation:

  • Incubate the plates for 48-72 hours.

5. MTT Assay:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Analysis Workflow

Caption: Workflow for investigating the effect of 1,10-Phenanthroline-5-carbonitrile on the PI3K/AKT/mTOR signaling pathway.

Conclusion

1,10-Phenanthroline-5-carbonitrile stands as a promising but underexplored derivative of a classic chemical scaffold. The introduction of the electron-withdrawing cyano group is poised to significantly impact its performance in both analytical and therapeutic applications. For researchers in drug development and chemical biology, the systematic, comparative evaluation outlined in this guide provides a robust framework for not only characterizing this specific molecule but also for understanding the broader structure-activity relationships within the phenanthroline family. By cross-validating its performance against established standards, the true potential of 1,10-Phenanthroline-5-carbonitrile as a sensitive analytical reagent or a potent cytotoxic agent can be definitively ascertained.

References

  • Derman, D. P., Green, A., Bothwell, T. H., Graham, B., McNamara, L., MacPhail, A. P., & Baynes, R. D. (1989). A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron. Annals of Clinical Biochemistry, 26(2), 144–147. [Link]

  • Carter, P. (1971). Spectrophotometric determination of serum iron at the submicrogram level with a new reagent (ferrozine). Analytical Biochemistry, 40(2), 450-458.
  • Kaur, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217. [Link]

  • Shetty, M. G., Pai, P., Dey, B., Satyamoorthy, K., Shil, S., Nayak, U. Y., ... & Sundara, B. K. (2024). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Deegan, C., McCann, M., Devereux, M., Coyle, B., & Egan, D. A. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer letters, 247(2), 224-233. [Link]

  • Wesselinova, D., Nikolova, R., & Spassovska, N. (2004). Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. Methods and findings in experimental and clinical pharmacology, 26(8), 585-590. [Link]

  • Li, Y., Wang, Y., Shen, Y., Li, Y., & Li, G. (2022). Synthesis and biological activity of 1H-imidazo[4,5-f][5][7]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. European Journal of Pharmacology, 915, 174514. [Link]

  • Li, Y., Wang, Y., Shen, Y., Li, Y., & Li, G. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][7] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. [Link]

  • Dwyer, M., et al. (2000). The chemical structures of the 1,10-phenanthroline and... ResearchGate. [Link]

  • P. Alreja, N. Kaur. (2018). Replacing 1, 10-phenanthroline fluorophore with benzil: A structural modification for selectivity. Journal of Luminescence. [Link]

  • Sutopo, F. X., & Pranowo, H. D. (2019). Theoretical study of the electron-withdrawing and donating groups effects on luminescent properties of the europium complexes with substituted 1,10 phenanthroline. Journal of Physics: Conference Series, 1277(1), 012025. [Link]

  • Zuo, W., et al. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Molecules, 27(5), 1695. [Link]

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  • De Costa, M. D. P., & Warsapperuma, W. A. C. V. (2016). Study of fluorescence quenching properties of 5-hydroxy-l,10- phenanthroline in the presence of heavy metal ions in acetonitrile. OUSL Journal, 9, 45-60. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,10-Phenanthroline Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive exploration of the intricate world of 1,10-phenanthroline and its derivatives. This guide, designed for the discerning researcher...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the intricate world of 1,10-phenanthroline and its derivatives. This guide, designed for the discerning researcher, moves beyond a simple recitation of facts. Instead, we will dissect the nuanced relationship between the chemical structure of these fascinating compounds and their diverse biological and catalytic activities. As your guide, I will provide not only the "what" but also the "why," grounding our discussion in established experimental data and methodologies. Our journey will traverse the realms of anticancer and antimicrobial chemotherapy, and delve into the elegant world of catalysis, equipping you with the knowledge to harness the full potential of the 1,10-phenanthroline scaffold in your research endeavors.

The 1,10-Phenanthroline Scaffold: A Privileged Structure in Medicinal Chemistry and Catalysis

1,10-Phenanthroline (phen) is a rigid, planar, and tricyclic heteroaromatic organic compound. Its defining feature is the presence of two nitrogen atoms at positions 1 and 10, which act as a bidentate chelating agent, readily forming stable complexes with a wide array of metal ions. This inherent ability to coordinate with metals is central to many of its biological and catalytic functions. The planar nature of the phenanthroline ring system also allows for effective intercalation between the base pairs of DNA, a key mechanism in its anticancer and antimicrobial activities.[1][2]

However, the very properties that make 1,10-phenanthroline a potent bioactive molecule can also contribute to its toxicity. The chelation of essential metal ions within biological systems can disrupt the function of metalloenzymes.[1] This has driven extensive research into the synthesis of derivatives and metal complexes to modulate its activity, enhance its therapeutic index, and fine-tune its catalytic properties.

Anticancer Activity: A Dance of Structure and Cytotoxicity

The quest for novel anticancer agents has positioned 1,10-phenanthroline and its derivatives as promising candidates. Their cytotoxic effects are multifaceted, often involving DNA interaction, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes.

The Role of Substituents on the Phenanthroline Ring

Modifications to the phenanthroline ring can profoundly impact anticancer activity. The position and nature of substituents influence the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn affect its cellular uptake, DNA binding affinity, and interaction with other biological targets.

For instance, the introduction of bulky substituents at the 2 and 9 positions can enhance cytotoxicity by increasing the molecule's ability to intercalate into DNA. A comparative study on platinum(II) complexes with methylated 1,10-phenanthroline derivatives revealed that substitution at the 5- and 5,6-positions led to greater biological activity compared to the unsubstituted phenanthroline complex.

The Influence of Metal Coordination

The coordination of 1,10-phenanthroline with transition metals often leads to a significant enhancement of its anticancer properties.[3] Metal complexes can introduce new mechanisms of action, such as redox cycling and the catalytic generation of ROS, which can induce oxidative stress and trigger apoptosis in cancer cells.

A study comparing 1,10-phenanthroline and its transition metal complexes demonstrated that the metal complexes exhibited significantly greater cytotoxicity against human carcinoma cell lines. The IC50 values of the metal-phen complexes were found to be 3 to 18 times lower than that of the well-known anticancer drug, cisplatin.[3]

Comparative Analysis of Anticancer Activity:

CompoundCancer Cell LineIC50 (µM)Fold Difference vs. CisplatinReference
2,9-Di-sec-butyl-1,10-phenanthrolineA549 (Lung Carcinoma)~0.1-0.2~100x[4]
2,9-Di-sec-butyl-1,10-phenanthrolineTu212 (Head and Neck Squamous Cell Carcinoma)~0.1-0.2~20-25x[4]
[Cu(phen)2(mal)]x2H2OA-498 (Kidney Carcinoma)< 5> 3x[3]
[Mn(phen)2(mal)]x2H2OA-498 (Kidney Carcinoma)< 5> 3x[3]
[Ag2(phen)3(mal)]x2H2OHep-G2 (Hepatocellular Carcinoma)< 10> 18x[3]
Mechanism of Anticancer Action: A Multi-pronged Attack

The anticancer activity of 1,10-phenanthroline derivatives is not attributed to a single mechanism but rather a combination of interconnected pathways.

Caption: Multi-pronged anticancer mechanism of 1,10-phenanthroline derivatives.

Antimicrobial Activity: Combating Resistance with Novel Scaffolds

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. 1,10-phenanthroline derivatives have emerged as a promising scaffold in this area, demonstrating broad-spectrum activity against various pathogens.[5][6]

Structure-Activity Relationship in Antimicrobial Action

Similar to their anticancer properties, the antimicrobial activity of 1,10-phenanthroline derivatives is highly dependent on their structure.

  • Lipophilicity: Increasing the lipophilicity of the molecule, often by adding alkyl or aryl substituents, can enhance its ability to penetrate the bacterial cell wall and membrane.

  • Metal Chelation: The ability to chelate essential metal ions is a key mechanism of antimicrobial action. By sequestering metals like iron, zinc, and copper, these compounds can disrupt vital enzymatic processes in microorganisms.[5][6]

  • Metal Complexes: Coordination with metals such as silver (Ag+), copper (Cu2+), and manganese (Mn2+) can significantly boost the antimicrobial potency of 1,10-phenanthroline.[5][7] These metal complexes often exhibit different mechanisms of action compared to the free ligand, including enhanced ROS production and membrane disruption.

Comparative Analysis of Antimicrobial Activity:

CompoundMicroorganismMIC (µM)Reference
1,10-phenanthroline (phen)Acinetobacter baumannii70.46[5]
1,10-phenanthroline-5,6-dione (phendione)Acinetobacter baumannii9.44[5]
[Ag(phendione)2]ClO4Acinetobacter baumannii2.48[5]
2·4H2OAcinetobacter baumannii1.56[5]
[Cu(tdda)(phen)]Pseudomonas aeruginosaVaries by strain[7]
[Mn(tdda)(phen)]Pseudomonas aeruginosaVaries by strain[7]
[Ag(tdda)(phen)]Pseudomonas aeruginosaVaries by strain[7]
Antimicrobial Mechanism: Disrupting Microbial Homeostasis

The antimicrobial action of 1,10-phenanthroline derivatives involves a combination of mechanisms that disrupt the normal functioning of microbial cells.

Antimicrobial_Mechanism cluster_0 1,10-Phenanthroline Derivative cluster_1 Microbial Targets & Effects cluster_2 Microbial Outcomes A Derivative B Cell Membrane Disruption A->B C DNA Intercalation A->C D Enzyme Inhibition (Metalloenzymes) A->D E ROS Generation A->E F Loss of Membrane Integrity B->F G Inhibition of Replication & Transcription C->G H Metabolic Disruption D->H I Oxidative Damage E->I J Bacterial/Fungal Cell Death F->J G->J H->J I->J

Caption: Key mechanisms of antimicrobial action for 1,10-phenanthroline derivatives.

Catalytic Activity: Efficient and Versatile Catalysts

Beyond their biological applications, 1,10-phenanthroline and its derivatives are highly effective ligands in transition metal-catalyzed reactions. Their strong coordination ability, thermal stability, and tunable electronic and steric properties make them valuable components of catalytic systems for a wide range of organic transformations.

Role in Oxidation Reactions

Metal complexes of 1,10-phenanthroline are efficient catalysts for various oxidation reactions. For example, copper-phenanthroline complexes have been shown to catalyze the oxidation of alcohols and alkanes. The electronic properties of the phenanthroline ligand can be tuned by introducing electron-donating or electron-withdrawing substituents, thereby influencing the catalytic activity of the metal center.

Application in Cross-Coupling Reactions

1,10-Phenanthroline derivatives have also found extensive use as ligands in copper-catalyzed cross-coupling reactions, such as C-N, C-O, and C-S bond formation. The rigid bidentate nature of the phenanthroline ligand stabilizes the copper catalyst and facilitates the catalytic cycle. The steric bulk of substituents at the 2 and 9 positions can be modulated to control the selectivity of the reaction. For instance, CuI/1,10-phenanthroline has been reported as an efficient catalyst system for the cyanation of aryl halides.

Comparative Catalytic Performance in C-N Coupling (Ullmann Condensation):

Catalyst SystemSubstratesProduct Yield (%)Reference
CuI / 1,10-phenanthrolineIodobenzene + Aniline>90
CuI / NeocuproineIodobenzene + AnilineModerate
CuI / BathocuproineIodobenzene + AnilineLow

Experimental Protocols: A Guide to Practical Application

To facilitate the exploration and evaluation of 1,10-phenanthroline derivatives in your own research, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,10-phenanthroline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after overnight incubation.

Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the 1,10-phenanthroline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in an appropriate broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate 18-24h at 37°C C->D E Visually Determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

DNA Interaction Studies

Principle: The viscosity of a DNA solution is sensitive to changes in the length of the DNA molecule. Intercalating agents, which insert themselves between DNA base pairs, cause an increase in the length of the DNA helix, leading to an increase in the viscosity of the solution.

Protocol:

  • Prepare DNA Solution:

    • Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

  • Viscosity Measurement:

    • Measure the flow time of the DNA solution using an Ostwald viscometer at a constant temperature.

    • Add increasing concentrations of the 1,10-phenanthroline derivative to the DNA solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀), where η is the viscosity of the DNA solution with the compound and η₀ is the viscosity of the DNA solution alone.

    • Plot (η/η₀)^(1/3) versus the ratio of the compound concentration to the DNA concentration. An increase in relative viscosity is indicative of intercalation.

Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a ligand to DNA can induce changes in the DNA conformation, which can be detected as changes in its CD spectrum.

Protocol:

  • Prepare Samples:

    • Prepare a solution of DNA in a suitable buffer.

    • Prepare a stock solution of the 1,10-phenanthroline derivative.

  • CD Measurement:

    • Record the CD spectrum of the DNA solution alone.

    • Titrate the DNA solution with increasing concentrations of the compound and record the CD spectrum after each addition.

  • Data Analysis:

    • Analyze the changes in the CD spectrum of DNA upon binding of the compound. Changes in the intensity and position of the characteristic DNA bands can provide information about the binding mode (intercalation vs. groove binding) and conformational changes in the DNA.

Conclusion and Future Perspectives

The 1,10-phenanthroline scaffold has unequivocally established itself as a versatile and privileged structure in the fields of medicinal chemistry and catalysis. The structure-activity relationship studies highlighted in this guide underscore the immense potential for fine-tuning the properties of these derivatives through rational design and synthesis. The ability to modulate anticancer, antimicrobial, and catalytic activities by simple structural modifications offers a powerful platform for the development of novel therapeutic agents and efficient catalysts.

Future research in this area will likely focus on several key aspects:

  • Target Specificity: The development of 1,10-phenanthroline derivatives that selectively target specific cancer cells or microbial pathogens to minimize off-target toxicity.

  • Mechanism of Action: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their optimization.

  • Drug Delivery: The formulation of 1,10-phenanthroline derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.

  • Green Catalysis: The design of more sustainable and environmentally friendly catalytic systems based on 1,10-phenanthroline ligands.

As we continue to unravel the complexities of the structure-activity relationship of 1,10-phenanthroline derivatives, we can anticipate the emergence of new and improved compounds with significant contributions to human health and chemical synthesis.

References

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  • Shahabadi, N., & Falsafi, M. (2013). DNA binding of iron(II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline: salt effect, ligand substituent effect, base pair specificity and binding strength. Journal of Inorganic Biochemistry, 121, 1-7. [Link]

  • Viganor, L., et al. (2017). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. ResearchGate. [Link]

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  • Das, A. K. (2011). Catalytic Effect of 1,10-phenanthroline on the Kinetic Studies of D-galactose by Cr(VI) in CPC Micellar Media. Oriental Journal of Chemistry, 27(4), 1433-1441. [Link]

  • Gandra, R. F., et al. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. Frontiers in Microbiology, 13, 1045055. [Link]

  • Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]

  • López-López, E., et al. (2024). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. Angewandte Chemie International Edition, e202414652. [Link]

  • Yilmaz, I., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Pharmacology, 13, 963297. [Link]

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Comparative

benchmarking 1,10-Phenanthroline-5-carbonitrile-based sensors against existing technologies

For researchers and professionals in drug development and environmental monitoring, the rapid and accurate detection of cyanide is of paramount importance due to its high toxicity. This guide provides an in-depth compari...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and environmental monitoring, the rapid and accurate detection of cyanide is of paramount importance due to its high toxicity. This guide provides an in-depth comparison of a fluorescent sensor based on a 1,10-phenanthroline derivative against established technologies for cyanide detection. We will delve into the underlying scientific principles, present comparative performance data, and provide detailed experimental protocols to offer a comprehensive benchmarking resource.

Introduction to Cyanide Sensing with 1,10-Phenanthroline Derivatives

1,10-Phenanthroline is a heterocyclic organic compound that acts as a bidentate ligand, readily forming strong complexes with various metal ions.[1] This chelating property is the cornerstone of its application in chemical sensing. By functionalizing the phenanthroline scaffold, it is possible to create highly selective and sensitive sensors for a range of analytes, including toxic substances like cyanide.[2] These sensors often operate on principles of fluorescence, colorimetry, or electrochemistry, providing a versatile platform for analytical measurements.

This guide will focus on a representative fluorescent sensor utilizing a 1,10-phenanthroline derivative for the detection of cyanide ions and benchmark its performance against traditional colorimetric and electrochemical methods.

The Contenders: An Overview of Cyanide Detection Technologies

Here, we introduce the 1,10-phenanthroline-based fluorescent sensor and the established technologies we will be comparing it against.

  • 1,10-Phenanthroline-Based Fluorescent Sensor: These sensors typically consist of a phenanthroline derivative that, upon selective interaction with cyanide, exhibits a change in its fluorescent properties. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing).[2][3] The underlying mechanism often involves the displacement of a metal ion from a phenanthroline complex by cyanide or a direct nucleophilic attack of cyanide on the phenanthroline derivative.[2][4]

  • Colorimetric Methods: These are well-established techniques that rely on a chemical reaction between cyanide and a reagent to produce a colored product. The intensity of the color, which is proportional to the cyanide concentration, is then measured using a spectrophotometer. A classic example is the pyridine-barbituric acid method. While effective, these methods can be time-consuming and may require the use of hazardous reagents.

  • Electrochemical Sensors: Electrochemical methods for cyanide detection are known for their high sensitivity and potential for miniaturization, making them suitable for portable, on-site analysis.[5][6][7] These sensors typically involve the oxidation or reduction of cyanide at an electrode surface, with the resulting current being proportional to the cyanide concentration.[5][8] Various materials, including nanomaterials, have been employed to modify electrode surfaces to enhance their sensitivity and selectivity.[6][9]

Performance Benchmark: A Head-to-Head Comparison

The efficacy of a sensor is determined by several key performance indicators. The following table summarizes the typical performance of our three contender technologies for cyanide detection.

Performance Metric1,10-Phenanthroline-Based Fluorescent SensorColorimetric Methods (Pyridine-Barbituric Acid)Electrochemical Sensors
Limit of Detection (LOD) 10 nM - 1 µM[3][10]~ 0.2 µM0.1 µM - 10 µM[5]
Dynamic Range Typically 2-3 orders of magnitude[3]1-2 orders of magnitude3-4 orders of magnitude[5]
Selectivity High (tunable by molecular design)[10]Moderate (interference from thiocyanate, sulfide)Good to High[5]
Response Time Seconds to minutes[2]15-30 minutesSeconds to minutes[8]
Instrumentation Fluorometer[10]UV-Vis SpectrophotometerPotentiostat[5]
Ease of Use Simple "mix-and-measure" protocols[10]Multi-step, requires reagent preparationCan be simple[8]

The Science Behind the Signal: Sensing Mechanisms Explained

Understanding the mechanism of action is crucial for appreciating the strengths and limitations of each sensing technology.

1,10-Phenanthroline-Based Fluorescent Sensor: A "Turn-On" Response

A common strategy for designing fluorescent cyanide sensors involves creating a system where the fluorescence is initially quenched. The introduction of cyanide then disrupts this quenching, leading to a "turn-on" fluorescent signal. This can be achieved through a complexation-decomplexation mechanism.[4]

Phen_Cu Phenanthroline-Cu(II) Complex (Non-fluorescent) Phen_Free Free Phenanthroline Derivative (Fluorescent) Phen_Cu->Phen_Free Cyanide displaces Cu(II) Cu_CN Copper-Cyanide Complex Phen_Cu->Cu_CN CN Cyanide Ion CN->Phen_Free CN->Cu_CN

Caption: Signaling pathway of a displacement-based fluorescent cyanide sensor.

In this example, a non-fluorescent complex is formed between a phenanthroline derivative and a quencher, such as a copper (II) ion. Cyanide, having a high affinity for copper, displaces the phenanthroline derivative from the complex. The now-free phenanthroline derivative is highly fluorescent, and the intensity of the emitted light is proportional to the cyanide concentration.[4]

Alternative Sensing Mechanism: Nucleophilic Addition

Another approach involves the direct nucleophilic addition of cyanide to an electron-deficient part of the phenanthroline-based sensor molecule. This reaction can alter the intramolecular charge transfer (ICT) properties of the molecule, leading to a change in its fluorescence.[2]

Sensor_ICT_Off Sensor with Quenched Fluorescence (ICT State) Sensor_CN_Adduct Sensor-Cyanide Adduct (Fluorescent) Sensor_ICT_Off->Sensor_CN_Adduct Nucleophilic Addition of Cyanide CN_ion Cyanide Ion CN_ion->Sensor_CN_Adduct

Caption: Signaling pathway based on nucleophilic addition of cyanide.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of the findings, this section provides detailed, step-by-step methodologies for the key experiments.

Fabrication and Testing of a 1,10-Phenanthroline-Based Fluorescent Sensor

This protocol describes the general procedure for preparing a solution-based fluorescent sensor and measuring its response to cyanide.

Materials:

  • 1,10-Phenanthroline derivative (specific to the chosen sensor)

  • Copper (II) sulfate pentahydrate (or other suitable metal salt)

  • Potassium cyanide (handle with extreme caution)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Deionized water

  • Fluorometer

Protocol:

  • Sensor Solution Preparation:

    • Prepare a stock solution of the 1,10-phenanthroline derivative in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of the metal salt (e.g., Cu(II)SO₄) in deionized water.

    • In a volumetric flask, mix the phenanthroline derivative and metal salt solutions in the appropriate molar ratio (typically 1:1 or 2:1) in the buffer solution to form the sensor complex.

  • Cyanide Standard Preparation:

    • Prepare a series of cyanide standard solutions of known concentrations by diluting a stock solution of potassium cyanide in the buffer.

  • Fluorescence Measurement:

    • To a cuvette containing the sensor solution, add a small aliquot of a cyanide standard solution.

    • Mix thoroughly and allow the reaction to equilibrate (typically a few minutes).

    • Measure the fluorescence emission spectrum at the appropriate excitation wavelength.

    • Repeat for each cyanide standard to generate a calibration curve.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the cyanide concentration.

    • Determine the limit of detection (LOD) and the linear dynamic range from the calibration curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Phen Prepare Phenanthroline Stock Mix_Sensor Mix Phenanthroline and Metal Salt to Form Sensor Stock_Phen->Mix_Sensor Stock_Metal Prepare Metal Salt Stock Stock_Metal->Mix_Sensor Stock_CN Prepare Cyanide Standards Add_CN Add Cyanide Standard to Sensor Solution Stock_CN->Add_CN Mix_Sensor->Add_CN Measure_Fluorescence Measure Fluorescence Add_CN->Measure_Fluorescence Plot_Data Plot Calibration Curve Measure_Fluorescence->Plot_Data Determine_Metrics Determine LOD and Dynamic Range Plot_Data->Determine_Metrics

Caption: Experimental workflow for cyanide detection using a fluorescent sensor.

Conclusion and Future Outlook

1,10-Phenanthroline-based fluorescent sensors offer a compelling alternative to traditional methods for cyanide detection, with key advantages in terms of simplicity, speed, and high sensitivity.[2][10] While electrochemical sensors may provide a wider dynamic range, the "mix-and-measure" nature of fluorescent probes is highly attractive for high-throughput screening and in-field applications.[8][10] The modularity of the 1,10-phenanthroline scaffold allows for the rational design of new sensors with improved selectivity and tailored properties for specific applications, including intracellular imaging and environmental monitoring.[2] Future research will likely focus on the development of solid-state sensors and probes that can operate in complex biological media.

References

  • A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. (2022). Frontiers in Chemistry. [Link]

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Validation

A Comparative Analysis of the Catalytic Activity of Different Phenanthroline Complexes: A Guide for Researchers

The versatile 1,10-phenanthroline scaffold has proven to be a cornerstone in the design of highly efficient transition metal catalysts. Its rigid, planar structure and strong coordinating ability with a wide array of met...

Author: BenchChem Technical Support Team. Date: January 2026

The versatile 1,10-phenanthroline scaffold has proven to be a cornerstone in the design of highly efficient transition metal catalysts. Its rigid, planar structure and strong coordinating ability with a wide array of metal ions allow for the fine-tuning of electronic and steric properties, leading to remarkable catalytic activities in a diverse range of chemical transformations.[1][2][3] This guide provides a comparative analysis of the catalytic performance of various phenanthroline complexes, with a focus on elucidating the structure-activity relationships that govern their efficacy. We will delve into key application areas, present comparative data, and provide detailed experimental protocols to assist researchers in the selection and application of these powerful catalytic tools.

The Crucial Role of the Metal Center: A Comparative Overview

The choice of the central metal ion is paramount in defining the catalytic properties of a phenanthroline complex. The inherent redox potentials, coordination geometries, and electronic configurations of the metal dictate the types of reactions that can be catalyzed and the mechanistic pathways that are accessible. Here, we compare the catalytic prowess of phenanthroline complexes based on four commonly employed transition metals: Ruthenium, Iron, Copper, and Palladium.

Ruthenium-Phenanthroline Complexes: Masters of Photocatalysis and Hydrogenation

Ruthenium(II) polypyridyl complexes, particularly those incorporating phenanthroline ligands, are central to the field of photocatalysis. Their favorable photophysical properties, including strong absorption in the visible region and long-lived excited states, enable them to efficiently mediate a variety of light-driven organic transformations.[4][5]

A noteworthy example is the use of [Ru(phen)₂(IP-nT)]²⁺ complexes in photodynamic therapy, where the strategic modification of the phenanthroline ligand with oligothiophene units allows for a systematic tuning of the complex's photosensitizing capabilities.[4][5] Furthermore, phosphonate-substituted [Ru(phen)(bpy)₂]²⁺-type complexes have demonstrated exceptional performance in the photocatalytic oxidation of sulfides, achieving turnover numbers (TONs) as high as 1,000,000. This high efficiency is attributed to the electronic effects of the phosphonate substituents, which modulate the redox potential of the ruthenium center.

Beyond photocatalysis, ruthenium-phenanthroline complexes are highly effective catalysts for the chemoselective hydrogenation of nitroarenes to anilines, a critical transformation in the synthesis of pharmaceuticals and fine chemicals.[6] These reactions can be performed in environmentally benign aqueous media, highlighting the green chemistry potential of these catalysts.[6] The catalytic ability of arene-ruthenium phenanthroline complexes in transfer hydrogenation has been shown to correlate with their reduction potentials, emphasizing the importance of the electronic environment around the ruthenium center.[7][8]

Iron-Phenanthroline Complexes: Earth-Abundant Catalysts for Hydrosilylation and Oxidation

The development of catalysts based on earth-abundant and non-toxic metals like iron is a major goal in sustainable chemistry.[9] Iron-phenanthroline complexes have emerged as promising alternatives to precious metal catalysts in a variety of reactions.[9]

In particular, novel 2-imino-9-aryl-1,10-phenanthrolinyl iron complexes have shown exceptional activity and selectivity in the anti-Markovnikov hydrosilylation of terminal alkenes and conjugated dienes.[9][10] Mechanistic studies suggest that these reactions proceed through an Fe(0)-Fe(II) catalytic cycle, with the sterically crowded environment around the iron center dictating the high regioselectivity. The superiority of these iron catalysts over other metals like Co, Ni, Mn, Cu, and Zn for this transformation has been clearly demonstrated.[9]

Iron(III)-phenanthroline complexes have also been shown to enhance the oxidation of organic contaminants by ferrate(VI) and ferrate(V) through electron mediation.[11] Furthermore, the catalytic promiscuity of the [Fe(phen)₃]Cl₂ complex has been highlighted in its ability to model catechol dioxygenase activity, promoting the aerobic oxidation of catechols.[12]

Copper-Phenanthroline Complexes: Versatile Catalysts for Oxidation and Cross-Coupling Reactions

Copper-phenanthroline complexes are well-known for their catalytic activity in a wide range of oxidation and cross-coupling reactions.[13] The redox activity of the copper center, cycling between Cu(I) and Cu(II) states, is central to their catalytic function.

These complexes are particularly effective in catalyzing the oxidation of sulfhydryl groups and have been studied for their ability to generate reactive oxygen species (ROS).[13][14][15][16][17] This pro-oxidant activity is being explored for anticancer applications, where the generation of ROS can lead to oxidative stress and cell death.[14][15][16][17] The speciation of copper-phenanthroline complexes in the presence of biological reductants like glutathione (GSH) is crucial, with minor species sometimes being the most catalytically active.[14][15][16][17]

In the realm of organic synthesis, copper(I)-phenanthroline complexes are effective catalysts for A³ coupling reactions (Alkyne-Alkyne-Amine) to generate propargylamines, which are valuable synthetic intermediates.[18] Additionally, heterogenized copper-phenanthroline systems have been developed to catalyze the oxygen reduction reaction (ORR), a key process in fuel cell technology.[19][20]

Palladium-Phenanthroline Complexes: Powerhouses for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[21] The use of phenanthroline as a ligand for palladium can significantly enhance catalytic activity and stability.[21][22]

Palladium-phenanthroline complexes have been shown to be highly efficient and chemoselective catalysts for C-C bond formation under base-free conditions.[21] The structure of the palladium-ligand complex, including the coordination angle and steric environment, is critical for achieving high yields.[21] These complexes have also been successfully employed in the carbonylation of nitroarenes and amines to produce carbamates and ureas.[22] Encapsulating palladium-phenanthroline complexes within Y zeolite has led to the development of highly recyclable heterogeneous catalysts for aminocarbonylation reactions.[23]

Comparative Performance Data

To provide a clearer picture of the relative catalytic activities, the following table summarizes key performance metrics for different phenanthroline complexes in various reactions.

Metal CenterLigandReaction TypeSubstrateProductTON/TOFYield (%)Selectivity (%)Reference
Ruthenium Phosphonate-substituted phenPhotocatalytic Oxidation4-methoxythioanisole4-methoxy-sulfinylanisole1,000,000>99>99
Ruthenium 1,10-phenanthrolineHydrogenationSubstituted nitrobenzeneSubstituted aniline->99>99[6]
Iron 2-imino-9-aryl-1,10-phenHydrosilylationTerminal alkenesAnti-Markovnikov silanes-HighExcellent[9]
Iron 1,10-phenanthrolineCatechol Oxidation3,5-di-tert-butylcatecholIntradiol cleavage products3.55 x 10³ h⁻¹ (kcat)--[12]
Copper 1,10-phenanthrolineA³ CouplingTerminal alkynes, aminesTetrasubstituted propargylamines-up to 90-[18]
Palladium 1,10-phenanthrolineAminocarbonylationIodobenzene, DiethylamineN,N-Diethylbenzamide-HighHigh[23]

Experimental Protocols: A Guide to Catalyst Screening and Evaluation

The following protocols provide a starting point for researchers looking to evaluate the catalytic activity of phenanthroline complexes.

General Procedure for Photocatalytic Sulfide Oxidation

This protocol is adapted from the work on phosphonate-substituted Ruthenium-phenanthroline complexes.

Materials:

  • Ruthenium-phenanthroline complex (photocatalyst)

  • Sulfide substrate (e.g., 4-methoxythioanisole)

  • Acetonitrile (spectroscopic grade)

  • Water (deionized)

  • Blue LED light source

  • Schlenk flask or similar reaction vessel

Procedure:

  • Prepare a stock solution of the ruthenium-phenanthroline photocatalyst in acetonitrile.

  • In a Schlenk flask, dissolve the sulfide substrate in a 10:1 mixture of acetonitrile and water.

  • Add the photocatalyst solution to the reaction mixture to achieve the desired catalyst loading (e.g., 0.005–0.05 mol%).

  • Seal the flask and purge with oxygen for 15 minutes.

  • Irradiate the reaction mixture with a blue LED light source at a controlled temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Upon completion, quench the reaction and analyze the final product mixture to determine yield and selectivity.

Photocatalytic_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Catalyst Stock Solution C Add Catalyst to Substrate Solution A->C B Dissolve Substrate in Solvent B->C D Purge with O₂ C->D E Irradiate with Blue LED D->E F Monitor Progress (GC-MS/HPLC) E->F G Determine Yield & Selectivity F->G

Caption: Experimental workflow for photocatalytic sulfide oxidation.

Protocol for Iron-Catalyzed Alkene Hydrosilylation

This protocol is based on the methodology for 2-imino-9-aryl-1,10-phenanthrolinyl iron complexes.[9][10]

Materials:

  • Iron-phenanthroline complex (pre-catalyst)

  • Alkene substrate

  • Silane reagent

  • Grignard reagent (e.g., EtMgBr) for in situ catalyst activation

  • Anhydrous THF

  • Schlenk line and inert atmosphere (N₂ or Ar)

Procedure:

  • Under an inert atmosphere, add the iron-phenanthroline pre-catalyst to a Schlenk flask.

  • Add anhydrous THF to dissolve the catalyst.

  • Add the alkene substrate followed by the silane reagent.

  • Initiate the reaction by adding the Grignard reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights: Understanding How They Work

The catalytic mechanisms of phenanthroline complexes are diverse and depend on the metal center and the specific reaction.

Ruthenium-Catalyzed Photocatalysis

In photocatalytic oxidations, the Ru(II)-phenanthroline complex absorbs light to form an excited state. This excited state can then participate in either an electron transfer or an energy transfer pathway. In the electron transfer mechanism, the excited complex is reductively quenched by a sacrificial electron donor, generating a potent oxidizing agent that reacts with the substrate. In the energy transfer pathway, the excited complex can sensitize the formation of singlet oxygen, which then oxidizes the substrate.

Photocatalysis_Mechanism cluster_ET Electron Transfer cluster_EnT Energy Transfer RuII Ru(II)-phen RuII_star [Ru(II)-phen]* RuII->RuII_star RuII_star->RuII + ³O₂ RuI [Ru(I)-phen]⁻ RuII_star->RuI + Donor RuI->RuII + Substrate RuIII [Ru(III)-phen]⁺ Sub Substrate Sub_ox Oxidized Substrate Sub->Sub_ox Donor Electron Donor Donor_ox Oxidized Donor Donor->Donor_ox O2 ³O₂ O2_singlet ¹O₂ O2->O2_singlet O2_singlet->O2 + Substrate

Caption: General mechanisms in Ru-phen photocatalysis.

Iron-Catalyzed Hydrosilylation

The mechanism of iron-catalyzed hydrosilylation with 2-imino-9-aryl-1,10-phenanthroline ligands is proposed to involve an Fe(0)-Fe(II) redox cycle. The active Fe(0) species is generated in situ from the Fe(II) pre-catalyst. This Fe(0) complex then undergoes oxidative addition with the silane. Subsequent coordination of the alkene and migratory insertion of the hydride to the less hindered carbon of the double bond, followed by reductive elimination, affords the hydrosilylated product and regenerates the active Fe(0) catalyst.

Conclusion and Future Outlook

Phenanthroline complexes represent a powerful and versatile class of catalysts with broad applications in organic synthesis, materials science, and medicine. The ability to systematically tune their catalytic properties through modification of both the metal center and the phenanthroline ligand provides a clear path for the development of next-generation catalysts with enhanced activity, selectivity, and stability. Future research will likely focus on the development of more sustainable catalytic systems based on earth-abundant metals and the application of these complexes in increasingly complex chemical transformations.

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Comparative

A Comparative Guide to 1,10-Phenanthroline-5-carbonitrile Derivatives in Dual Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the development of dual-targeting inhibitors represents a sophisticated strategy to overcome the complexities of cancer...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the development of dual-targeting inhibitors represents a sophisticated strategy to overcome the complexities of cancer biology, including drug resistance and tumor heterogeneity. This guide provides an in-depth evaluation of a promising 1,10-phenanthroline derivative, N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide, as a dual inhibitor of Histone Deacetylases (HDACs) and Ribonucleotide Reductase (RR). Through a comparative analysis with the established pan-HDAC inhibitor Vorinostat (SAHA), this document offers a technical examination of its performance, supported by experimental data and detailed protocols.

Introduction: The Rationale for Dual HDAC and RR Inhibition

HDACs and RR are critical enzymes often dysregulated in cancer. HDACs are epigenetic modifiers that, when overexpressed, can lead to the silencing of tumor suppressor genes.[1] Ribonucleotide reductase is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA, and its heightened activity is a hallmark of proliferating cancer cells.[2] The simultaneous inhibition of these two targets offers a synergistic approach to cancer therapy, aiming to halt cell proliferation and induce apoptosis through multiple mechanisms. The 1,10-phenanthroline scaffold, a well-known metal-chelating moiety, has been ingeniously incorporated into novel chemical entities to achieve this dual inhibitory action.[3]

Comparative Evaluation: A 1,10-Phenanthroline-Based Dual Inhibitor vs. SAHA

This guide focuses on the 1,10-phenanthroline derivative, N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (henceforth referred to as "Phen-amide"), which has been identified as a dual inhibitor of HDAC and RR.[4] For a comprehensive evaluation, its performance is compared with Vorinostat (SAHA), a well-characterized, FDA-approved pan-HDAC inhibitor.[5][6]

CompoundTarget(s)IC50 (HDAC)IC50 (RR)Cell LineAnti-proliferative IC50Reference
Phen-amide HDAC & RR10.80 µM9.34 µMSiHa16.43 µM[4]
SAHA (Vorinostat) Pan-HDAC0.18 µM-SiHaNot reported in direct comparison[7]

Key Insights from Comparative Data:

  • Dual-Target Engagement: Phen-amide demonstrates a balanced inhibitory profile against both HDAC and RR, with IC50 values in the micromolar range.[4] This dual activity within a single molecule is a key advantage in overcoming the complexities of combination therapies.[8]

  • HDAC Potency: SAHA is a significantly more potent inhibitor of total HDAC activity compared to Phen-amide.[7] However, the broader clinical utility of pan-HDAC inhibitors like SAHA can be limited by toxicity due to their lack of isoform selectivity.[1][9]

  • Anti-proliferative Effects: Phen-amide exhibits anti-proliferative activity in the SiHa cervical cancer cell line, which is consistent with its dual enzymatic inhibition.[4]

Mechanistic Insights: Signaling Pathways of Dual HDAC/RR Inhibition

The co-inhibition of HDAC and RR triggers a cascade of cellular events culminating in apoptosis.[10] This process involves the interplay of various signaling molecules, as depicted in the pathway diagram below.

Dual_Inhibition_Pathway cluster_Inhibitors Dual Inhibitor cluster_Targets Cellular Targets cluster_Cellular_Effects Cellular Effects cluster_Apoptosis Apoptotic Cascade Phen-amide Phen-amide HDAC HDAC Phen-amide->HDAC Inhibits RR RR Phen-amide->RR Inhibits Histone_Hyperacetylation Histone Hyperacetylation HDAC->Histone_Hyperacetylation Deacetylates dNTP_Pool_Depletion dNTP Pool Depletion RR->dNTP_Pool_Depletion Synthesizes dNTPs Gene_Expression_Alteration Tumor Suppressor Gene Expression ↑ Histone_Hyperacetylation->Gene_Expression_Alteration Bim_Upregulation Bim Upregulation Gene_Expression_Alteration->Bim_Upregulation Bcl2_Downregulation Bcl-2 Downregulation Gene_Expression_Alteration->Bcl2_Downregulation Replication_Stress Replication Stress dNTP_Pool_Depletion->Replication_Stress ROS_Generation ROS Generation ↑ Replication_Stress->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Bax_Activation Bax Activation Bim_Upregulation->Bax_Activation Bcl2_Downregulation->Bax_Activation Bax_Activation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Signaling pathway of apoptosis induction by dual HDAC and RR inhibition.

The dual inhibition of HDAC and RR initiates a multi-pronged attack on cancer cells. HDAC inhibition leads to the hyperacetylation of histones, which alters gene expression, including the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins such as Bcl-2.[11][12] Concurrently, RR inhibition depletes the pool of deoxyribonucleotides (dNTPs), leading to replication stress and the generation of reactive oxygen species (ROS).[10] This cumulative stress converges on the mitochondria, triggering the intrinsic apoptotic pathway through the activation of Bax and subsequent activation of caspases-9, -3, and -7.[3]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available kits and published methodologies.[7]

Objective: To determine the IC50 of a test compound against HDAC enzymes.

Materials:

  • HeLa or other cancer cell line nuclear extract (as a source of HDACs)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing Trichostatin A and a protease like trypsin)

  • Test compound (e.g., Phen-amide, SAHA) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 355-380 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • In a 96-well black microplate, add 40 µL of HDAC Assay Buffer, 10 µL of the test compound dilution (or DMSO for control), and 40 µL of the nuclear extract.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Ribonucleotide Reductase Inhibition Assay

This protocol is based on methods described in the literature for measuring RR activity.[4]

Objective: To determine the IC50 of a test compound against RR.

Materials:

  • Cancer cell lysate (as a source of RR)

  • RR Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM ATP, 5 mM DTT)

  • [14C]-CDP (radiolabeled substrate)

  • Test compound (e.g., Phen-amide) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in RR Assay Buffer.

  • In a microcentrifuge tube, combine 50 µL of cell lysate, 10 µL of the test compound dilution (or DMSO for control), and 30 µL of RR Assay Buffer.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of [14C]-CDP.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge to pellet the precipitated macromolecules.

  • Wash the pellet to remove unincorporated [14C]-CDP.

  • Resuspend the pellet in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)

Objective: To assess the anti-proliferative effect of the test compound on cancer cells.

Materials:

  • Cancer cell line (e.g., SiHa)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_In_Vitro In Vitro Evaluation cluster_Cellular Cellular Mechanism cluster_In_Vivo In Vivo Studies Synthesis Synthesis of Phen-amide HDAC_Assay HDAC Inhibition Assay Synthesis->HDAC_Assay RR_Assay RR Inhibition Assay Synthesis->RR_Assay Cell_Viability Cell Viability Assay (e.g., MTT) HDAC_Assay->Cell_Viability RR_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis (Bcl-2, Caspases, etc.) Apoptosis_Assay->Western_Blot Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Toxicity

Figure 2: General experimental workflow for evaluating dual inhibitors.

Synthesis of N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (Phen-amide)

The synthesis of Phen-amide involves a multi-step process, starting from 1,10-phenanthroline. A detailed protocol is outlined below, based on reported synthetic routes for similar derivatives.[3][13][14]

Step 1: Synthesis of 5-amino-1,10-phenanthroline This intermediate can be synthesized from 5-nitro-1,10-phenanthroline through reduction, for instance, using hydrazine monohydrate and a palladium on carbon catalyst in ethanol.

Step 2: Acylation of 5-amino-1,10-phenanthroline 5-amino-1,10-phenanthroline is then reacted with a suitable octanedioic acid derivative, such as a mono-ester chloride, to form the amide linkage.

Step 3: Hydroxamate Formation The ester group of the acylated product is converted to a hydroxamic acid. This is typically achieved by reacting the ester with a solution of hydroxylamine, often prepared in situ from hydroxylamine hydrochloride and a base like potassium hydroxide in methanol.[4] The final product, Phen-amide, is then purified, for example, by extraction and crystallization.

Conclusion and Future Directions

The 1,10-phenanthroline-based dual inhibitor, Phen-amide, represents a promising lead compound for the development of novel anticancer agents. Its ability to simultaneously target HDAC and RR provides a strong rationale for its further investigation. While the pan-HDAC inhibitor SAHA demonstrates superior potency against HDACs, the dual-action nature of Phen-amide may offer advantages in terms of overcoming resistance and achieving synergistic therapeutic effects.

Future studies should focus on a direct head-to-head comparison of Phen-amide with other dual HDAC/RR inhibitors and with combination therapies of single-target agents. In vivo studies using xenograft models are crucial to evaluate the efficacy and safety profile of this compound.[10] Furthermore, structure-activity relationship (SAR) studies could lead to the design of more potent and selective 1,10-phenanthroline-based dual inhibitors, ultimately paving the way for new therapeutic strategies in oncology.

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Sources

Safety & Regulatory Compliance

Safety

Disposal Protocol: A Guide to the Safe Management of 1,10-Phenanthroline-5-carbonitrile

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,10-Phenanthroline-5-carbonitrile. As a researcher or laboratory professional, your commitment to safety extends beyond the...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,10-Phenanthroline-5-carbonitrile. As a researcher or laboratory professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This protocol is designed to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Profile: A Synthesized Analysis

The primary hazards are twofold: the inherent toxicity of the phenanthroline core and the chemical reactivity of the nitrile group.

Hazard CategoryDescriptionCausality and Field Insights
Acute Toxicity (Oral) The 1,10-phenanthroline base is classified as Toxic if swallowed (Acute Toxicity, Category 3).[1][2][3] Animal studies indicate that ingestion of small quantities can be harmful or fatal.[4]The fused aromatic ring system is biologically active and can interfere with cellular processes. Assume this derivative possesses similar or greater toxicity. All handling operations must prevent any possibility of ingestion.
Aquatic Toxicity The parent compound is classified as Very toxic to aquatic life with long-lasting effects .[1][2][5][6] This designates it as a significant environmental hazard.Phenanthroline derivatives are persistent in the environment and can be lethal to aquatic organisms at low concentrations.[4] This is the primary reason sewer disposal is strictly prohibited.
Chemical Reactivity Incompatible with strong acids and strong oxidizing agents. [4][5] The nitrile group (-C≡N) introduces an additional critical incompatibility: contact with strong acids can potentially lead to the formation of highly toxic hydrogen cyanide (HCN) gas .This is a critical safety consideration. Waste streams containing this compound must be rigorously segregated from acidic waste to prevent a potentially lethal chemical reaction. Reaction with strong oxidizers could result in fire or explosion.[4]
Core Directive: The Principle of Precaution

Due to its acute toxicity and extreme environmental hazard, 1,10-Phenanthroline-5-carbonitrile and any materials contaminated with it must be disposed of as hazardous waste .

Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular laboratory trash. [4][5][7]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Before handling the waste, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[10]

  • Work Area: Conduct all waste handling and containerization inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[10]

  • Emergency Preparedness: Ensure an ABC dry chemical fire extinguisher and a spill kit appropriate for solid organic chemicals are readily accessible.

Proper classification is the foundation of safe disposal.

  • Designation: All waste containing 1,10-Phenanthroline-5-carbonitrile (e.g., unused solid, contaminated labware, solutions) must be designated as "Hazardous Waste."

  • Segregation: This is the most critical step to prevent dangerous reactions. The waste container for this compound must be stored separately from:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents

The waste container must be appropriate and clearly identified.

  • Container Selection: Use a chemically compatible container with a secure, vapor-tight screw-top cap. A high-density polyethylene (HDPE) or glass bottle is typically suitable. The container must be in good condition, free of leaks or cracks.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "1,10-Phenanthroline-5-carbonitrile" .

    • A list of all other constituents in the container by percentage.

    • The specific hazard characteristics: "Toxic," "Ecotoxic" .

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Waste must be stored safely pending pickup by disposal professionals.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory operators.

  • Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Container Status: Keep the waste container closed at all times except when adding waste.

Final disposal must be handled by trained professionals.

  • Contact EHS: Do not attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste contractor to transport the material for final disposal. The standard and most effective method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and prevent the release of toxic byproducts.[2]

Managing Empty Containers & Contaminated Materials

Empty containers and contaminated labware also require proper disposal.

  • Empty Containers: An "empty" container that held 1,10-Phenanthroline-5-carbonitrile is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste in the same waste stream as the original chemical.

    • Only after triple-rinsing and air-drying in a fume hood can the defaced container (all labels removed or blacked out) be disposed of in the regular trash or recycling, per your institution's policy.

  • Contaminated Labware: Disposable items like pipette tips, weigh boats, and contaminated gloves must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.

Emergency Procedures: Spills

In the event of a minor spill within a fume hood:

  • Ensure your PPE is intact.

  • Cover the spill with an absorbent material from your spill kit (e.g., vermiculite or sand).

  • Carefully sweep the material into a designated bag or container.

  • Seal the container, label it as "Hazardous Waste: Spill Debris of 1,10-Phenanthroline-5-carbonitrile," and manage it for disposal.

  • Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS/emergency response team immediately.[4]

Visualization: Disposal Workflow

The following diagram outlines the decision-making and operational process for the disposal of 1,10-Phenanthroline-5-carbonitrile.

G Disposal Workflow for 1,10-Phenanthroline-5-carbonitrile cluster_prep Preparation cluster_waste Waste Handling & Segregation cluster_storage Accumulation & Final Disposal cluster_special Special Cases start Begin Waste Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood classify Classify as 'Hazardous Waste' fume_hood->classify segregate CRITICAL: Segregate from Acids & Oxidizers classify->segregate container Select Compatible Container (HDPE or Glass, Screw Cap) segregate->container label_waste Affix Hazardous Waste Label (Full Name, Hazards, Date) container->label_waste saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->saa contact_ehs Request Pickup from Environmental Health & Safety (EHS) saa->contact_ehs disposal Professional Disposal via Licensed Contractor (Incineration) contact_ehs->disposal spill Spill Occurs spill_kit Use Spill Kit Collect Debris as HazWaste spill->spill_kit spill_kit->contact_ehs empty Empty Container rinse Triple Rinse with Solvent empty->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->container

Caption: Decision workflow for safe disposal of 1,10-Phenanthroline-5-carbonitrile.

References

  • 1,10-Phenanthroline - Safety Data Sheet . Santa Cruz Biotechnology.

  • 1, 10-Phenanthroline - Safety Data Sheet . AquaPhoenix Scientific.

  • 1,10 Phenanthroline - Safety Data Sheet . CONATEX-DIDACTIC Lehrmittel GmbH.

  • 1,10-Phenanthroline (Monohydrate) - Material Safety Data Sheet . Central Drug House (P) Ltd.

  • 1,10-Phenanthroline Monohydrate - Safety Data Sheet . Fisher Scientific.

  • RCRA Organic Air Emission Standards for TSDFs and Generators . U.S. Environmental Protection Agency.

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Handling

A Comprehensive Guide to the Safe Handling of 1,10-Phenanthroline-5-carbonitrile

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 1,10-Phenanthroline-5-carbonitrile, a heterocyclic organic com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 1,10-Phenanthroline-5-carbonitrile, a heterocyclic organic compound, is a valuable reagent in various research applications. However, its molecular structure, incorporating both a phenanthroline core and a nitrile group, necessitates a robust and informed approach to its handling. This guide provides essential, in-depth technical and safety information, moving beyond a simple checklist to explain the causality behind each procedural recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the validity of your experimental outcomes.

Understanding the Hazard Profile: A Tale of Two Moieties

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 1,10-Phenanthroline-5-carbonitrile, we must consider the toxicological profiles of both the 1,10-phenanthroline scaffold and the nitrile functional group.

  • 1,10-Phenanthroline: This heterocyclic aromatic compound is known to be acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] It can also cause irritation to the skin and eyes.[2]

  • Organic Nitriles: The presence of the cyano (-C≡N) group introduces additional hazards. While generally less acutely toxic than inorganic cyanide salts, aliphatic nitriles can be metabolized to release the cyanide ion, which is a potent toxin.[1][3] Aromatic nitriles are typically more stable in the body.[1] However, all nitriles should be treated with caution, as they can be absorbed through the skin, inhaled, or ingested.[4] Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[1][4]

Given this dual-hazard profile, a conservative and multi-layered approach to safety is paramount.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Each component plays a critical role in preventing exposure through various routes.

PPE ComponentSpecification and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[5] This provides comprehensive protection against accidental splashes of the compound, which could cause serious eye irritation.
Hand Protection Nitrile gloves are the recommended choice for handling 1,10-Phenanthroline-5-carbonitrile.[6][7] Nitrile offers good resistance to a wide range of chemicals, including many organic compounds.[8] It is crucial to inspect gloves for any signs of damage before use and to dispose of them immediately if contamination is suspected.[9] For prolonged or high-risk procedures, consider double-gloving.
Body Protection A laboratory coat, preferably made of cotton, should be worn at all times.[10] Synthetic fabrics can melt in a fire and adhere to the skin. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a significant risk of spillage, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Work with solid 1,10-Phenanthroline-5-carbonitrile should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[6][7] If a fume hood is not available, or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is key to minimizing risk. The following workflow provides a systematic approach to handling 1,10-Phenanthroline-5-carbonitrile from receipt to disposal.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate and Prepare Work Area (Fume Hood) gather_ppe Gather and Inspect All Necessary PPE locate_safety Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) weigh Weigh Solid Compound in Fume Hood locate_safety->weigh dissolve Dissolve in Appropriate Solvent with Care weigh->dissolve decontaminate Decontaminate Work Surfaces and Equipment dissolve->decontaminate dispose_ppe Dispose of Contaminated PPE Properly wash_hands Wash Hands Thoroughly collect_waste Collect All Chemical Waste in a Labeled, Sealed Container wash_hands->collect_waste

Caption: A logical workflow for the safe handling of 1,10-Phenanthroline-5-carbonitrile.

Detailed Protocol
  • Preparation:

    • Designate a Work Area: All work with 1,10-Phenanthroline-5-carbonitrile should be performed in a well-ventilated chemical fume hood.[6][7]

    • Assemble PPE: Before handling the compound, put on all required PPE as detailed in the table above.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Handling:

    • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a draft shield if necessary to get an accurate reading.

    • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

    • PPE Disposal: Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.

    • Hygiene: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[10]

Disposal Plan: Environmental Responsibility

Proper disposal of 1,10-Phenanthroline-5-carbonitrile and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing 1,10-Phenanthroline-5-carbonitrile, including contaminated solvents, excess solid, and contaminated lab supplies (e.g., pipette tips, weighing paper), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Avoid Drains: Under no circumstances should this chemical or its waste be disposed of down the drain.[7] Its high toxicity to aquatic life makes this imperative.

  • Consult Professionals: Follow your institution's specific guidelines for hazardous waste disposal. This may involve contacting your Environmental Health and Safety (EHS) department for pickup and disposal by a licensed professional waste disposal service.[2] One common method for organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Ingestion: If the compound is swallowed, call a poison control center or doctor immediately.[2] Do not induce vomiting unless instructed to do so by a medical professional. Rinse the mouth with water.[2]

  • Inhalation: If dust is inhaled, move the person to fresh air.[2] If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[12]

    • For large spills, evacuate the laboratory and notify your EHS department immediately.

By integrating these safety protocols into your daily laboratory practice, you can confidently and safely utilize 1,10-Phenanthroline-5-carbonitrile in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • (2024, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. [Link]

  • NITRILES. CDC Stacks. [Link]

  • (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • (2020, July 1). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

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  • Comparative toxicities of aliphatic nitriles. PubMed - NIH. [Link]

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  • safety in the laboratory. [Link]

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Sources

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